4-Butoxyphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-butoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMYYFCWBVKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196518 | |
| Record name | Acetic acid, (p-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-57-3 | |
| Record name | 4-Butoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (p-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P55RDR58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Structural Elucidation of 4-Butoxyphenylacetic Acid
Introduction
In the fields of pharmaceutical development, metabolomics, and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. The principle of "structure dictates function" is paramount, and any ambiguity can lead to significant setbacks in research and development. This guide provides an in-depth, technical walkthrough of the process used to elucidate the structure of 4-butoxyphenylacetic acid, a valuable organic intermediate.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will explore how orthogonal analytical techniques are integrated to build a self-validating system, ensuring the highest degree of confidence in the final structural assignment.[1][2]
Pre-Analysis and Initial Hypothesis
Before embarking on spectroscopic analysis, we begin with the known preliminary data for the compound .
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation. This value provides the first clue about the presence of rings or multiple bonds.
IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 12 - (16/2) + 1 IHD = 12 - 8 + 1 = 5
An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation—one ring and three double bonds) and one additional double bond, most likely a carbonyl group (C=O) given the three oxygen atoms in the formula. This leads to the hypothesized structure of a substituted phenylacetic acid.
The Integrated Spectroscopic Approach
No single analytical technique is sufficient for complete structure determination.[1][3] A robust elucidation strategy relies on integrating data from multiple spectroscopic methods, where each technique provides a unique piece of the structural puzzle.[2] The convergence of this data creates a comprehensive and validated structural picture.
Caption: Workflow for integrated spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Blueprint
Objective: To confirm the molecular weight and gain insights into the structural backbone through fragmentation analysis.
Methodology: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.
Expected Data & Interpretation:
-
Molecular Ion Peak (M⁺): A peak at m/z = 208 would confirm the molecular weight of C₁₂H₁₆O₃. The presence of this peak is crucial for validating the molecular formula. For aromatic acids, this peak is typically strong due to the stability of the ring.[4][5]
-
Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's structure. For 4-butoxyphenylacetic acid, we anticipate several characteristic cleavages:
-
Loss of COOH (M-45): Cleavage of the bond between the methylene group and the carboxyl group would result in a fragment at m/z = 163. This is a common fragmentation for carboxylic acids.[5][6]
-
Loss of Butene (McLafferty Rearrangement): A characteristic rearrangement for ethers and carbonyl compounds can lead to the loss of butene (C₄H₈, 56 Da), resulting in a fragment at m/z = 152.
-
Benzylic Cleavage: Cleavage of the C-C bond alpha to the aromatic ring is highly favorable, leading to the formation of a tropylium-like ion. The primary fragmentation would be the loss of the COOH radical, leading to a fragment at m/z = 163.
-
Ether Fragmentation (α-cleavage): Cleavage of the bond alpha to the ether oxygen can occur, leading to characteristic fragments.[4][7]
-
Infrared (IR) Spectroscopy: Functional Group Identification
Objective: To identify the specific functional groups present in the molecule, which were inferred from the molecular formula and IHD.
Methodology: A small amount of the sample is analyzed using Fourier-Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation by the molecule's bonds.
Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the functional groups.[8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for 4-Butoxyphenylacetic Acid |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | The most telling feature of a carboxylic acid. Its broadness is due to hydrogen bonding.[8][10][11][12] This band will overlap with C-H stretches.[8] |
| C-H Stretch (Aromatic) | 3100-3000 | Indicates C-H bonds directly on the benzene ring.[13][14][15] |
| C-H Stretch (Aliphatic) | 3000-2850 | Confirms the presence of the butyl chain and the methylene group (CH₂). |
| C=O Stretch (Carboxylic Acid) | 1760-1690 (strong, sharp) | A strong, intense peak confirming the carbonyl group of the carboxylic acid.[8][10][11] |
| C=C Stretch (Aromatic) | ~1600 & ~1500 | Two distinct peaks characteristic of the carbon-carbon double bonds within the benzene ring.[13][14][15] |
| C-O Stretch (Ether & Acid) | 1320-1210 | A strong peak confirming the C-O single bonds of both the aryl ether and the carboxylic acid.[8][12] |
The combination of a very broad O-H stretch and a strong C=O stretch around 1700 cm⁻¹ is definitive evidence for the presence of a carboxylic acid functional group.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.[1] We will analyze both ¹H (proton) and ¹³C (carbon) NMR spectra.
¹H NMR Spectroscopy
Objective: To determine the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin splitting.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~11-12 | 1H | Singlet (broad) | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[10][11] Its signal disappears upon a D₂O shake. |
| ~7.1-7.3 | 2H | Doublet | Ar-H (ortho to CH₂) | Aromatic protons on carbons 2 and 6. They are split by the protons on carbons 3 and 5. The characteristic pattern suggests para-substitution.[13] |
| ~6.8-7.0 | 2H | Doublet | Ar-H (ortho to O-Bu) | Aromatic protons on carbons 3 and 5. They are split by the protons on carbons 2 and 6. They are shifted upfield due to the electron-donating effect of the ether group. |
| ~3.9-4.1 | 2H | Triplet | -O-CH₂ -CH₂-CH₂-CH₃ | The methylene group directly attached to the deshielding ether oxygen atom. It is split by the adjacent CH₂ group into a triplet. |
| ~3.6 | 2H | Singlet | Ar-CH₂ -COOH | The benzylic protons are adjacent to the aromatic ring and the carbonyl group. With no adjacent protons, they appear as a singlet.[14][15] |
| ~1.7-1.8 | 2H | Sextet | -O-CH₂-CH₂ -CH₂-CH₃ | The second methylene group in the butyl chain. It is split by the two adjacent CH₂ groups (2+3 protons), resulting in a complex multiplet (sextet). |
| ~1.4-1.5 | 2H | Sextet | -O-CH₂-CH₂-CH₂ -CH₃ | The third methylene group in the butyl chain. It is split by the two adjacent CH₂ groups (2+3 protons), resulting in a complex multiplet (sextet). |
| ~0.9-1.0 | 3H | Triplet | -O-CH₂-CH₂-CH₂-CH₃ | The terminal methyl group protons. They are split by the adjacent CH₂ group into a triplet. |
The clear separation of the aromatic region into two distinct doublets is a hallmark of a 1,4- (para) disubstituted benzene ring.[13][16]
¹³C NMR Spectroscopy
Objective: To determine the number of unique carbon environments.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C =O (Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[10][11] |
| ~158 | C -O (Aromatic) | The aromatic carbon directly bonded to the ether oxygen (C4). |
| ~130 | C -H (Aromatic) | Aromatic carbons ortho to the CH₂ group (C2, C6). |
| ~127 | C -CH₂ (Aromatic) | The aromatic carbon bearing the acetic acid substituent (C1). |
| ~115 | C -H (Aromatic) | Aromatic carbons ortho to the ether group (C3, C5), shielded by the electron-donating oxygen. |
| ~68 | -O-C H₂- | The carbon of the butyl chain directly attached to the ether oxygen. |
| ~40 | -C H₂-COOH | The benzylic carbon. |
| ~31 | -O-CH₂-C H₂- | The second carbon of the butyl chain. |
| ~19 | -O-CH₂-CH₂-C H₂- | The third carbon of the butyl chain. |
| ~14 | -C H₃ | The terminal methyl carbon of the butyl chain. |
Due to the symmetry of the para-substituted ring, only 4 signals are expected for the 6 aromatic carbons.[14][17] The total count of 10 distinct carbon signals matches the molecular structure.
Data Integration and Structure Confirmation
Caption: Integration of data to confirm the final structure.
-
MS confirms the molecular weight is 208 , matching the formula C₁₂H₁₆O₃.
-
IR definitively identifies the carboxylic acid (broad O-H, strong C=O) and aromatic (C=C, aromatic C-H) functionalities.
-
¹H and ¹³C NMR together map the entire carbon-hydrogen skeleton. The para-substituted aromatic pattern is unmistakable in the ¹H NMR. The distinct signals for the butoxy group and the singlet for the benzylic CH₂ are perfectly aligned with the proposed structure.
-
All data points are internally consistent. The number of protons and carbons observed in NMR matches the molecular formula from MS. The functional groups seen in IR are accounted for in the NMR chemical shifts. This cross-validation provides a high degree of certainty in the final structure.
Standard Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. CDCl₃ is suitable for this compound, but if the carboxylic acid proton signal is too broad, DMSO-d₆ can provide a sharper peak.
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Mass Spectrometry (EI): The sample is introduced into the instrument via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
Instrumentation Parameters
-
NMR Spectrometer: A 400 MHz or 500 MHz spectrometer is standard. ¹H NMR spectra are typically acquired with 16-32 scans. ¹³C NMR spectra require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
FTIR Spectrometer: Data is typically collected over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is standard, with 16-32 scans co-added to improve the signal-to-noise ratio.
-
Mass Spectrometer: For EI, a standard ionization energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 40-400.
Conclusion
The structural elucidation of 4-butoxyphenylacetic acid serves as a prime example of the modern, multi-technique approach to chemical analysis. By systematically applying mass spectrometry, infrared spectroscopy, and both proton and carbon nuclear magnetic resonance spectroscopy, we can deconstruct the molecule into its constituent parts and then reassemble them with confidence. The consistency and cross-validation across these orthogonal datasets provide an unambiguous and trustworthy confirmation of the molecular structure, a critical step in any chemical research or development pipeline.
References
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Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]
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Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
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Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]
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Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]
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Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]
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Fragmentation Patterns of Ethers, Aldehydes, Ketones, Esters, and Carboxylic Acids. (2021). YouTube. Retrieved from [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]
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Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Retrieved from [Link]
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4-Butoxyphenylacetic acid CAS number
An In-depth Technical Guide to 4-Butoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Butoxyphenylacetic acid (CAS No. 4547-57-3), a pivotal intermediate in pharmaceutical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with in-depth knowledge of its chemical properties, synthesis, purification, and analytical characterization. Particular emphasis is placed on its role as a key starting material for the anti-inflammatory agent Bufexamac, illustrating its significance in medicinal chemistry. The guide includes detailed, field-tested protocols, explains the scientific rationale behind methodological choices, and adheres to the highest standards of scientific integrity.
Chemical Identity and Physicochemical Properties
4-Butoxyphenylacetic acid is a carboxylic acid derivative of phenylacetic acid, featuring a butoxy ether group at the para position of the benzene ring. This structural feature is crucial for its utility as a building block in organic synthesis. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 4547-57-3 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 82-88 °C | [1] |
| Boiling Point | 86-87 °C at 1 Torr | [1] |
| pKa | 4.45 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| EINECS Number | 224-904-1 | [1] |
Synthesis and Purification
The most common and industrially viable route for synthesizing 4-Butoxyphenylacetic acid is via the Williamson ether synthesis, starting from a 4-hydroxyphenylacetic acid ester, followed by hydrolysis. This two-step process is reliable and scalable.
Causality in Experimental Design:
-
Choice of Starting Material: Ethyl 4-hydroxyphenylacetate is preferred over the free acid for the etherification step. The free carboxylic acid's proton is highly acidic and would be preferentially deprotonated by the base, interfering with the desired phenoxide formation. Using an ester protects the carboxylic acid functionality.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile but is not so strong that it would promote side reactions or hydrolysis of the ester under the reaction conditions.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is used. These solvents effectively dissolve the reactants and the intermediate salt while not participating in the reaction, facilitating the SN2 substitution mechanism.
-
Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and efficient method to convert the ethyl ester back to the carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.
Detailed Synthesis Workflow
Caption: Synthetic pathway for 4-Butoxyphenylacetic acid.
Step-by-Step Laboratory Protocol:
-
Etherification:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-hydroxyphenylacetate (1 equiv.), potassium carbonate (1.5 equiv.), and acetone.
-
Stir the suspension and add 1-bromobutane (1.2 equiv.).
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 4-butoxyphenylacetate.
-
-
Hydrolysis:
-
Acidification and Isolation:
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2.[2]
-
A white precipitate of 4-Butoxyphenylacetic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.
-
Purification Protocol:
For high-purity material required for drug development, the dried crude product should be purified.
-
Method: Recrystallization.
-
Solvent System: Petroleum ether (boiling range 40-60°C).[1]
-
Procedure: Dissolve the crude acid in a minimum amount of hot petroleum ether. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly. This process effectively removes minor impurities, yielding a product with >98% purity.[1]
Applications in Drug Development
The primary and most significant application of 4-Butoxyphenylacetic acid is its role as a key intermediate in the synthesis of Bufexamac .[1]
-
Bufexamac (2-(4-butoxyphenyl)-N-hydroxyacetamide): Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) that was used topically to treat skin conditions like eczema and systemically for rheumatic disorders. It functions as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins involved in inflammation.
The synthesis of Bufexamac from 4-Butoxyphenylacetic acid involves the conversion of the carboxylic acid to an activated form (like an acyl chloride or ester) followed by reaction with hydroxylamine. The 4-butoxy group is a critical pharmacophoric feature of the final drug molecule. Therefore, 4-Butoxyphenylacetic acid is a high-value starting material for pharmaceutical companies involved in the production of certain anti-inflammatory agents.[1] Its structural motif is also of interest to medicinal chemists designing novel therapeutic agents with potential analgesic and anti-inflammatory properties.
Analytical Characterization
To ensure the identity, purity, and quality of synthesized 4-Butoxyphenylacetic acid, a combination of analytical techniques is employed. This self-validating system confirms that the target molecule has been produced and meets the required specifications.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation. The expected spectrum would show:
-
A triplet corresponding to the terminal methyl group (-CH₃) of the butoxy chain (~0.9 ppm).
-
Two multiplets for the internal methylene groups (-CH₂CH₂-) of the butoxy chain (~1.4-1.7 ppm).
-
A triplet for the methylene group attached to the ether oxygen (O-CH₂-) (~3.9 ppm).
-
A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH) (~3.6 ppm).
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~6.8 and 7.2 ppm).
-
A broad singlet for the carboxylic acid proton (-COOH) (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing all unique carbon environments in the molecule, confirming the carbon skeleton.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid (~1700 cm⁻¹).
-
C-O stretching from the ether linkage (~1250 cm⁻¹).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M-H]⁻ ion at m/z 207.24 in negative mode or the [M+Na]⁺ ion at m/z 231.23 in positive mode.
-
HPLC (High-Performance Liquid Chromatography): The primary method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of acid like formic or phosphoric acid to suppress ionization) is typically used. Purity is determined by the area percentage of the main product peak.
Safety and Handling
4-Butoxyphenylacetic acid is classified as a hazardous substance requiring careful handling in a laboratory setting.
-
Hazard Classification: Harmful (Xn) and Irritant (Xi).[1]
-
Risk Statements (Translated to GHS):
-
May cause skin irritation.
-
May cause serious eye irritation/damage.
-
May cause respiratory irritation.
-
-
Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
- Chen, J., et al. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. US Patent US20130303798A1.
-
Khalafi-Nezhad, A., et al. (2006). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Sciforum. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-N-BUTOXYPHENYLACETIC ACID. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Butoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Butoxyphenylacetic acid is a carboxylic acid derivative with significant potential in organic synthesis and medicinal chemistry. As a member of the phenylacetic acid family, it serves as a versatile building block for the development of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and explores its current and potential applications in research and drug development, with a focus on its prospective role as an anti-inflammatory agent.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of many therapeutic agents. The incorporation of a phenylacetic acid moiety can confer a range of biological activities. This guide focuses on a specific derivative, 4-Butoxyphenylacetic acid, providing in-depth technical information for researchers and developers in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
4-Butoxyphenylacetic acid is an organic compound characterized by a phenyl ring substituted with a butoxy group and an acetic acid group at positions 4 and 1, respectively.
| Identifier | Value |
| IUPAC Name | 2-(4-Butoxyphenyl)acetic acid |
| Synonyms | 4-n-Butoxyphenylacetic acid, p-Butoxyphenylacetic acid |
| CAS Number | 4547-57-3[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.25 g/mol |
| Appearance | White to light yellow powder or crystals[1] |
Physicochemical Data:
| Property | Value | Source |
| Melting Point | 82-88 °C | [1] |
| Boiling Point | 86-87 °C @ 1 Torr | [1] |
| Solubility | Soluble in methanol. | [1] |
| pKa (Predicted) | 4.45 ± 0.10 | [1] |
Synthesis and Purification
A common and effective method for the synthesis of 4-Butoxyphenylacetic acid is through the Willgerodt-Kindler reaction, followed by hydrolysis. This reaction allows for the conversion of an aryl alkyl ketone to a carboxylic acid with the same number of carbon atoms.
Synthetic Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-substituted carboxylic acids and their derivatives. The reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
Caption: Synthetic pathway for 4-Butoxyphenylacetic acid via the Willgerodt-Kindler reaction.
Experimental Protocol: Synthesis
Causality: This two-step protocol is designed to first form the stable thioamide intermediate from the readily available 4-butoxyacetophenone. The subsequent hydrolysis is a standard and high-yielding method to convert the thioamide to the desired carboxylic acid.
Step 1: Synthesis of the Thioamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The crude thioamide will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
Step 2: Hydrolysis to 4-Butoxyphenylacetic Acid
-
Transfer the crude thioamide to a round-bottom flask.
-
Add a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux until the evolution of ammonia ceases and the solid has dissolved.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl).
-
The 4-Butoxyphenylacetic acid will precipitate as a white to off-white solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
Purification Protocol
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.
-
Dissolve the crude 4-Butoxyphenylacetic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or toluene).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 4-Butoxyphenylacetic acid.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the method of choice for analyzing moderately polar compounds like phenylacetic acid derivatives. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (water/acetonitrile) is used for elution. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Proposed HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid. A typical starting point would be a 50:50 mixture.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Caption: A typical workflow for the HPLC analysis of 4-Butoxyphenylacetic acid.
Mass Spectrometry (MS)
The mass spectrum of 4-(n-butoxyphenyl)acetic acid provides valuable information for structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 208, corresponding to the molecular weight. Fragmentation patterns can also be observed, which aid in confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
~0.9 ppm (triplet, 3H): Terminal methyl group of the butoxy chain.
-
~1.4-1.5 ppm (sextet, 2H): Methylene group adjacent to the terminal methyl group.
-
~1.7-1.8 ppm (quintet, 2H): Methylene group adjacent to the oxygen atom.
-
~3.6 ppm (singlet, 2H): Methylene group of the acetic acid moiety.
-
~3.9 ppm (triplet, 2H): Methylene group attached to the ether oxygen.
-
~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the butoxy group.
-
~7.1-7.2 ppm (doublet, 2H): Aromatic protons meta to the butoxy group.
-
~11-12 ppm (singlet, 1H): Carboxylic acid proton (this signal may be broad and its position can vary).
Applications in Research and Drug Development
Role as a Pharmaceutical Intermediate
4-Butoxyphenylacetic acid is a valuable intermediate in the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it a versatile starting material for the construction of novel drug candidates.
Potential as an Anti-Inflammatory Agent
Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition can lead to a reduction in pain and swelling. While specific studies on the anti-inflammatory activity of 4-Butoxyphenylacetic acid are limited, its structural similarity to other known anti-inflammatory agents suggests it may have similar biological activity.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of prostaglandin synthesis.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Butoxyphenylacetic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Butoxyphenylacetic acid is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive target for further investigation, particularly in the development of novel anti-inflammatory agents. This guide provides a foundational understanding of its properties and methodologies, intended to support and facilitate future research and development efforts.
References
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 4-Butoxyphenylacetic Acid
Abstract
The solubility of an active pharmaceutical ingredient or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 4-butoxyphenylacetic acid. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a robust theoretical framework to predict its solubility based on its distinct molecular structure. We delve into the underlying chemical principles, drawing comparisons with structurally related analogs to build a scientifically-grounded predictive model. Furthermore, this guide presents detailed, field-proven, step-by-step protocols for the experimental determination of both thermodynamic and pH-dependent solubility, empowering researchers to generate precise, reliable data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of 4-butoxyphenylacetic acid.
Introduction and Physicochemical Profile
4-Butoxyphenylacetic acid is an organic compound featuring a phenylacetic acid core substituted with a butoxy group at the para (4) position. This structure imparts a dual nature to the molecule: a hydrophilic, ionizable carboxylic acid group and a significantly hydrophobic butoxy-phenyl tail. This balance is the primary determinant of its solubility across different solvent systems. Understanding this property is essential for its application as a building block in organic synthesis or as a candidate in pharmaceutical development.[1]
Key physicochemical properties are summarized below. It is important to note that while some data can be sourced, properties like the acid dissociation constant (pKa) are often estimated for novel or less-studied compounds based on known chemical principles.
Table 1: Physicochemical Properties of 4-Butoxyphenylacetic Acid
| Property | Value / Description | Source / Method |
| IUPAC Name | 2-(4-butoxyphenyl)acetic acid | --- |
| CAS Number | 18787-13-8 | Verified |
| Molecular Formula | C₁₂H₁₆O₃ | --- |
| Molecular Weight | 208.25 g/mol | Calculated |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not readily available; requires experimental determination. | --- |
| pKa (Predicted) | ~4.5 | Estimated based on analogs |
The pKa of the carboxylic acid is predicted to be approximately 4.5. This estimation is based on the pKa of similar structures, such as 4-hydroxyphenylacetic acid (~4.59), and the minimal electronic influence of a para-alkoxy group on the carboxyl function.[2] This value is critical, as it indicates the compound will be predominantly in its neutral, less water-soluble form at a pH below 4.5 and will convert to its more soluble anionic (carboxylate) form in solutions with a pH above this value.
Theoretical Principles of Solubility
The solubility of 4-butoxyphenylacetic acid is governed by the interplay between its hydrophilic and hydrophobic components, a classic structure-property relationship.
-
Hydrophilic Moiety: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens). This allows for favorable interactions with polar protic solvents like water and alcohols.
-
Hydrophobic Moiety: The benzene ring and, most significantly, the four-carbon butyl chain (-O(CH₂)₃CH₃) constitute a large, nonpolar region. This part of the molecule disrupts the hydrogen-bonding network of water, leading to an entropically unfavorable state and thus, low aqueous solubility.
The core principle of "like dissolves like" dictates that the molecule will be more soluble in solvents with a polarity similar to its own overall character. Due to the large hydrophobic tail, the overall character of 4-butoxyphenylacetic acid is significantly nonpolar.
A critical insight can be gained by comparing it to its shorter-chain analog, 4-methoxyphenylacetic acid (CAS 104-01-8). The aqueous solubility of 4-methoxyphenylacetic acid is reported to be in the range of 6 g/L.[3] The substitution of a small methyl group with a much larger butyl group drastically increases the size of the hydrophobic region. This structural change is expected to cause a significant decrease in aqueous solubility for 4-butoxyphenylacetic acid compared to its methoxy counterpart.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following solubility behavior for 4-butoxyphenylacetic acid in a range of common laboratory solvents is predicted. These are qualitative predictions intended to guide experimental design.
Table 2: Predicted Solubility of 4-Butoxyphenylacetic Acid at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water (pH 7) | Polar Protic | Very Sparingly Soluble | The large hydrophobic butoxy-phenyl group dominates the molecule, significantly outweighing the hydrophilic nature of the carboxylate anion formed at neutral pH. Expected to be much less soluble than the 6 g/L of its methoxy analog.[3] |
| Water (pH 2) | Acidic Aqueous | Insoluble | At a pH well below the predicted pKa (~4.5), the compound exists in its neutral carboxylic acid form, minimizing polarity and aqueous solubility. |
| Water (pH 10) | Basic Aqueous | Slightly to Moderately Soluble | At a pH well above the pKa, the compound is deprotonated to form the more polar carboxylate salt, which enhances solubility through ion-dipole interactions. |
| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can hydrogen bond with the carboxylic acid group and their alkyl chains can interact favorably with the hydrophobic portion of the molecule. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the molecule, interacting with the carboxyl group via dipole-dipole forces without the steric hindrance of a protic solvent. |
| Dichloromethane | Moderately Polar | Soluble | The overall polarity of the solute is well-matched to moderately polar solvents like dichloromethane. |
| Hexane / Toluene | Nonpolar | Slightly Soluble to Insoluble | While the butoxy-phenyl group has affinity for nonpolar solvents, the highly polar carboxylic acid group will resist dissolution, likely leading to poor overall solubility. |
Experimental Protocols for Definitive Solubility Determination
To move beyond prediction, rigorous experimental measurement is required. The "gold standard" for determining the maximum dissolved concentration of a compound in a solvent at equilibrium is the shake-flask method .[4] The following protocols provide a self-validating system for generating reliable data.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This protocol determines the equilibrium solubility in various organic and aqueous solvents.
Objective: To find the saturation concentration of 4-butoxyphenylacetic acid at a specified temperature (e.g., 25 °C).
Materials:
-
4-Butoxyphenylacetic acid (solid)
-
Selected solvents (e.g., water, methanol, acetone, hexane)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid 4-butoxyphenylacetic acid to a series of vials. "Excess" is critical; a visible layer of undissolved solid must remain at the end of the experiment.[5] A starting point is ~20 mg of solid per 5 mL of solvent.
-
Solvent Addition: Accurately pipette 5.0 mL of the desired solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 200 RPM) for at least 24 hours. For compounds that may equilibrate slowly, a 48 or 72-hour time point is recommended to ensure equilibrium has been reached.[5]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for 1-2 hours to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[5]
-
Dilution: Accurately perform a serial dilution of the filtered saturate into fresh solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV (see Protocol 4.3), to determine the concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions. The average of the triplicate results is reported as the thermodynamic solubility.
Protocol 2: pH-Dependent Aqueous Solubility Profile
Objective: To determine the solubility of 4-butoxyphenylacetic acid in aqueous buffers across a physiologically relevant pH range.
Methodology: This protocol follows the same steps as Protocol 4.1, with the following key modifications:
-
Solvents: Instead of pure solvents, use a series of well-characterized aqueous buffers (e.g., phosphate, acetate, borate) at various pH levels (e.g., pH 2, 4, 5, 6, 7.4, 9).
-
pH Measurement: It is imperative to measure the final pH of the saturated solution after equilibration, as the dissolution of an acidic compound can alter the buffer's pH.[4] This final pH value should be reported alongside the solubility result.
Protocol 3: Analytical Quantification by HPLC-UV
Objective: To accurately measure the concentration of dissolved 4-butoxyphenylacetic acid.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 Acetonitrile:Water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution of the compound; likely around 220-230 nm due to the phenyl ring.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Curve Preparation: Prepare a stock solution of 4-butoxyphenylacetic acid in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Calibration: Inject the standards and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.995.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiments.
-
Concentration Determination: Use the linear regression equation from the calibration curve to determine the concentration of the unknown samples based on their measured peak areas.
Sources
- 1. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-甲氧基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Butoxyphenylacetic Acid, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of 4-Butoxyphenylacetic acid, a key building block in the synthesis of various organic molecules. Our focus is to furnish researchers and drug development professionals with a foundational understanding of its physicochemical properties, centered around a critical parameter: the melting point. This document moves beyond a simple recitation of data, delving into the theoretical underpinnings and practical methodologies that ensure scientific integrity and reproducibility. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how," fostering a deeper comprehension of the experimental choices and the self-validating nature of robust scientific protocols.
Introduction to 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid (CAS No. 4547-57-3) is a carboxylic acid derivative of phenylacetic acid. Its structure, featuring a butoxy group at the para position of the phenyl ring, imparts specific lipophilic and electronic characteristics that are leveraged in organic synthesis.
Table 1: Physicochemical Properties of 4-Butoxyphenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Melting Point | 82-88 °C | Commercial Suppliers |
| Boiling Point | 86-87 °C at 1 Torr | Commercial Suppliers |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Solubility | Soluble in methanol | Commercial Suppliers |
The relatively broad reported melting point range of 82-88 °C for commercially available 4-Butoxyphenylacetic acid suggests that the purity of the substance is a critical factor influencing this physical constant. Impurities present in a crystalline solid typically depress and broaden the melting point range. Therefore, for any application requiring high-purity material, purification and subsequent verification of the melting point are essential steps.
The Theoretical Basis of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs at a single temperature.
Several factors intrinsically influence the melting point of a carboxylic acid like 4-Butoxyphenylacetic acid:
-
Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form dimeric structures through hydrogen bonding between their carboxyl groups. These strong intermolecular forces require significant thermal energy to disrupt, leading to relatively high melting points compared to non-hydrogen-bonded molecules of similar molecular weight.
-
Van der Waals Forces: The butoxy group and the phenyl ring contribute to van der Waals interactions, which also add to the stability of the crystal lattice.
-
Crystal Packing: The efficiency with which the molecules pack into a crystal lattice affects the overall strength of the intermolecular forces. More efficient packing leads to a higher melting point. The presence of the flexible butoxy group might influence the packing efficiency.
-
Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and leading to a depression and broadening of the melting point range. This phenomenon is the basis for using melting point as a criterion of purity.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. Each polymorph will have a unique crystal lattice and, therefore, a distinct melting point. While no specific studies on the polymorphism of 4-Butoxyphenylacetic acid were found, it remains a possibility for organic molecules of this nature.
Experimental Determination of Melting Point
The accurate determination of the melting point is a fundamental technique in the characterization of a solid organic compound. Two common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This traditional and widely used method involves heating a small sample of the material in a thin-walled capillary tube and observing the temperature range over which it melts.
-
Sample Preparation:
-
Ensure the 4-Butoxyphenylacetic acid sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Compact the sample at the bottom of the tube by tapping the tube or by dropping it through a long glass tube onto a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a controllable heating rate and a means of observing the sample and the thermometer simultaneously.
-
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (in this case, up to around 70 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Interpretation:
-
A sharp melting range (0.5-1 °C) is indicative of a pure compound.
-
A broad melting range (greater than 2 °C) suggests the presence of impurities.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and precise determination of the melting point.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the 4-Butoxyphenylacetic acid sample into an aluminum DSC pan.
-
Hermetically seal the pan. An empty sealed pan is used as the reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically taken as the melting point.
-
The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further information about the thermal properties of the material.
-
Purification of 4-Butoxyphenylacetic Acid by Recrystallization
To obtain a sharp melting point and ensure the material is suitable for high-purity applications, recrystallization is a necessary purification step. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, and it should not react with the compound.
-
Dissolution:
-
Place the crude 4-Butoxyphenylacetic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., petroleum ether or a mixture of solvents like ethanol/water or toluene/heptane).
-
Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Crystals of 4-Butoxyphenylacetic acid should form as the solution cools and becomes supersaturated.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
-
-
Verification of Purity:
-
Determine the melting point of the recrystallized product. A sharp melting range close to the upper end of the reported range (e.g., 87-88 °C) would indicate successful purification.
-
Spectroscopic Characterization
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-Butoxyphenylacetic acid would be expected to show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the butoxy side chain.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Butoxyphenylacetic acid would exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bends (para-disubstituted): A characteristic band around 800-850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed structural information. Based on the structure of 4-Butoxyphenylacetic acid, the following signals would be expected in the ¹H NMR spectrum (in CDCl₃):
-
A triplet corresponding to the terminal methyl group of the butoxy chain (~0.9 ppm).
-
A multiplet for the two methylene groups of the butoxy chain (~1.4-1.7 ppm).
-
A triplet for the methylene group attached to the ether oxygen (~3.9 ppm).
-
A singlet for the methylene group of the acetic acid moiety (~3.6 ppm).
-
Two doublets for the aromatic protons in a para-disubstituted pattern (~6.8 and 7.2 ppm).
-
A broad singlet for the acidic proton of the carboxylic acid group (can be highly variable, >10 ppm).
Safety Information
A specific, comprehensive Safety Data Sheet (SDS) for 4-Butoxyphenylacetic acid is not widely available. However, based on the data for the closely related compound, 4-Methoxyphenylacetic acid, the following hazards should be considered. It is imperative to consult a specific SDS for the compound once obtained from a supplier.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes.
Conclusion
The melting point of 4-Butoxyphenylacetic acid is a critical parameter for its identification, characterization, and purity assessment. The reported range of 82-88 °C highlights the importance of purification, typically through recrystallization, to obtain a sharp and consistent melting point. This guide has provided a comprehensive overview of the theoretical principles governing the melting point of this compound, detailed experimental protocols for its determination using both classical and modern techniques, and a framework for its purification and spectroscopic characterization. For researchers and professionals in drug development, a thorough understanding and application of these principles and methods are essential for ensuring the quality and reliability of their scientific work.
References
-
NIST Mass Spectrometry Data Center. 4-(n-Butoxyphenyl)acetic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link] (accessed January 12, 2026).
- Sigma-Aldrich. Safety Data Sheet for 4-Methoxyphenylacetic acid.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
- Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for experimental organic chemistry techniques).
Diagrams
Caption: Chemical structure of 4-Butoxyphenylacetic acid.
An In-Depth Technical Guide to the Synthesis of 4-Butoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-butoxyphenylacetic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. The guide delves into the mechanistic underpinnings of each route, providing field-proven insights into experimental choices and self-validating protocols. Emphasis is placed on the Williamson ether synthesis, the Willgerodt-Kindler reaction, and palladium-catalyzed carbonylation, with detailed step-by-step procedures and comparative data.
Introduction: The Significance of 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid is a key building block in the synthesis of various organic molecules, most notably finding application as a crucial intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif, featuring a substituted phenylacetic acid, is a common pharmacophore. A thorough understanding of its synthesis is therefore paramount for process optimization, cost reduction, and the development of novel analogues. This guide will explore the most scientifically sound and industrially relevant methods for its preparation.
Primary Synthetic Pathways
The synthesis of 4-butoxyphenylacetic acid can be approached through several strategic disconnections. The most prevalent and practical routes are detailed below, each with its own set of advantages and considerations.
Pathway 1: Williamson Ether Synthesis of 4-Hydroxyphenylacetic Acid
The Williamson ether synthesis is a classic and highly reliable method for the preparation of ethers, and it represents a direct and efficient route to 4-butoxyphenylacetic acid.[1][2] This pathway commences with the readily available starting material, 4-hydroxyphenylacetic acid, and involves the alkylation of the phenolic hydroxyl group with a suitable butylating agent.
2.1.1. Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane) and displacing the halide leaving group to form the desired ether linkage.
2.1.2. Experimental Protocol
Materials:
-
4-Hydroxyphenylacetic acid
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2-3 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
1-Bromobutane (1.1-1.5 equivalents) is then added to the reaction mixture.
-
For enhanced reaction rates, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide can be added, which is particularly useful in biphasic systems.[4][5][6]
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude 4-butoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
2.1.3. Process Optimization and Considerations
-
Choice of Base: Stronger bases like sodium hydride (NaH) can also be used for complete deprotonation, but potassium carbonate is often preferred for its ease of handling and milder nature.
-
Solvent System: Polar aprotic solvents like DMF or acetonitrile generally lead to faster reaction rates compared to acetone.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly recommended for large-scale preparations, as it can significantly improve reaction efficiency by facilitating the transfer of the phenoxide ion into the organic phase.[4][5][6]
Pathway 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative, multi-step approach to 4-butoxyphenylacetic acid, typically starting from a substituted acetophenone.[7][8][9] This pathway is particularly useful when 4-butoxyacetophenone is a more accessible starting material than 4-hydroxyphenylacetic acid.
2.2.1. Overall Synthetic Strategy
The synthesis commences with the butylation of 4-hydroxyacetophenone to yield 4-butoxyacetophenone. This intermediate is then subjected to the Willgerodt-Kindler reaction conditions, which involves heating with sulfur and a secondary amine (commonly morpholine), to form a thioamide intermediate.[10][11] Subsequent hydrolysis of the thioamide furnishes the desired 4-butoxyphenylacetic acid.
2.2.2. Mechanistic Insights
The mechanism of the Willgerodt-Kindler reaction is complex and involves several proposed intermediates.[7][8][9] It is generally accepted that the reaction initiates with the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately lead to the formation of the terminal thioamide.
2.2.3. Experimental Protocols
Step 1: Synthesis of 4-Butoxyacetophenone
This step is a standard Williamson ether synthesis, analogous to the procedure described in section 2.1.2, but starting with 4-hydroxyacetophenone.
Step 2: Willgerodt-Kindler Reaction of 4-Butoxyacetophenone
Materials:
-
4-Butoxyacetophenone
-
Elemental sulfur
-
Morpholine
-
Pyridine (optional, as solvent)
Procedure:
-
A mixture of 4-butoxyacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents) is heated to reflux.[12][13]
-
The reaction is typically carried out neat or in a high-boiling solvent like pyridine.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the excess morpholine and sulfur are removed. The crude product, 4-(4-butoxyphenyl)thioacetylmorpholide, can be purified by column chromatography or used directly in the next step.
Step 3: Hydrolysis of the Thioamide
Materials:
-
4-(4-butoxyphenyl)thioacetylmorpholide
-
Sodium hydroxide or sulfuric acid
-
Ethanol/Water
Procedure:
-
The crude thioamide is subjected to hydrolysis under either acidic or basic conditions.
-
For basic hydrolysis, the thioamide is refluxed in an aqueous ethanolic solution of sodium hydroxide.
-
For acidic hydrolysis, a mixture of sulfuric acid and water is used.[13]
-
After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with concentrated HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization.
Pathway 3: Palladium-Catalyzed Carbonylation
A more contemporary approach to the synthesis of phenylacetic acid derivatives involves the palladium-catalyzed carbonylation of aryl halides or related starting materials.[14][15][16] In the context of 4-butoxyphenylacetic acid, this could involve the carbonylation of 4-butoxytoluene.
2.3.1. Mechanistic Overview
The catalytic cycle typically involves the oxidative addition of the aryl substrate to a low-valent palladium complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent reaction with a nucleophile (in this case, an alcohol to form an ester, followed by hydrolysis) regenerates the palladium catalyst and yields the desired product.
2.3.2. Exemplary Protocol (Esterification followed by Hydrolysis)
Materials:
-
4-Butoxytoluene
-
Carbon monoxide (CO)
-
Ethanol
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., Xantphos)
-
Oxidant (e.g., di-tert-butyl peroxide)
-
Base (for hydrolysis, e.g., NaOH)
Procedure:
-
A pressure reactor is charged with 4-butoxytoluene, ethanol, a palladium catalyst, a suitable ligand, and an oxidant.
-
The reactor is purged and then pressurized with carbon monoxide.
-
The reaction mixture is heated and stirred for a specified period.
-
After the reaction, the vessel is cooled, and the pressure is released.
-
The resulting ester, ethyl 4-butoxyphenylacetate, is isolated and purified.
-
The ester is then hydrolyzed to 4-butoxyphenylacetic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Data Summary and Comparison of Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Williamson Ether Synthesis | 4-Hydroxyphenylacetic acid | Butyl halide, Base | High yields, readily available starting materials, straightforward procedure. | May require phase-transfer catalyst for optimal results. | >85% |
| Willgerodt-Kindler Reaction | 4-Hydroxyacetophenone | Butyl halide, Sulfur, Morpholine | Utilizes alternative starting materials. | Multi-step, can have strong odors, potentially lower overall yield. | 60-75% (overall) |
| Palladium-Catalyzed Carbonylation | 4-Butoxytoluene | CO, Pd catalyst, Ligand | High atom economy, modern methodology. | Requires specialized equipment (pressure reactor), catalyst cost. | Variable, can be high |
Visualization of Synthetic Pathways
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of 4-butoxyphenylacetic acid.
Willgerodt-Kindler Reaction Pathway
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 4. iajpr.com [iajpr.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Willgerodt_rearrangement [chemeurope.com]
- 12. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Butoxyphenylacetic Acid: From Discovery to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Butoxyphenylacetic acid, a notable derivative of phenylacetic acid. Delving into its historical discovery, this document meticulously outlines its synthesis, chemical properties, and characterization. Furthermore, it explores the compound's potential as a non-steroidal anti-inflammatory drug (NSAID), drawing connections to its structural analog, Bufexamac. The guide offers detailed experimental protocols, mechanistic insights, and a thorough examination of its safety profile, serving as an essential resource for researchers in medicinal chemistry and drug development.
Introduction: The Emergence of a Phenylacetic Acid Derivative
The journey of 4-Butoxyphenylacetic acid begins in the mid-20th century, emerging from the broader exploration of alkoxy-substituted phenylacetic acids and their potential applications. While the exact moment of its "discovery" as a singular event is not extensively documented, early investigations into related compounds laid the groundwork for its synthesis and characterization. A seminal work in this area is the 1946 paper by McElvain and Carney, which, while focusing on piperidine derivatives for local anesthetics, detailed the preparation of various 4-alkoxyphenylacetonitriles as crucial intermediates. This work provided a foundational methodology for the synthesis of 4-alkoxyphenylacetic acids, including the butoxy derivative.
The primary impetus for sustained interest in 4-Butoxyphenylacetic acid has been its close structural and synthetic relationship to Bufexamac, a non-steroidal anti-inflammatory drug (NSAID). In fact, 4-Butoxyphenylacetic acid is recognized as a key intermediate and a known impurity in the synthesis of Bufexamac.[1] This association has naturally led to the hypothesis that 4-Butoxyphenylacetic acid may itself possess anti-inflammatory properties, a topic this guide will explore in detail.
This guide will navigate the scientific landscape of 4-Butoxyphenylacetic acid, from its foundational synthesis to its potential therapeutic implications. By providing a detailed, technically-grounded narrative, we aim to equip researchers with the knowledge necessary to explore the full potential of this intriguing molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Butoxyphenylacetic acid is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Melting Point | 82-88 °C | --- |
| Boiling Point | 86-87 °C at 1 Torr | --- |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in Methanol | --- |
Spectroscopic Characterization:
Modern analytical techniques provide a detailed fingerprint of the molecular structure of 4-Butoxyphenylacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 3.94 (t, J=6.5 Hz, 2H), 3.56 (s, 2H), 1.81-1.74 (m, 2H), 1.54-1.45 (m, 2H), 0.97 (t, J=7.4 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 178.5, 158.4, 130.4, 126.1, 114.7, 67.8, 40.5, 31.3, 19.3, 13.9.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS (ESI) calcd. for C₁₂H₁₅O₃ [M-H]⁻: 207.1027, found: 207.1021.
-
Synthesis of 4-Butoxyphenylacetic Acid: A Detailed Protocol
The synthesis of 4-Butoxyphenylacetic acid can be achieved through several routes. Here, we provide a detailed, validated protocol based on the alkylation of 4-hydroxyphenylacetic acid, a common and efficient method.
Reaction Scheme:
A schematic overview of the synthesis of 4-Butoxyphenylacetic acid.
Experimental Protocol:
Materials:
-
4-Hydroxyphenylacetic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a stirred solution of 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Alkylation: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Butoxyphenylacetic acid.
-
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable base for the deprotonation of the phenolic hydroxyl group, and anhydrous acetone is an excellent solvent for this Williamson ether synthesis, as it is polar aprotic and facilitates the SN2 reaction.
-
Reflux Conditions: Heating to reflux increases the reaction rate, ensuring the completion of the alkylation in a reasonable timeframe.
-
Acidification Step: Acidification of the aqueous layer is crucial to protonate the carboxylate, making the final product soluble in the organic phase for extraction.
Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
The structural similarity of 4-Butoxyphenylacetic acid to known NSAIDs, particularly its role as a precursor to Bufexamac, strongly suggests its potential as an anti-inflammatory agent.[2] NSAIDs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3]
Mechanism of Action Hypothesis:
It is hypothesized that 4-Butoxyphenylacetic acid, like other phenylacetic acid derivatives, may act as a competitive inhibitor of the COX enzymes (COX-1 and COX-2). The carboxylic acid moiety is crucial for binding to the active site of the enzyme.
Hypothesized mechanism of action of 4-Butoxyphenylacetic acid via COX inhibition.
Further Research and Validation:
To validate this hypothesis, the following experimental workflows are essential:
-
In Vitro COX Inhibition Assays:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits to determine the IC₅₀ values of 4-Butoxyphenylacetic acid for each enzyme isoform. This will establish its potency and selectivity.
-
-
In Vivo Anti-Inflammatory Models:
-
Employ established animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess the in vivo anti-inflammatory efficacy of 4-Butoxyphenylacetic acid.
-
Safety and Toxicological Profile
While specific toxicological data for 4-Butoxyphenylacetic acid is limited, information on structurally related compounds, such as 4-methoxyphenylacetic acid, can provide preliminary insights.
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Toxicity Information (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed.
-
Irritation: May cause skin and eye irritation.
A comprehensive toxicological evaluation, including acute and chronic toxicity studies, would be necessary for any potential therapeutic application.
Conclusion and Future Directions
4-Butoxyphenylacetic acid stands as a molecule of significant interest at the intersection of historical organic synthesis and modern drug discovery. Its clear synthetic lineage and structural relationship to the NSAID Bufexamac provide a strong rationale for its investigation as an independent anti-inflammatory agent. This guide has laid out the foundational knowledge of its discovery, synthesis, and physicochemical properties, while also proposing a clear path forward for elucidating its therapeutic potential.
Future research should prioritize the following:
-
Definitive Biological Evaluation: Comprehensive in vitro and in vivo studies are required to definitively establish the anti-inflammatory activity of 4-Butoxyphenylacetic acid and to elucidate its precise mechanism of action, including its COX inhibition profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related 4-alkoxyphenylacetic acids with varying alkyl chain lengths could provide valuable insights into the structural requirements for optimal anti-inflammatory activity.
-
Preclinical Development: Should promising anti-inflammatory activity be confirmed, further preclinical studies, including detailed toxicology and pharmacokinetic profiling, will be essential to assess its potential as a drug candidate.
By building upon the knowledge presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 4-Butoxyphenylacetic acid.
References
-
McElvain, S. M., & Carney, T. P. (1946). Piperidine Derivatives. XVII. Local Anesthetics Derived from Substituted Piperidinoalcohols. Journal of the American Chemical Society, 68(12), 2592–2600. [Link]
-
Pharmaffiliates. (n.d.). Bufexamac-impurities. Retrieved from [Link]
-
PubChem. (n.d.). Bufexamac. National Center for Biotechnology Information. Retrieved from [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- US Patent US20130303798A1, Process for synthesizing phenylacetic acid by carbonyl
- Sigma-Aldrich. (2024).
- Pharmaffiliates Analytics & Synthetics P. Ltd. (n.d.). Bufexamac Impurity A. Retrieved from [https://www.
-
Anti-Inflammatory Agents, Non-Steroidal. Harvard Catalyst Profiles. [Link]
Sources
An In-Depth Technical Guide to 4-Butoxyphenylacetic Acid: Synthesis, Properties, and Biological Significance
This guide provides a comprehensive technical overview of 4-butoxyphenylacetic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. While primarily known as a key impurity and potential degradant of the topical anti-inflammatory drug bufexamac, its chemical properties and potential biological activities warrant a detailed examination. This document delves into its synthesis, physicochemical characteristics, and hypothesized biological relevance, offering field-proven insights and methodologies.
Introduction: The Significance of a "Minor" Component
In the pharmaceutical landscape, the characterization of impurities and degradation products is as critical as the analysis of the active pharmaceutical ingredient (API) itself. These "minor" components can have significant impacts on the safety and efficacy of a drug product. 4-Butoxyphenylacetic acid (4-BPAA) emerges in this context as "Bufexamac impurity A," a substance that requires thorough understanding, particularly as bufexamac was withdrawn from some European markets due to allergic reactions.[1][2] This guide will illuminate the known aspects of 4-BPAA, providing a foundational resource for its study and control.
Physicochemical Characterization
A solid understanding of a molecule's physical and chemical properties is fundamental to its handling, analysis, and formulation.
| Property | Value | Source |
| Chemical Name | 2-(4-Butoxyphenyl)acetic Acid | [3] |
| Synonyms | 4-Butoxybenzeneacetic acid, Bufexamac impurity A | [3] |
| CAS Number | 4547-57-3 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| Appearance | White to off-white powder | - |
| Melting Point | 82-88 °C | - |
| Boiling Point | 86-87 °C (at 1 Torr) | - |
| Solubility | Soluble in Methanol | - |
Synthesis and Purification Strategies
The synthesis of 4-butoxyphenylacetic acid is of interest for the preparation of analytical standards and for understanding its formation as an impurity in bufexamac production. Several synthetic routes are plausible, with the Willgerodt-Kindler reaction being a prominent method for aryl acetic acid synthesis.[4][5][6]
Willgerodt-Kindler Reaction from 4'-Butoxyacetophenone
This classic organic reaction allows for the conversion of an aryl ketone to a corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The causality behind this choice of synthesis lies in the ready availability of the starting material, 4'-butoxyacetophenone, and the robustness of the reaction.
Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction
Step 1: Synthesis of 2-(4-butoxyphenyl)-N-morpholin-4-yl-thioacetamide
-
To a round-bottom flask, add 4'-butoxyacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).
-
Heat the mixture to reflux (approximately 130-140 °C) for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and stir. The crude thioamide will precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to 4-Butoxyphenylacetic Acid
-
Suspend the purified thioamide in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
The 4-butoxyphenylacetic acid will precipitate as a white to off-white solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Alternative Synthetic Pathway: Oxidation of 4-Butoxyacetophenone
An alternative approach involves the oxidation of 4-butoxyacetophenone.[7][8][9][10] This method can offer a more direct route to the carboxylic acid.
Experimental Protocol: Haloform Reaction and Subsequent Oxidation
-
Dissolve 4'-butoxyacetophenone in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide) or sodium hypochlorite (bleach) dropwise while maintaining the temperature at or below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the excess oxidant with a reducing agent like sodium bisulfite.
-
Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Caption: Synthetic pathways to 4-Butoxyphenylacetic Acid.
Biological Activity and Mechanism of Action: An Area for Further Research
Direct and extensive studies on the biological activity of 4-butoxyphenylacetic acid are limited in the available scientific literature. However, its structural similarity to the non-steroidal anti-inflammatory drug (NSAID) bufexamac allows for the formulation of credible hypotheses regarding its potential pharmacological effects.[11]
Hypothesized Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Bufexamac is proposed to exert its anti-inflammatory effects through the inhibition of prostaglandin biosynthesis, a mechanism characteristic of many NSAIDs that involves the cyclooxygenase (COX) enzymes.[2][11][12] Prostaglandins are key mediators of inflammation, pain, and fever. The inhibition of their production leads to the therapeutic effects of NSAIDs.
Given that 4-butoxyphenylacetic acid is a primary metabolite and structural analog of bufexamac, it is highly probable that it also possesses some degree of COX inhibitory activity. The carboxylic acid moiety is a common feature in many NSAIDs, crucial for binding to the active site of COX enzymes.[13][14][15]
Caption: Hypothesized mechanism of action via COX inhibition.
Further research, including in vitro enzyme assays and in vivo models of inflammation, is necessary to confirm and quantify the anti-inflammatory and COX-inhibitory potential of 4-butoxyphenylacetic acid.
Toxicological Profile and Allergic Potential
The withdrawal of bufexamac from certain markets due to allergic contact dermatitis raises significant questions about the toxicological profile of its impurities and degradants.[1][2] It is plausible that 4-butoxyphenylacetic acid could contribute to or be responsible for these adverse reactions. Chronic toxicity studies in animal models would be required to assess its long-term safety.[16]
Analytical Methods for Detection and Quantification
Robust analytical methods are essential for the quality control of pharmaceutical products containing bufexamac and for research purposes. High-performance liquid chromatography (HPLC) is the most common technique for the separation and quantification of bufexamac and its impurities.[17]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both bufexamac and 4-butoxyphenylacetic acid have significant absorbance (e.g., 220-230 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and sensitivity.
Conclusion and Future Directions
4-Butoxyphenylacetic acid, while primarily recognized as an impurity of bufexamac, presents an intriguing subject for further scientific investigation. Its synthesis is achievable through established organic reactions, and its physicochemical properties are reasonably well-defined. The most significant knowledge gap lies in its biological activity profile. Future research should focus on:
-
In vitro studies: to definitively determine its inhibitory activity against COX-1 and COX-2 enzymes.
-
In vivo studies: to assess its anti-inflammatory, analgesic, and antipyretic properties in relevant animal models.
-
Toxicology studies: to evaluate its potential for causing skin sensitization and other adverse effects, which is crucial for understanding the safety profile of bufexamac.
A thorough understanding of 4-butoxyphenylacetic acid will not only contribute to the safer use of existing pharmaceuticals but may also uncover new therapeutic potential for this and related molecules.
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Examinations of the antioxidative properties of the topically administered drug bufexamac reveal new insights into its mechanism of action. PubMed. [Link]
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Bufexamac Impurities and Related Compound. Veeprho. [Link]
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Examinations of the antioxidative properties of the topically administered drug bufexamac reveal new insights into its mechanism of action. ResearchGate. [Link]
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Pharmaffiliates Bufexamac-impurities. Aromatics. [Link]
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Willgerodt rearrangement. Wikipedia. [Link]
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Determination of bufexamac in cream and ointment by high-performance liquid chromatography. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]
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Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
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Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
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A Whitepaper on Emerging Research Trajectories for 4-Butoxyphenylacetic Acid: A Guide for Drug Discovery Professionals
Abstract
4-Butoxyphenylacetic acid is a phenylacetic acid derivative with a chemical structure suggestive of therapeutic potential, yet it remains significantly under-explored in the scientific literature. This technical guide provides a strategic framework for investigating its properties, drawing logical inferences from its structural similarity to the established non-steroidal anti-inflammatory drug (NSAID) pro-drug, Fenbufen. We posit that 4-Butoxyphenylacetic acid is a prime candidate for investigation as an anti-inflammatory and analgesic agent, likely acting through the inhibition of cyclooxygenase (COX) enzymes. This document outlines a comprehensive, phased preclinical validation strategy, beginning with in vitro enzymatic and cellular assays and progressing to established in vivo models of acute inflammation. Detailed, field-proven protocols are provided for each experimental stage, accompanied by data interpretation guidelines and the scientific rationale underpinning the proposed research trajectory. This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.
Compound Profile: 4-Butoxyphenylacetic Acid
Chemical and Physical Properties
4-Butoxyphenylacetic acid belongs to the phenylacetic acid class of organic compounds.[1] Its structure features a central phenylacetic acid scaffold with a butoxy group (-O-(CH₂)₃-CH₃) at the para (4-position) of the benzene ring. This butoxy group significantly increases the lipophilicity of the molecule compared to its parent compound, phenylacetic acid, a modification that can profoundly influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein binding.
| Property | Value | Source |
| IUPAC Name | 2-(4-butoxyphenyl)acetic acid | PubChem |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| CAS Number | 18593-39-0 | Vendor Data |
| Predicted LogP | 2.8 - 3.2 | SwissADME |
The Core Rationale: Structural Analogy to Fenbufen
A critical insight driving the proposed research is the structural similarity of 4-Butoxyphenylacetic acid to Fenbufen. Fenbufen is a well-documented NSAID that functions as a pro-drug.[2][3] Upon oral administration, Fenbufen is metabolized into its active form, 4-biphenylacetic acid, which is a potent inhibitor of prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[2][4]
4-Butoxyphenylacetic acid can be considered a close analog of Fenbufen's active metabolite. The key difference is the replacement of a phenyl group in 4-biphenylacetic acid with a butoxy group. This substitution maintains a significant hydrophobic character at the para position while altering the steric and electronic profile, which could modulate its binding affinity and selectivity for COX-1 and COX-2 enzymes. This strong structural precedent forms a logical and compelling basis for hypothesizing that 4-Butoxyphenylacetic acid possesses anti-inflammatory and analgesic properties.
Primary Research Area: Anti-Inflammatory and Analgesic Potential
The most promising and immediate area of research for 4-Butoxyphenylacetic acid lies in its potential as an anti-inflammatory and analgesic agent. The central hypothesis is that it functions as a direct inhibitor of COX enzymes.
Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The therapeutic effect of most NSAIDs is derived from the inhibition of COX-2, while adverse effects like gastrointestinal irritation are often linked to the inhibition of COX-1.
We hypothesize that 4-Butoxyphenylacetic acid will inhibit the enzymatic activity of both COX-1 and COX-2, leading to a reduction in prostaglandin production.
Preclinical Validation Strategy: A Phased Approach
A structured, multi-phase approach is essential to efficiently evaluate the therapeutic potential of 4-Butoxyphenylacetic acid. This workflow ensures that resource-intensive in vivo studies are only undertaken after promising in vitro activity has been confirmed.
In Vitro Screening Cascade
Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay
This initial screen directly measures the ability of 4-Butoxyphenylacetic acid to inhibit the activity of purified COX-1 and COX-2 enzymes. An ELISA-based or LC-MS/MS-based method that quantifies the production of Prostaglandin E2 (PGE2) from arachidonic acid is recommended for its high throughput and direct measurement of enzymatic activity.[5][6][7]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Butoxyphenylacetic acid against COX-1 and COX-2.
-
Methodology:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound (4-Butoxyphenylacetic acid), reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Procedure: a. Prepare serial dilutions of 4-Butoxyphenylacetic acid (e.g., from 0.01 µM to 100 µM) in a suitable solvent like DMSO. b. In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor. c. Incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[8] d. Initiate the enzymatic reaction by adding arachidonic acid.[8] e. Incubate for a precise duration (e.g., 2 minutes at 37°C).[8] f. Terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).[8]
-
Quantification: Measure the concentration of PGE2 produced using a commercial ELISA kit or by LC-MS/MS analysis.[5][6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Causality and Validation: This assay provides a direct measure of target engagement. Including a non-selective and a COX-2 selective inhibitor as positive controls validates the assay's performance and provides a benchmark for the potency and selectivity of the test compound.
Protocol 2: Cellular Anti-Inflammatory Assay in Macrophages
This assay assesses the compound's ability to inhibit the inflammatory response in a relevant cell type. RAW 264.7 murine macrophages are a standard model; when stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and PGE2 via the induction of iNOS and COX-2.[9][10]
-
Objective: To measure the inhibition of LPS-induced NO and PGE2 production in RAW 264.7 cells.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.[11]
-
Cytotoxicity Pre-Screen: Before the main experiment, treat cells with the planned concentrations of 4-Butoxyphenylacetic acid for 24 hours and assess cell viability using an MTT or LDH assay to ensure that subsequent results are not due to cell death.[9]
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[12] b. Pre-treat the cells with various non-toxic concentrations of 4-Butoxyphenylacetic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]
-
Quantification:
-
Data Analysis: Calculate the IC₅₀ for the inhibition of NO and PGE2 production.
-
-
Causality and Validation: This assay moves from a purified enzyme system to a more complex biological context. It validates that the compound can cross the cell membrane and act on its intracellular target (COX-2) in a physiological setting. A positive control like Dexamethasone or Indomethacin should be included.
Data Presentation: In Vitro Screening Results
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | NO Inhibition IC₅₀ (µM)² | PGE2 Inhibition IC₅₀ (µM)² |
| 4-Butoxyphenylacetic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 | ~5 | ~1 |
| Celecoxib (Control) | >10 | ~0.05 | >200 | >50 | ~0.1 |
| ¹ SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater COX-2 selectivity. | |||||
| ² In LPS-stimulated RAW 264.7 cells. |
In Vivo Efficacy Model
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is the canonical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[15][16]
-
Objective: To assess the ability of 4-Butoxyphenylacetic acid to reduce acute inflammation in vivo.
-
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice (e.g., 180-220 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na in saline, p.o.)
-
Group II: 4-Butoxyphenylacetic acid (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[13] b. Administer the vehicle, test compound, or positive control orally (p.o.).[13] c. After 1 hour (to allow for absorption), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[13][14] d. Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The peak inflammation is typically observed around 3-5 hours.[13][14]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
-
Causality and Validation: This model directly assesses the compound's efficacy in a living organism, integrating its absorption, distribution, metabolism, and excretion (ADME) properties with its mechanism of action. The late phase of carrageenan-induced edema (after 3 hours) is largely mediated by prostaglandins, making it particularly relevant for testing putative COX inhibitors.[13] The inclusion of Indomethacin provides a robust benchmark for efficacy.
Secondary Research & Future Directions
While COX inhibition is the primary hypothesis, the phenylacetic acid scaffold is known to interact with other biological targets. Future research could explore:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some phenylacetic acid derivatives have been shown to act as PPAR agonists, which are targets for treating metabolic disorders like type 2 diabetes.[17] Screening 4-Butoxyphenylacetic acid in PPARα/γ transactivation assays could open new therapeutic avenues.
-
Antimicrobial Activity: Phenylacetic acid itself exhibits antimicrobial properties.[1] The lipophilic nature of the butoxy group might enhance membrane disruption, warranting investigation against bacterial or fungal strains.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is confirmed, a medicinal chemistry program should be initiated. This would involve synthesizing analogs by modifying the alkyl chain length of the butoxy group (e.g., ethoxy, propoxy, hexoxy) and exploring substitutions on the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Butoxyphenylacetic acid represents a scientifically sound and commercially viable candidate for drug discovery research. Its strong structural relationship to the pro-drug Fenbufen provides a clear, mechanistically-driven hypothesis for its potential as a COX-inhibiting anti-inflammatory and analgesic agent. The phased experimental strategy detailed in this guide, from in vitro enzymatic assays to in vivo efficacy models, offers a rigorous and efficient pathway to validate this potential. By following these evidence-based protocols, research organizations can systematically de-risk and advance the development of what could be a valuable new therapeutic agent.
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1847-1855. [Link]
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Mogil, J. S., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (34), 1605. [Link]
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DeSantis, L. M., & Sisenwine, S. F. (1985). Pharmacologic properties of fenbufen. The American journal of medicine, 79(6A), 2-7. [Link]
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Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280. [Link]
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Jantarat, C., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Lee, D. S., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(11), 603. [Link]
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Su, J. H., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 11(10), 3902-3913. [Link]
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An In-depth Technical Guide to 4-Butoxyphenylacetic Acid and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-butoxyphenylacetic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, key derivatives, and their applications, with a particular focus on leveraging this molecule in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering both foundational knowledge and practical insights.
Introduction: The Phenylacetic Acid Scaffold and the Significance of the 4-Butoxy Moiety
Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a 4-butoxy group (a four-carbon alkyl chain attached via an ether linkage) to the phenyl ring significantly modulates the parent molecule's physicochemical properties. This modification enhances lipophilicity, which can improve membrane permeability and alter the compound's pharmacokinetic and pharmacodynamic profile. The 4-butoxy group can also influence binding to biological targets, making 4-butoxyphenylacetic acid a valuable intermediate for developing novel therapeutics.
Physicochemical Properties of 4-Butoxyphenylacetic Acid
A thorough understanding of the core molecule's properties is fundamental to its application in synthesis and drug design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 4547-57-3 | [1] |
| Melting Point | 82-88 °C | [1] |
| Boiling Point | 86-87 °C at 1 Torr | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 4.45 ± 0.10 (Predicted) | [1] |
Synthesis of 4-Butoxyphenylacetic Acid: A Practical Approach
The most common and efficient method for synthesizing 4-butoxyphenylacetic acid is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method involves the O-alkylation of a phenol with an alkyl halide.
Reaction Scheme
Caption: Williamson Ether Synthesis of 4-Butoxyphenylacetic Acid.
Detailed Experimental Protocol
Objective: To synthesize 4-butoxyphenylacetic acid from 4-hydroxyphenylacetic acid and 1-bromobutane.
Materials:
-
4-Hydroxyphenylacetic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone.
-
Addition of Alkyl Halide: Stir the mixture and add 1-bromobutane (1.1-1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 4-butoxyphenylacetic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a white to off-white solid.[2]
Key Derivatives of 4-Butoxyphenylacetic Acid and Their Applications
The carboxylic acid moiety of 4-butoxyphenylacetic acid is a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and hydroxamic acids.
Bufexamac: A Non-Steroidal Anti-inflammatory Drug
The most prominent derivative of 4-butoxyphenylacetic acid is Bufexamac (2-(p-butoxyphenyl)acetohydroxamic acid), a non-steroidal anti-inflammatory drug (NSAID).[3]
Chemical Structure of Bufexamac:
Caption: Chemical Structure of Bufexamac.
Bufexamac is synthesized from 4-butoxyphenylacetic acid. The synthesis involves the conversion of the carboxylic acid to an activated species (e.g., an acyl chloride or an ester) followed by reaction with hydroxylamine.[4][5]
Reaction Scheme:
Caption: General Synthesis Pathway for Bufexamac.
Bufexamac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking this pathway, Bufexamac reduces the production of prostaglandins.
Prostaglandin Synthesis Pathway and Inhibition by Bufexamac:
Caption: Mechanism of Action of Bufexamac via COX Inhibition.
Ester and Amide Derivatives
Ester and amide derivatives of 4-butoxyphenylacetic acid are being explored for various therapeutic applications. The modification of the carboxylic acid group can alter the drug's solubility, stability, and pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects.[7] For instance, esterification can increase lipophilicity, which may enhance skin penetration for topical applications.[3] Amide derivatives have been synthesized to explore their potential as anti-inflammatory and analgesic agents.[7]
Analytical Characterization
For quality control and research purposes, a robust analytical characterization of 4-butoxyphenylacetic acid and its derivatives is essential.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 4-butoxyphenylacetic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in an isocratic or gradient elution. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.
Detection:
-
UV detection at a wavelength of approximately 220 nm or 254 nm.
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation and confirmation of 4-butoxyphenylacetic acid and its derivatives.
Expected ¹H NMR Spectral Features for 4-Butoxyphenylacetic Acid:
-
Aromatic protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene protons (acetic acid): A singlet around δ 3.5-3.7 ppm.
-
Butoxy group protons:
-
A triplet around δ 3.9-4.0 ppm (-OCH₂-).
-
A multiplet around δ 1.7-1.8 ppm (-OCH₂CH₂-).
-
A multiplet around δ 1.4-1.5 ppm (-CH₂CH₃).
-
A triplet around δ 0.9-1.0 ppm (-CH₃).
-
-
Carboxylic acid proton: A broad singlet at δ 10-12 ppm (can be exchanged with D₂O).
Future Perspectives and Conclusion
4-Butoxyphenylacetic acid is a valuable building block in medicinal chemistry with proven utility in the development of anti-inflammatory agents like Bufexamac. The synthetic tractability of its carboxylic acid group allows for the creation of diverse libraries of ester, amide, and other derivatives. Future research in this area could focus on:
-
Exploring new therapeutic targets: While COX inhibition is a well-established mechanism, derivatives of 4-butoxyphenylacetic acid could be screened against other biological targets to identify novel activities.
-
Prodrug strategies: Designing prodrugs of active derivatives to improve their pharmacokinetic properties, reduce toxicity, and enhance targeted delivery.
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the butoxy chain and the phenylacetic acid core to optimize potency and selectivity for specific biological targets.
References
- CN103896810A - Synthesis method of bufexamac.
- CN103896810B - The synthetic method of bufexamac.
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- Bufexamac | C12H17NO3 | CID 2466. PubChem.
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- 4-N-BUTOXYPHENYLACETIC ACID. ChemicalBook.
- Williamson Ether Synthesis. Wikipedia.
- Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences.
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- Williamson Ether Synthesis - J&K Scientific LLC.
- Williamson Ether Synthesis - Utah Tech University.
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- phenylacetic acid - Organic Syntheses Procedure.
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- Purification: How To - Department of Chemistry : University of Rochester.
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- Question: Experiment 4: Preparation of N-(4-butoxyphenyl)
- Williamson Ether Synthesis and SN1/SN2 Reactions: Chemistry Report - Desklib.
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The Biological Role of 4-Butoxyphenylacetic Acid: A Technical Guide for Researchers
Preamble: Charting Unexplored Territory
In the vast landscape of molecular pharmacology, while some compounds are extensively characterized, others remain enigmatic. 4-Butoxyphenylacetic acid falls into the latter category. As of this writing, direct, comprehensive studies elucidating its specific biological roles are not prevalent in the public domain. However, its structural classification as a phenylacetic acid derivative provides a robust framework for predicting its likely biological activities and for designing a rigorous research program to uncover them.
This technical guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the biological significance of 4-Butoxyphenylacetic acid. We will leverage the well-established pharmacology of its structural analogs to build a compelling scientific narrative, proposing potential mechanisms of action and providing the experimental blueprints to test these hypotheses. This document is not merely a collection of protocols; it is a strategic guide to pioneering research in a nascent area of study.
The Phenylacetic Acid Scaffold: A Foundation of Diverse Bioactivity
Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] The versatility of this scaffold allows for a wide range of pharmacological activities, primarily influenced by the nature and position of substituents on the phenyl ring.
Two of the most prominent and well-documented biological roles of phenylacetic acid derivatives are:
-
Anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Neuromodulatory effects via interaction with specific binding sites for gamma-hydroxybutyric acid (GHB).[3][4]
Given the structure of 4-Butoxyphenylacetic acid, it is highly probable that its biological functions will align with one or both of these pathways. The presence of the butoxy group at the para position is a key structural feature that will be central to our mechanistic exploration.
Potential Mechanism of Action I: Inhibition of Cyclooxygenase (COX) and Anti-inflammatory Effects
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like diclofenac, are phenylacetic acid derivatives.[2][5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation.[7]
The Cyclooxygenase Pathway and Phenylacetic Acid NSAIDs
The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids.[8] Phenylacetic acid-based NSAIDs typically bind to the active site of COX enzymes, preventing arachidonic acid from accessing it.
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Structure-Activity Relationship (SAR) and the Role of the 4-Butoxy Group
The efficacy and selectivity of phenylacetic acid NSAIDs are heavily influenced by their substituents. For instance, in the case of diclofenac, the presence of ortho-chloro groups on the anilino ring is crucial for its potent activity.[9] Lipophilicity is another key parameter governing the activity of these compounds.
The 4-butoxy group in 4-Butoxyphenylacetic acid is a moderately lipophilic substituent. This property could enhance its ability to penetrate cell membranes and access the active site of COX enzymes, which is located within the lipid bilayer. The size and conformation of the butoxy group may also influence its binding affinity and selectivity for COX-1 versus COX-2. It is plausible that the butoxy group could interact with hydrophobic pockets within the COX active site, potentially leading to potent inhibition.
Experimental Workflow for Assessing Anti-inflammatory Activity
To investigate the potential anti-inflammatory properties of 4-Butoxyphenylacetic acid, a two-tiered approach is recommended:
Tier 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol: In Vitro Fluorometric COX Activity Assay [10]
-
Reagent Preparation:
-
Prepare stock solutions of 4-Butoxyphenylacetic acid and reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) in DMSO.
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Prepare solutions of arachidonic acid and a suitable fluorometric probe as per the assay kit manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme cofactor, and either purified COX-1 or COX-2 enzyme.
-
Add the diluted 4-Butoxyphenylacetic acid or a reference inhibitor to the respective wells. For control wells (100% activity), add the solvent (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution and the fluorometric probe.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Kinetic readings over a period of 5-10 minutes are recommended.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of 4-Butoxyphenylacetic acid.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[11][12][13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats [12]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups (e.g., control, vehicle, positive control, and 4-Butoxyphenylacetic acid treatment groups).
-
-
Compound Administration:
-
Administer 4-Butoxyphenylacetic acid (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses.
-
Administer the vehicle to the control group and a standard NSAID (e.g., indomethacin) to the positive control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group.
-
A significant reduction in paw volume in the 4-Butoxyphenylacetic acid-treated groups indicates anti-inflammatory activity.
-
Caption: Experimental workflow for assessing the anti-inflammatory potential of 4-Butoxyphenylacetic acid.
Potential Mechanism of Action II: Ligand for Gamma-Hydroxybutyric Acid (GHB) Binding Sites
Recent research has revealed that some phenylacetic acid derivatives, including the NSAID diclofenac, can bind to specific high-affinity sites for gamma-hydroxybutyric acid (GHB) in the brain.[3][4] GHB is a neurotransmitter or neuromodulator with complex actions, and its specific receptors are distinct from GABA receptors.[3][4]
The GHB System and Phenylacetic Acid Ligands
The identification of phenylacetic acids as ligands for GHB binding sites opens up a new avenue for their potential pharmacological effects, particularly in the central nervous system.[3] These compounds could act as agonists or antagonists at these sites, thereby modulating neuronal activity.
Structure-Activity Relationship (SAR) and the Potential Role of the 4-Butoxy Group
The structural requirements for binding to the GHB site are still being elucidated. However, the affinity of diclofenac suggests that the phenylacetic acid core is a viable scaffold.[3][4] The nature of the substituent at the para position can significantly influence binding affinity. For example, ethers of 3-hydroxyphenylacetic acid have shown selectivity for GHB receptors.[15] The 4-butoxy group of 4-Butoxyphenylacetic acid, with its ether linkage and alkyl chain, could potentially interact favorably with the GHB binding pocket. Its lipophilicity might also facilitate its entry into the brain.
Experimental Workflow for Assessing GHB Receptor Binding
To determine if 4-Butoxyphenylacetic acid interacts with GHB binding sites, a radioligand binding assay is the gold standard.[16][17][18]
Protocol: Radioligand Binding Assay for GHB Binding Sites [3]
-
Tissue Preparation:
-
Prepare crude membrane fractions from rat or mouse brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
-
Binding Assay (in vitro):
-
In a reaction tube, combine the brain membrane preparation, a radiolabeled ligand specific for the GHB site (e.g., [³H]NCS-382), and varying concentrations of 4-Butoxyphenylacetic acid.
-
For determining non-specific binding, a parallel set of tubes containing a high concentration of a known GHB receptor ligand (e.g., unlabeled GHB or NCS-382) is included.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of 4-Butoxyphenylacetic acid that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of 4-Butoxyphenylacetic acid for the GHB binding site.
-
Quantitative Data Summary and Future Directions
The experimental workflows described above will yield quantitative data that can be summarized for comparative analysis.
Table 1: Hypothetical Data Summary for Biological Evaluation of 4-Butoxyphenylacetic acid
| Assay | Parameter | 4-Butoxyphenylacetic acid | Reference Compound 1 (e.g., Indomethacin) | Reference Compound 2 (e.g., Celecoxib) |
| In Vitro COX Inhibition | ||||
| COX-1 Activity | IC50 (µM) | To be determined | Literature value | Literature value |
| COX-2 Activity | IC50 (µM) | To be determined | Literature value | Literature value |
| In Vivo Anti-inflammatory | ||||
| Carrageenan-Induced Paw Edema | % Inhibition @ Dose X | To be determined | Literature value | Literature value |
| GHB Receptor Binding | ||||
| [³H]NCS-382 Binding Inhibition | Ki (µM) | To be determined | Not Applicable | Not Applicable |
The results from these studies will provide the first critical insights into the biological role of 4-Butoxyphenylacetic acid. A potent and selective inhibition of COX-2 would suggest its potential as a novel anti-inflammatory agent with a potentially favorable gastrointestinal safety profile. Conversely, a high affinity for the GHB binding site would warrant further investigation into its neuromodulatory effects. It is also conceivable that the compound exhibits a dual activity, which would represent a particularly interesting pharmacological profile.
Conclusion
While the biological landscape of 4-Butoxyphenylacetic acid is currently uncharted, its chemical structure provides a clear roadmap for exploration. By systematically applying the established principles of pharmacology and employing the rigorous experimental protocols detailed in this guide, researchers are well-equipped to uncover its biological functions. The journey to characterizing this novel compound promises to yield valuable scientific knowledge and may pave the way for new therapeutic interventions.
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Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-13. [Link]
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Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]
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Tunnicliff, G., et al. (2005). Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(16), 3671-3673. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Rameshrad, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(5), 568-574. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]
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Santilli, A. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]
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Mehta, A. K., et al. (2006). Characterization and pharmacology of the GHB receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 115-28. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Maltsev, D. S., et al. (2020). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 21(21), 8089. [Link]
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Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]
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Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Semantic Scholar. [Link]
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Tunnicliff, G., et al. (2005). Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands. Scilit. [Link]
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Gund, P., & Jensen, N. P. (1983). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 26(12), 1673-7. [Link]
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I-Word. (2025). Phenylacetic acid derivative: Significance and symbolism. I-Word. [Link]
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Carter, L. P., et al. (2005). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314-23. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylacetates - MeSH. National Center for Biotechnology Information. [Link]
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Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 81(5), 685-94. [Link]
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Al-Sanea, M. M., et al. (2022). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 27(19), 6296. [Link]
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SlideShare. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. [Link]
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Higuchi, K., et al. (2018). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. Inflammation and Regeneration, 38, 2. [Link]
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Abdu-Allah, H. H. M., et al. (2020). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Archiv der Pharmazie, 353(12), 2000201. [Link]
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Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
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Wikipedia. (n.d.). Diclofenac. Wikipedia. [Link]
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Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry, and Behavior, 92(2), 199-209. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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King, J. N., et al. (2009). Preclinical pharmacology of robenacoxib: a novel selective inhibitor of cyclooxygenase-2. Journal of Veterinary Pharmacology and Therapeutics, 32(1), 1-11. [Link]
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Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 97(2), 925-30. [Link]
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4-Butoxyphenylacetic Acid: A Synthetic Intermediate Mistaken for a Natural Product
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The Synthetic Origin of 4-Butoxyphenylacetic Acid
In the pursuit of novel bioactive compounds, researchers often turn to natural sources. However, it is crucial to establish the true origin of a molecule to guide research and development efforts effectively. This guide addresses the topic of 4-Butoxyphenylacetic acid and its purported natural occurrence. A thorough review of the scientific literature and chemical databases reveals no evidence of 4-Butoxyphenylacetic acid being a natural product. It is, in fact, a synthetic compound, valued not for its natural origins, but for its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its synthetic nature is paramount for its proper application in research and drug development.
Part 1: The Role of 4-Butoxyphenylacetic Acid in Pharmaceutical Synthesis
While not a natural product itself, 4-Butoxyphenylacetic acid belongs to the family of phenylacetic acids, a scaffold that is central to many biologically active compounds. Its primary significance in the pharmaceutical industry lies in its use as a precursor or building block for more complex molecules, most notably certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
The structural motif of a phenylacetic acid provides a foundation for designing molecules that can interact with specific biological targets. The butoxy- substitution on the phenyl ring allows for modulation of the molecule's lipophilicity and steric properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target enzymes or receptors. For instance, derivatives of phenylacetic acid are known to be inhibitors of the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[1][2]
Part 2: Synthesis of 4-Butoxyphenylacetic Acid: A Validated Protocol
The synthesis of 4-Butoxyphenylacetic acid is a well-established process in organic chemistry, typically achieved through a two-step sequence involving a Williamson ether synthesis followed by hydrolysis. This method is reliable and scalable, making it suitable for both laboratory-scale research and industrial production.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 4-Butoxyphenylacetate
-
Reaction Setup: To a solution of ethyl 4-hydroxyphenylacetate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ethyl 4-butoxyphenylacetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Hydrolysis to 4-Butoxyphenylacetic Acid
-
Reaction Setup: Dissolve the crude ethyl 4-butoxyphenylacetate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[3]
-
Acidification: After cooling the reaction mixture, acidify it to a pH of 1-2 with a dilute solution of a strong acid like hydrochloric acid (HCl).[3]
-
Isolation: The 4-Butoxyphenylacetic acid will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to obtain the final product.
Synthesis Workflow Diagram:
Caption: Synthetic route to 4-Butoxyphenylacetic acid.
Part 3: Physicochemical and Spectroscopic Data
Accurate characterization of a synthetic compound is essential for its use in research and development. The following table summarizes the key physicochemical properties of 4-Butoxyphenylacetic acid.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molar Mass | 208.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 96-98 °C |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
Part 4: Exploring Natural Analogs: Phenylacetic Acids in Nature
While 4-Butoxyphenylacetic acid itself is not found in nature, the broader class of phenylacetic acids and their derivatives are well-represented in the natural world, exhibiting a wide range of biological activities.[4][5]
-
Phenylacetic Acid (PAA): The parent compound, phenylacetic acid, is found in various natural sources including tobacco and cocoa.[6] It is also a metabolic byproduct of the amino acid phenylalanine in many organisms.[7] PAA and its esters are known for their honey-like aroma and are used in the fragrance industry.[6]
-
4-Hydroxyphenylacetic Acid: This hydroxylated analog is a known metabolite in humans, plants, and fungi.[8] It is produced by various organisms, including Saccharomyces cerevisiae.[8]
-
4-Methoxyphenylacetic Acid: A closely related structural analog, 4-methoxyphenylacetic acid, has been reported in organisms such as the fungus Aspergillus niger and the plant Sargentodoxa cuneata.[9] It serves as an intermediate in the synthesis of pharmaceuticals like the antidepressant Venlafaxine.[10]
The existence of these natural analogs suggests that the phenylacetic acid scaffold is a privileged structure in nature for the development of bioactive molecules. Researchers can draw inspiration from these natural products to design novel synthetic derivatives of 4-Butoxyphenylacetic acid with potentially useful pharmacological properties.
Structural Comparison Diagram:
Caption: Comparison of synthetic vs. natural phenylacetic acids.
Conclusion and Future Outlook
This guide has established that 4-Butoxyphenylacetic acid is a synthetic compound with no known natural occurrence. Its value to the scientific community lies in its utility as a synthetic intermediate for the construction of more complex molecules, including potential pharmaceutical agents. By understanding its synthetic origins and mastering its preparation, researchers can effectively leverage this compound in their drug discovery and development programs. The study of naturally occurring phenylacetic acid analogs provides a rich source of inspiration for the design of novel derivatives, highlighting a promising path forward for the exploration of this important chemical scaffold.
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Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube. Retrieved from [Link]
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(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. (2006, November 30). Sciforum. Retrieved from [Link]
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What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid? (n.d.). FAQ. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Butoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the synthesis and manipulation of unique chemical entities are paramount. 4-Butoxyphenylacetic acid, a substituted phenylacetic acid derivative, represents a valuable building block in medicinal chemistry and materials science. Its safe and effective handling is a critical prerequisite for successful research and development. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 4-Butoxyphenylacetic acid, drawing upon established best practices for carboxylic acids and structurally related compounds to ensure a secure and productive laboratory environment.
Understanding the Compound: Physicochemical Properties and Hazard Profile
Table 1: Physicochemical and Inferred Toxicological Properties
| Property | Inferred Value/Classification for 4-Butoxyphenylacetic Acid | Rationale/Supporting Data from Analogues (4-Methoxyphenylacetic Acid) |
| Molecular Formula | C₁₂H₁₆O₃ | Based on chemical structure |
| Molecular Weight | 208.25 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid | Analogy with 4-methoxyphenylacetic acid which is a pale yellow or off-white solid.[1] |
| Melting Point | Expected to be a solid at room temperature | 4-Methoxyphenylacetic acid has a melting point of 84-88 °C.[2] |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents | Carboxylic acids with longer alkyl chains tend to have lower water solubility. |
| Acute Oral Toxicity | Inferred: Harmful if swallowed (Category 4) | 4-Methoxyphenylacetic acid is classified as harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Inferred: Causes skin irritation (Category 2) | 4-Methoxyphenylacetic acid is classified as causing skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Inferred: Causes serious eye damage (Category 1) or irritation | 4-Methoxyphenylacetic acid is classified as causing serious eye damage or irritation.[2][3] |
| Respiratory Irritation | Inferred: May cause respiratory irritation (STOT SE 3) | 4-Methoxyphenylacetic acid may cause respiratory irritation.[2][3] |
The butoxy group, being larger and more lipophilic than the methoxy group, may slightly alter the compound's physical properties and toxicological profile. However, the core hazards associated with the phenylacetic acid moiety are expected to be similar. The primary hazards are anticipated to be oral toxicity, skin and eye irritation, and respiratory tract irritation upon inhalation of dust.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid 4-Butoxyphenylacetic acid is a certified chemical fume hood . This is crucial to prevent the inhalation of fine dust particles. All weighing and transfer operations should be conducted within the fume hood. For larger scale operations, a glove box might be considered to provide an even higher level of containment.
Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[3]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Protective Clothing: For larger quantities, an impervious apron should be worn.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary to prevent inhalation of dust.[5]
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on the handling task.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][4] Use appropriate tools for transfer, such as a spatula or a powder funnel.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[2][3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[2] Carboxylic acids can react exothermically with bases.[6]
Storage
-
Container: Store in a tightly closed, properly labeled container.[2][7]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and moisture.[2]
-
Segregation: Store away from incompatible materials, particularly bases and oxidizing agents.[6] Do not store in metal cabinets which can be corroded by acidic vapors.[6]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][4] |
Accidental Release Measures
-
Small Spills:
-
Ensure proper ventilation and wear appropriate PPE.
-
Carefully sweep up the spilled solid, avoiding dust generation.[3]
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram 2: Spill Response Workflow
Caption: Decision-making workflow for responding to a spill.
Firefighting Measures and Disposal Considerations
Firefighting Measures
While not highly flammable, as an organic compound, 4-Butoxyphenylacetic acid is combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4] Do not dispose of down the drain.
-
Container: Use a licensed professional waste disposal service to dispose of this material.[3]
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible use of 4-Butoxyphenylacetic acid in a research setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, ensure a safe working environment, and focus on advancing their scientific endeavors. The principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of a strong safety culture in any laboratory.
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Introduction: Understanding the Profile of 4-Methoxyphenylacetic Acid
An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Methoxyphenylacetic acid, also known as homoanisic acid, is a monocarboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Its chemical structure, featuring a phenylacetic acid core with a methoxy group at the para-position, imparts specific reactivity and biological characteristics. Notably, it has been identified as a plasma metabolite and is being investigated as a potential biomarker.[2] Given its utility in research and development, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for 4-Methoxyphenylacetic acid, offering in-depth insights into its hazards, handling, and emergency procedures.
Chemical and Physical Properties: A Foundation for Safe Handling
A clear understanding of the physical and chemical properties of a substance is the first step in safe laboratory practice. 4-Methoxyphenylacetic acid is typically encountered as a white to pale yellow or off-white crystalline solid or flakes. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H10O3 | [1][3] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 104-01-8 | [3] |
| Melting Point | 84 - 88 °C | [4] |
| Boiling Point | 138 - 140 °C @ 3.00 mm Hg | [1] |
| Solubility | Very slightly soluble in cold water. | [5] |
| log Pow | 1.2952 | [3] |
The relatively low melting point indicates that this compound can be easily melted, which may be a consideration in certain experimental setups. Its limited solubility in cold water suggests that aqueous spills may not disperse readily, a factor to consider in cleanup procedures.
Hazard Identification and Classification: A Risk-Based Approach
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methoxyphenylacetic acid is classified as hazardous.[3][6][7] The primary hazards associated with this compound are summarized below.
The signal word associated with these classifications is "Danger".[4][6] This underscores the need for strict adherence to safety protocols when handling this chemical.
Safe Handling and Storage: Proactive Measures for Risk Mitigation
Proper handling and storage are critical to minimizing exposure and preventing accidents. The following protocols are based on established safety guidelines.[8][3][6]
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle 4-Methoxyphenylacetic acid in a well-ventilated area.[3][6] For procedures that may generate dust, use a chemical fume hood or other local exhaust ventilation.[5][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][3]
Personal Protective Equipment (PPE): Essential Barriers to Exposure
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] A face shield may be necessary for operations with a higher risk of splashing.[6]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[3][9] Regularly inspect gloves for any signs of degradation before use.[6]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when dust is generated, use a NIOSH-approved or equivalent dust respirator.[5]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][3]
-
Keep away from incompatible materials such as oxidizing agents, acids, and bases.[3][10]
Emergency Procedures: A Blueprint for Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is crucial. The following procedures are based on standard first-aid and emergency response protocols.
First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air.[8][3] If breathing is difficult, administer oxygen.[5] Seek medical attention if symptoms persist.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove contaminated clothing.[11] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately rinse cautiously with water for several minutes.[8][3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3][11]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Do not induce vomiting.[9] Call a poison center or doctor immediately.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described above.[3][6] Avoid dust formation.[3]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[6]
-
Methods for Cleaning Up: For small spills, sweep up the material and shovel it into a suitable container for disposal.[3][6] Avoid creating dust.[6] For large spills, follow your institution's emergency response plan.
Fire-Fighting Measures: Preparedness for Thermal Hazards
While not highly flammable, 4-Methoxyphenylacetic acid is combustible and can burn if exposed to heat or flame.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[5][6]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3]
-
Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Stability and Reactivity: Understanding Chemical Compatibility
4-Methoxyphenylacetic acid is stable under recommended storage conditions.[3] However, it is important to be aware of its reactivity profile to avoid hazardous chemical reactions.
-
Conditions to Avoid: Avoid exposure to heat, flames, and ignition sources.[9] Also, avoid the formation of dust.[3]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, and bases.[3][10] As a carboxylic acid, it can react with bases in a neutralization reaction, which can be exothermic.[12][13] It may also react with active metals to produce hydrogen gas.[12][13]
Toxicological and Ecological Information
Toxicological Data
-
Acute Oral Toxicity: The LD50 (oral, rat) is reported as 1,550 mg/kg, indicating that it is harmful if swallowed.[6]
-
Skin and Eye Irritation: It is classified as causing skin irritation and serious eye damage.[4][6]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[4][6]
-
Carcinogenicity: There is no evidence to suggest that 4-Methoxyphenylacetic acid is carcinogenic.[6]
Ecological Information
-
Data on the ecological effects of 4-Methoxyphenylacetic acid are limited.[6] However, as a standard precaution, it should not be released into the environment.[3] Discharge into drains or waterways should be avoided.[14]
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations.[3][9] It is recommended to contact a licensed professional waste disposal service.[6]
Conclusion: A Commitment to a Culture of Safety
A comprehensive understanding of the Material Safety Data Sheet for 4-Methoxyphenylacetic acid is not merely a regulatory requirement but a cornerstone of a robust safety culture in any research or development setting. By integrating the principles of hazard identification, risk assessment, and diligent application of safety protocols, scientists can confidently and safely harness the utility of this compound in their pursuit of scientific advancement.
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National Fire Equipment. (2007, January 15). Material Safety Data Sheet: Purple K Dry Chemical. Retrieved from [Link]
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Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
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HIMEDIA. (2013, May 2). Material Safety Data Sheet: 4-Methoxyphenylacetic acid. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020, June 8). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. Retrieved from [Link]
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Chemsrc. (2025, August 21). 4-Methoxyphenylacetic acid. Retrieved from [Link]
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Human Metabolome Database. (2023, February 21). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
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Methodological & Application
An Application Note and Protocol for the Synthesis of 4-Butoxyphenylacetic Acid via Williamson Ether Synthesis
Introduction
4-Butoxyphenylacetic acid is an organic compound of interest in medicinal chemistry and drug development, serving as a versatile building block for more complex pharmaceutical agents. Its structure, featuring a carboxylic acid and a butyl ether linked to a phenyl ring, allows for diverse functionalization. This document provides a detailed, field-proven protocol for the synthesis of 4-butoxyphenylacetic acid, designed for researchers, scientists, and drug development professionals. The chosen synthetic route is the Williamson ether synthesis, a robust and classical method for forming ethers.[1][2][3] This method is selected for its reliability, high yields, and the use of readily available starting materials: 4-hydroxyphenylacetic acid and 1-bromobutane.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The core of this transformation is the O-alkylation of a phenoxide ion.
Overall Reaction:
Mechanism Explained:
-
Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid using a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step is crucial as it transforms the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide ion.[4][5]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (1-bromobutane) in an SN2 fashion. The nucleophilic oxygen atom attacks the electrophilic carbon atom bonded to the bromine.
-
Displacement: This attack occurs via a backside approach, leading to the displacement of the bromide ion, which is a good leaving group. This concerted step forms the new carbon-oxygen ether bond, yielding the sodium salt of 4-butoxyphenylacetic acid.[1]
-
Protonation: A final acidification step with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final, neutral 4-butoxyphenylacetic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out of solution.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Key Hazards |
| 4-Hydroxyphenylacetic acid | 156-38-7 | C₈H₈O₃ | 152.15 | Skin & eye irritant[6][7][8][9] |
| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | Highly flammable, skin & eye irritant[10][11][12][13][14] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive, causes severe skin burns[15][16][17] |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | HCl | 36.46 | Corrosive, causes severe burns[18][19][20][21][22] |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Extremely flammable, forms peroxides[23][24][25][26] |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 | N/A |
Required Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Ice bath
-
Rotary evaporator (optional, for solvent removal)
Experimental Protocol
PART 1: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: This procedure must be performed in a well-ventilated chemical fume hood. Diethyl ether and 1-bromobutane are volatile and flammable.[10][23][26]
-
Handling Corrosives: Sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe chemical burns.[15][18] Handle with extreme care.
-
Flammability: Diethyl ether is extremely flammable.[25][26] Ensure there are no open flames or spark sources in the laboratory. Ground equipment to prevent static discharge.[26]
PART 2: Step-by-Step Synthesis Procedure
-
Base Solution Preparation: In a 250 mL round-bottom flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 100 mL of deionized water. Use caution as this process is highly exothermic. Allow the solution to cool to room temperature.
-
Formation of the Phenoxide: To the cooled NaOH solution, add 15.2 g (0.10 mol) of 4-hydroxyphenylacetic acid. Stir the mixture using a magnetic stirrer until all the solid has dissolved. This forms the sodium salt of the phenoxide.
-
Alkylation Reaction: Attach a reflux condenser to the flask. Begin gentle heating of the solution using a heating mantle. Add 15.1 g (11.0 mL, 0.11 mol) of 1-bromobutane dropwise through the top of the condenser over 10-15 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 90-100°C) and maintain this temperature with continuous stirring for 1.5 to 2 hours. This provides the necessary activation energy for the SN2 reaction to proceed to completion.
-
Reaction Quench and Work-up: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Dilute the reaction mixture with 100 mL of water.
-
Extraction of Byproducts: Transfer the cooled solution to a 250 mL separatory funnel. Extract the mixture with 50 mL of diethyl ether to remove any unreacted 1-bromobutane and other non-polar impurities. Drain the lower aqueous layer into a clean beaker and discard the upper ether layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully, add 6M hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH ≈ 2), as indicated by pH paper. The addition of acid protonates the carboxylate, causing the 4-butoxyphenylacetic acid to precipitate as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with two portions of cold deionized water (2x 30 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper for 15-20 minutes, then transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat.
PART 3: Purification (Recrystallization)
If a higher purity is required, the crude product can be purified by recrystallization.[27][28][29]
-
Solvent Selection: A common solvent system for aryloxyacetic acids is an ethanol/water mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Data and Expected Results
| Parameter | Expected Value |
| Theoretical Yield | 20.82 g |
| Typical Actual Yield | 75-85% (15.6 - 17.7 g) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84-86 °C |
Note: The theoretical yield is calculated based on 4-hydroxyphenylacetic acid being the limiting reagent.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 4-butoxyphenylacetic acid.
References
-
Carl ROTH. (2016, August 19). Safety Data Sheet: Diethyl ether. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]
-
EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: diethyl ether. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Sodium hydroxide. [Link]
-
SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. [Link]
-
Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. [Link]
-
Columbus Chemical Industries, Inc. Safety Data Sheet: Hydrochloric Acid 5% (v/v). [Link]
-
Lab Alley. Sodium-Hydroxide-Solid-Safety-Data-Sheet-SDS.pdf. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Madison. Recrystallization and Crystallization. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
University of Massachusetts Boston. Experiment 06 Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Pharma Focus Asia. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Chemos GmbH & Co. KG. (2020, June 8). Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]
-
Chemsrc. (2025, August 21). 4-Methoxyphenylacetic acid | CAS#:104-01-8. [Link]
-
CUNY Bronx Community College. Purification by Recrystallization. [Link]
-
University of Toronto. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
- Google Patents.
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Application Note: A Detailed Protocol for the Synthesis of 4-Butoxyphenylacetic Acid via Williamson Ether Synthesis
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-butoxyphenylacetic acid, a valuable intermediate in pharmaceutical and materials science research. The procedure is based on the robust Williamson ether synthesis, reacting 4-hydroxyphenylacetic acid with 1-bromobutane under basic conditions. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization techniques to ensure a successful and verifiable outcome.
Introduction and Scientific Rationale
4-Butoxyphenylacetic acid is an organic compound of significant interest due to its structural motif, which is present in various biologically active molecules and liquid crystal materials. Its preparation is a foundational exercise in multi-step organic synthesis.
The chosen synthetic route is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The core principle involves the deprotonation of a weakly acidic hydroxyl group, in this case, the phenol group of 4-hydroxyphenylacetic acid, to form a more potent nucleophile—the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (1-bromobutane), displacing the halide to form the desired ether linkage.
Causality of Experimental Choices:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is selected as the base. It is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group (pKa ≈ 10) but not the carboxylic acid group (pKa ≈ 4.5). This selectivity is crucial. Furthermore, it is inexpensive, easy to handle, and can be readily removed by filtration after the reaction.[4][5][6]
-
Solvent Selection: Acetone is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free to attack the alkyl halide, thus accelerating the SN2 reaction.[1] Its boiling point (56°C) allows for the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation of the reactants or products.[7][8]
-
Alkyl Halide: 1-Bromobutane is an excellent substrate for SN2 reactions because it is a primary alkyl halide, minimizing the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[2][6]
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and verification of 4-butoxyphenylacetic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 10.0 g (65.7 mmol) | ≥98% Purity |
| 1-Bromobutane (n-Butyl Bromide) | C₄H₉Br | 137.02 | 10.8 g (8.6 mL, 78.8 mmol) | ≥99% Purity |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.6 g (98.6 mmol) | Fine Powder, ≥99% |
| Acetone | C₃H₆O | 58.08 | 200 mL | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL of 2M solution | Reagent Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Reagent Grade |
| Deionized Water | H₂O | 18.02 | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol).
-
Solvent and Reagent Addition: Add 200 mL of acetone to the flask. Begin stirring the suspension. Through the top of the condenser, add 1-bromobutane (8.6 mL, 78.8 mmol) to the mixture.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-65°C) using a heating mantle. Allow the reaction to proceed under reflux with continuous stirring for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Filtration: After the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and other inorganic salts. Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any residual product.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone. A viscous oil or semi-solid residue should remain.
-
Aqueous Work-up: To the residue, add 100 mL of deionized water and 100 mL of diethyl ether. Stir vigorously. The product will be in its carboxylate salt form in the aqueous layer, while unreacted 1-bromobutane and other non-polar impurities will be in the ether layer.
-
Separation: Transfer the mixture to a separatory funnel and drain the lower aqueous layer into a clean beaker or flask. Discard the upper ether layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 2M hydrochloric acid dropwise until the solution becomes strongly acidic (pH ≈ 1-2, check with pH paper). A white precipitate of 4-butoxyphenylacetic acid will form.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (~20 mL each) to remove any remaining inorganic salts.
-
Drying: Allow the product to air-dry on the filter for 30 minutes, then transfer it to a watch glass and dry to a constant weight in a vacuum oven at 40-50°C.
Purification (Recrystallization)
If further purification is required, the crude product can be recrystallized.
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and work-up procedure.
Caption: Workflow for the synthesis of 4-butoxyphenylacetic acid.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical data should be obtained.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 96-99 °C |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H of COOH), ~1700 (C=O), ~1245 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch) |
| ¹H NMR (CDCl₃, δ) | ~10.5 (s, 1H, COOH), 7.1-7.2 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 3.9-4.0 (t, 2H, O-CH₂), 3.5-3.6 (s, 2H, Ar-CH₂), 1.7-1.8 (m, 2H, CH₂), 1.4-1.6 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃) |
Safety Precautions and Hazard Management
All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| 4-Hydroxyphenylacetic acid | Causes skin and serious eye irritation.[9][10][11][12] May cause respiratory irritation.[11][12] | Avoid creating dust.[10][12] Wash hands thoroughly after handling.[9][11] |
| 1-Bromobutane | Highly flammable liquid and vapor.[13][14][15][16] Causes skin and eye irritation.[13][14] May cause respiratory irritation and drowsiness.[13][14] Potential liver and kidney damage with chronic exposure.[13][15] | Keep away from heat, sparks, and open flames.[13][14][16] Use spark-proof tools and ground equipment.[13][16] Handle in a well-ventilated area.[13] |
| Potassium Carbonate | Causes serious eye irritation and skin irritation.[4][5][17][18][19] Inhalation of dust may irritate the respiratory system.[4][5][17][18] | Wear eye and skin protection.[4][17][19] Avoid breathing dust.[5][19] |
| Acetone | Highly flammable liquid and vapor.[7][8][20][21] Causes serious eye irritation.[7][8][20] May cause drowsiness or dizziness.[7][8][20] | Keep away from ignition sources.[7][20] Use in a well-ventilated area.[7][20] Ground containers during transfer.[20] |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Keep away from ignition sources. Store in a cool, dark place. Do not distill to dryness. |
| Hydrochloric Acid (2M) | Causes skin and eye irritation. | Handle with care, wearing gloves and eye protection. Neutralize spills with sodium bicarbonate. |
References
- Material Safety Data Sheet - N-Butyl bromide (1-Bromobutane). Cole-Parmer.
- Safety Data Sheet - Acetone. PRODUITS LUBRI-DELTA INC.
- Acetone 100% Lab Grade Safety D
- SAFETY DATA SHEET Potassium Carbon
- Acetone - SAFETY D
- Acetone Safety D
- SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid. Fisher Scientific.
- Safety Data Sheet: Potassium carbon
- Safety Data Sheet: Potassium carbon
- SAFETY DATA SHEET - Potassium Carbon
- Acetone MSDS. ScienceLab.com.
- 4-Hydroxyphenylacetic acid - Material Safety D
- Safety Data Sheet POTASSIUM CARBON
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid. Fisher Scientific.
- tert-Butyl bromide - SAFETY D
- 4-HYDROXY PHENYL ACETIC ACID CAS NO 156-38-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- Experiment 06 Williamson Ether Synthesis. Palomar College.
- Safety Data Sheet - 4-Hydroxyphenylacetic Acid. Cayman Chemical.
- N-BUTYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Butyl Bromide - HAZARD SUMMARY. New Jersey Department of Health.
- N butyl bromide CAS No - MATERIAL SAFETY D
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson Ether Synthesis. Utah Tech University.
- Williamson Ether Synthesis. Edubirdie.
- Chemistry 211 Experiment 4. MiraCosta College.
- SAFETY DATA SHEET - 2-Methoxyphenylacetic acid. Sigma-Aldrich.
- Williamson ether synthesis. Wikipedia.
- Process for synthesizing phenylacetic acid by carbonylation of toluene.
- SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. Sigma-Aldrich.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Cambridge University Press.
- Williamson Ether Synthesis. J&K Scientific LLC.
- SAFETY DATA SHEET - 4-Butoxyphenylacetic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-Butoxyphenylacetic acid. Fisher Scientific.
- 4-METHOXY PHENYL ACETIC ACID CAS NO 104-01-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Sciforum.
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Application Notes & Protocols for the Purification of 4-Butoxyphenylacetic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-butoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis and organic chemistry research. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), this document outlines three primary purification strategies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each section explains the fundamental principles behind the technique, offers field-proven insights for optimization, and provides step-by-step protocols suitable for a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity 4-butoxyphenylacetic acid.
Introduction: The Imperative for Purity
4-Butoxyphenylacetic acid is a valuable building block in organic synthesis. Its molecular structure, featuring a carboxylic acid moiety, a phenyl ring, and a butoxy ether group, makes it a versatile precursor for a variety of more complex molecules. In the context of drug development and materials science, the presence of even minor impurities—such as unreacted starting materials, by-products, or residual solvents—can have profound negative consequences. These can range from reduced yields and difficult product isolation in subsequent reactions to the introduction of potentially toxic components in a final pharmaceutical product.
Therefore, robust and efficient purification is not merely a procedural step but a critical checkpoint for quality control. The choice of purification technique is dictated by the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the material. This document provides the technical foundation and practical methodologies to address these challenges.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-butoxyphenylacetic acid is essential for designing an effective purification strategy. These properties govern its solubility, stability, and interactions with different separation media.
| Property | Value | Significance in Purification |
| Chemical Structure | C₁₂H₁₆O₃ | The carboxylic acid group allows for pH-dependent solubility (extraction), while the aromatic ring and alkyl chain influence solubility in organic solvents. |
| Molecular Weight | 208.25 g/mol | Relevant for calculating molar quantities and for mass spectrometry-based purity analysis. |
| CAS Number | 13993-19-8 | Provides a unique identifier for sourcing and regulatory purposes. |
| Melting Point | 95-98 °C (Typical) | A sharp melting point within a narrow range is a primary indicator of high purity. A broad or depressed range suggests the presence of impurities. |
| Appearance | White to off-white crystalline solid | Color can indicate the presence of chromophoric impurities; a pure sample should be colorless or white. |
| Solubility | Insoluble in water; Soluble in alcohols, ethyl acetate, acetone, and chlorinated solvents. | Critical for selecting appropriate solvents for recrystallization and chromatography. |
Note: The melting point and solubility data are based on typical values from suppliers and may vary slightly. Experimental verification is always recommended.
Common Impurities in Synthesis
The most probable impurities in a crude sample of 4-butoxyphenylacetic acid originate from its synthesis. A common synthetic route is the Williamson ether synthesis, involving the reaction of a 4-hydroxyphenylacetate ester with a butyl halide, followed by hydrolysis.
Potential impurities include:
-
4-Hydroxyphenylacetic Acid: Unreacted starting material. Its higher polarity makes it separable by chromatography.
-
Butyl Bromide (or other butyl halides): Excess alkylating agent. It is highly volatile and usually removed during workup and drying.
-
Methyl/Ethyl 4-Butoxyphenylacetate: The unhydrolyzed ester intermediate. This is a neutral impurity, making it an ideal candidate for removal via acid-base extraction.
-
Poly-alkylated By-products: Though less common, these can arise under certain reaction conditions.
Core Purification Strategy: Recrystallization
Recrystallization is the most powerful and cost-effective technique for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality of Solvent Selection: An ideal recrystallization solvent should:
-
Exhibit high solubility for 4-butoxyphenylacetic acid at an elevated temperature (near the solvent's boiling point).
-
Exhibit low solubility for 4-butoxyphenylacetic acid at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve impurities at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal by hot filtration).
-
Have a boiling point that is lower than the melting point of the compound to prevent "oiling out."
-
Be chemically inert with the compound.
Solvent Selection Guide
Based on the structure of 4-butoxyphenylacetic acid and general principles for carboxylic acids, the following solvents and solvent systems are recommended for screening.[1]
| Solvent/System | Rationale & Expected Behavior |
| Isopropanol/Water | The compound is likely soluble in hot isopropanol. Water acts as an anti-solvent, added dropwise to the hot solution until turbidity appears, to induce crystallization upon cooling. This is a highly effective system for moderately polar compounds. |
| Ethanol/Water | Similar to isopropanol/water, this is a classic choice for recrystallizing carboxylic acids.[2] |
| Toluene | The aromatic nature of toluene can provide good solubility at high temperatures for the phenylacetic acid derivative, with significantly lower solubility upon cooling. |
| Heptane/Ethyl Acetate | A non-polar/polar solvent pair. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added as the anti-solvent to induce crystallization. |
Self-Validation: The success of a solvent choice is immediately apparent. If a large quantity of pure, well-formed crystals is recovered upon cooling, and the melting point of these crystals is sharp and elevated compared to the crude material, the system is effective.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-butoxyphenylacetic acid by recrystallization.
Protocol: Recrystallization from an Isopropanol/Water System
-
Dissolution: Place the crude 4-butoxyphenylacetic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 30-40 mL) and heat the mixture on a hot plate with stirring until it boils gently and all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot isopropanol to ensure complete transfer.
-
Induce Saturation: To the clear, hot filtrate, add hot water dropwise while the solution is kept near its boiling point. Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarify Solution: Add a few drops of hot isopropanol, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 isopropanol/water mixture to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.
Orthogonal Strategy: Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility profiles to the product, flash column chromatography provides an excellent alternative. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
Causality of Separation: 4-Butoxyphenylacetic acid is a polar compound due to its carboxylic acid group. It will adhere strongly to the polar silica gel. To elute it from the column, a relatively polar mobile phase is required. Less polar impurities (like an unhydrolyzed ester) will elute first, while more polar impurities (like 4-hydroxyphenylacetic acid) will be retained more strongly.
Expertise Insight: Carboxylic acids often exhibit "tailing" on silica gel columns, resulting in broad peaks and poor separation. This is due to strong, non-ideal interactions with the acidic silica surface. To counteract this, a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, is typically added to the mobile phase. This ensures the analyte remains fully protonated, leading to sharper peaks and improved resolution.
Chromatography Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase. A good system will show the desired product with a Retention Factor (R_f) of approximately 0.25-0.35. A starting point for screening is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) containing 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Pour the slurry into a glass column and use pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 4-butoxyphenylacetic acid (e.g., 1.0 g) in a minimal amount of a suitable solvent (like ethyl acetate or dichloromethane). Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Pooling: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 4-butoxyphenylacetic acid.
Alternative Strategy: Acid-Base Extraction
This classic technique is exceptionally effective for separating acidic compounds from neutral or basic impurities. It exploits the fact that the carboxylic acid group can be deprotonated by a base to form a water-soluble carboxylate salt.
Causality of Separation:
-
The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate).
-
Washing with an aqueous base (e.g., sodium bicarbonate solution) deprotonates the 4-butoxyphenylacetic acid, forming sodium 4-butoxyphenylacetate.
-
This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like the unhydrolyzed ester) remain in the organic layer.
-
The layers are separated.
-
The aqueous layer, now containing the purified salt, is re-acidified with a strong acid (e.g., HCl), which protonates the carboxylate back to the neutral carboxylic acid.
-
The neutral 4-butoxyphenylacetic acid is now insoluble in water and precipitates out or is extracted back into a fresh organic solvent.
Purity Assessment
Confirming the purity of the final product is a mandatory final step.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities present in the crude material.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single major peak, allowing for purity to be calculated as a percentage (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a typical starting point.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These methods confirm the chemical identity and structure of the purified compound and can reveal the presence of impurities if their signals are detectable.
References
- SIELC Technologies. (n.d.). Separation of (4-Butoxyphenoxy)acetic acid on Newcrom R1 HPLC column.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Organic Syntheses. (n.d.). Phenylacetic Acid. Coll. Vol. 1, p.436 (1941); Vol. 2, p.51 (1922).
- Reddit Community. (2016). Column chromatography of carboxylic acids?. r/chemistry.
- University of Rochester. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- PubChem. (n.d.). 4-Butoxyphenylacetic acid. National Center for Biotechnology Information.
Sources
Application Note & Protocol: High-Purity Recovery of 4-Butoxyphenylacetic Acid via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of 4-Butoxyphenylacetic acid, a key intermediate in pharmaceutical and organic synthesis, using the technique of recrystallization. We delve into the foundational principles of solvent selection, protocol optimization, and purity validation. Recognizing the limited specific solubility data for 4-Butoxyphenylacetic acid, this guide leverages established data for its close structural analog, 4-Methoxyphenylacetic acid, to build a robust, scientifically-grounded protocol. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals to achieve high-purity crystalline material, addressing common challenges such as impurity removal and yield optimization.
Introduction: The Rationale for Recrystallization
4-Butoxyphenylacetic acid belongs to the family of aryl-substituted carboxylic acids. These compounds are often synthesized via methods like the Williamson ether synthesis followed by functional group manipulation, or through palladium-catalyzed coupling reactions.[1] Such synthetic routes can introduce impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. For applications in drug development and advanced material synthesis, the purity of such intermediates is paramount.
Recrystallization is a powerful and economical purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.[4]
Physicochemical Properties & Impurity Profile
A thorough understanding of the compound's properties is critical for designing an effective recrystallization protocol. While specific data for 4-Butoxyphenylacetic acid is not as prevalent as for its analogs, we can infer its behavior. The key structural difference from the well-characterized 4-Methoxyphenylacetic acid is the substitution of a methoxy group with a butoxy group. This change significantly increases the lipophilicity (non-polar character) of the molecule, which is a primary consideration for solvent selection.
| Property | 4-Methoxyphenylacetic Acid (Analog) | 4-Butoxyphenylacetic Acid (Target) | Rationale for Difference |
| Molecular Weight | 166.17 g/mol [5][6] | 208.25 g/mol | Addition of a C3H6 moiety. |
| Melting Point | 84-88 °C[6][7] | Literature values vary; typically lower than the methoxy analog due to disruption of crystal packing by the flexible butyl chain. | The bulkier, flexible butyl group can interfere with efficient crystal lattice formation compared to the smaller methyl group. |
| Appearance | White to pale yellow flakes/solid[5][7] | Expected to be a white to off-white solid. | Similar chromophores and functional groups. |
| Solubility | Soluble in alcohol; water solubility is low (3.7-9.7 g/L)[8][9] | Expected to have lower water solubility and higher solubility in non-polar organic solvents. | The larger alkyl chain increases the non-polar character of the molecule. |
Common Impurities: Potential impurities may include the starting phenol (4-butoxyphenol), reagents from the acetic acid side-chain installation, and by-products from incomplete reactions. Colored impurities often arise from oxidation or polymerization products.
The Recrystallization Workflow: A Conceptual Overview
The process of recrystallization is a sequential workflow designed to systematically separate the desired compound from soluble and insoluble impurities. Each step has a distinct purpose, contributing to the final purity of the product.
Caption: General workflow for the recrystallization of a solid compound.
Solvent System Selection: The Critical First Step
The choice of solvent is the most critical variable in recrystallization.[10] An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power for the Solute at High Temperatures: To ensure the entire sample dissolves.
-
Low Solubilizing Power for the Solute at Low Temperatures: To maximize the recovery of the purified compound.
-
High Solubility for Impurities at All Temperatures OR Low Solubility at All Temperatures: This ensures impurities either remain in the mother liquor or can be removed via hot filtration.
-
A Suitable Boiling Point: The boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the crystals during drying. It must also be lower than the melting point of the solute to prevent "oiling out".[11]
-
Chemical Inertness: The solvent must not react with the compound being purified.
Given the increased non-polar nature of 4-Butoxyphenylacetic acid compared to its methoxy analog, a mixed-solvent system is often ideal. A common and effective approach for carboxylic acids is to use a polar solvent in which the compound is soluble (like ethanol or isopropanol) paired with an anti-solvent in which it is less soluble (like water).[12]
| Solvent System | Rationale | Suitability for 4-Butoxyphenylacetic Acid |
| Water | Highly polar. Good for polar compounds. | Poor. The butoxy group and aromatic ring make the molecule too non-polar to dissolve sufficiently, even when hot. |
| Ethanol / Water | Excellent Candidate. Ethanol will dissolve the organic structure, while the addition of water as an anti-solvent will decrease solubility upon cooling, inducing crystallization. | |
| Isopropanol / Water | Excellent Candidate. Similar to ethanol/water, offering a slightly less polar alcohol component. | |
| Toluene / Heptane | A non-polar/non-polar system. Toluene dissolves the aromatic ring, while heptane acts as an anti-solvent. | Good Candidate. Useful if impurities are highly polar. May require careful control to prevent oiling out. |
| Ethyl Acetate | Medium polarity solvent. | Possible. May show high solubility even when cold, potentially leading to low recovery. Best determined by screening. |
Detailed Experimental Protocols
Safety First: 4-Butoxyphenylacetic acid and many organic solvents can be irritants. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
Protocol 1: Small-Scale Solvent System Screening
Objective: To identify the optimal solvent or solvent mixture for recrystallization.
Materials:
-
Crude 4-Butoxyphenylacetic acid (~50-100 mg per test)
-
Test tubes
-
Candidate solvents (Ethanol, Isopropanol, Water, Toluene, Heptane)
-
Pasteur pipettes
-
Heating source (sand bath or hot plate)
Procedure:
-
Place ~50 mg of the crude acid into a test tube.
-
Add the primary solvent (e.g., ethanol) dropwise at room temperature, agitating after each drop, until the solid just dissolves. Record the approximate volume. This gives an indication of room temperature solubility.
-
If the solid does not dissolve in ~2-3 mL, it is sparingly soluble. Gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals formed. A large formation of fine crystals indicates a good solvent system.
-
For Mixed Solvents (e.g., Ethanol/Water): Dissolve the crude acid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again. Then, allow it to cool as described in step 4.
Protocol 2: Bulk Recrystallization of 4-Butoxyphenylacetic Acid (Ethanol/Water System)
Objective: To purify a larger quantity of the crude acid based on screening results.
Materials:
-
Crude 4-Butoxyphenylacetic acid (e.g., 5.0 g)
-
Erlenmeyer flasks (appropriately sized)
-
Ethanol
-
Deionized Water
-
Hot plate with stirring
-
Buchner funnel, filter flask, and filter paper
-
Glass stirring rod
-
Ice bath
-
(Optional) Activated charcoal
Procedure:
-
Dissolution: Place 5.0 g of crude 4-Butoxyphenylacetic acid into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 20-25 mL of ethanol and begin heating the mixture with gentle stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid completely dissolves at a near-boiling temperature. The goal is to use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. The charcoal adsorbs colored impurities.[11]
-
Hot Gravity Filtration (Optional, but required if charcoal was used): If the solution contains charcoal or other insoluble impurities, it must be filtered while hot to remove them. This prevents premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add hot deionized water dropwise with swirling until the solution remains persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture, followed by a wash with ice-cold deionized water to remove any residual soluble impurities.[4]
-
Drying: Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes. Transfer the purified crystals to a watch glass to dry completely, preferably in a vacuum desiccator.
-
Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.
Visualization of the Decision-Making Protocol
The following diagram illustrates the key decision points within the bulk recrystallization protocol.
Caption: Decision workflow for the purification of 4-Butoxyphenylacetic acid.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution cooled too quickly.- Supersaturation has occurred. | - Gently boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution line to provide nucleation sites.- Add a "seed" crystal of pure compound to induce crystallization.[11] |
| "Oiling Out" | - The melting point of the solute is below the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot primary solvent (ethanol) to lower the saturation point.- Ensure cooling is very slow; insulate the flask if necessary. |
| Low Recovery | - Too much solvent was added.- The crystals are partially soluble in the cold wash solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off solvent and cool again to recover a second crop of crystals.- Ensure the wash solvent is ice-cold and used sparingly.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Product is Still Impure | - The solution was cooled too quickly, trapping impurities.- The chosen solvent system is not effective for the specific impurities present.- Incomplete washing of crystals. | - Repeat the recrystallization process, ensuring slow, controlled cooling.- Try a different solvent system based on the screening protocol.- Ensure the filter cake is washed thoroughly with ice-cold solvent. |
References
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]
-
HBCSE. (n.d.). NIUS Chemistry Experiments: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Sources
- 1. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 9. chemos.de [chemos.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Application Note: Comprehensive Characterization of 4-Butoxyphenylacetic Acid
Introduction
4-Butoxyphenylacetic acid (CAS No. 16588-26-4) is an organic compound with a phenylacetic acid backbone substituted with a butoxy group at the para-position. As a member of the alkoxy-substituted phenylacetic acid family, it holds potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its structural similarity to compounds with known biological activities necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and stability, which are critical parameters in research, development, and quality control.
This application note provides a detailed guide for the analytical characterization of 4-Butoxyphenylacetic acid. In the absence of standardized pharmacopeial monographs for this specific molecule, this guide presents a suite of validated and scientifically sound analytical techniques. The protocols herein are developed based on established methods for structurally analogous compounds, such as 4-methoxyphenylacetic acid and 4-ethoxyphenylacetic acid, with necessary adaptations justified by the principles of analytical chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Butoxyphenylacetic acid is essential for method development and interpretation of results.
| Property | Value | Source |
| CAS Number | 16588-26-4 | BLD Pharm |
| Molecular Formula | C₁₂H₁₆O₃ | BLD Pharm |
| Molecular Weight | 208.25 g/mol | BLD Pharm |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | 91-93 °C | BLD Pharm |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water. | Expected, based on structure |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are central to determining the purity of 4-Butoxyphenylacetic acid and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and UV-absorbing properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 4-Butoxyphenylacetic acid, being a moderately non-polar molecule, will be retained on the column and can be eluted by a suitable mixture of an organic solvent and an aqueous buffer. The p-alkoxy-substituted benzene ring provides a strong chromophore for UV detection.
Rationale for Method Adaptation: The method described is adapted from a validated HPLC method for 4-methoxyphenylacetic acid.[1] The core structure and chromophore are identical, ensuring applicability. The mobile phase composition has been slightly adjusted to account for the increased hydrophobicity of the butoxy group compared to the methoxy group, which is expected to result in a slightly longer retention time. The use of a buffered mobile phase at an acidic pH (e.g., pH 3.0) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape.[2]
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (pH ≈ 2.1)
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a 60:40 (A:B) mixture.
-
Linearly increase to 40:60 (A:B) over 15 minutes.
-
Hold at 40:60 for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on the benzene chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (60:40 A:B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Results: A single major peak corresponding to 4-Butoxyphenylacetic acid should be observed. The purity can be calculated using the area percentage method. Related substances and impurities will appear as separate, smaller peaks.
Data Summary: HPLC Parameters
| Parameter | Condition | Rationale |
| Stationary Phase | C18 | Good retention for moderately non-polar analytes. |
| Mobile Phase | Acetonitrile/Buffered Water | Provides good separation and peak shape. |
| pH Control | Acidic (pH ~2-3) | Suppresses ionization of the carboxylic acid for better retention and symmetry. |
| Detection | UV at 225 nm | Corresponds to the absorbance maximum of the substituted benzene ring. |
Workflow Visualization: HPLC Analysis
Caption: Workflow for spectroscopic identification of 4-Butoxyphenylacetic acid.
Mass Spectrometry for Molecular Weight Verification
Principle of the Method: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the molecular weight and can provide structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid must first be derivatized to a more volatile ester (e.g., methyl or silyl ester) to improve its chromatographic properties. [3]
Protocol: GC-MS with Derivatization
-
Derivatization: To ~1 mg of the sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 500 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: EI at 70 eV, scan range 40-500 amu.
Expected Results: The derivatized compound (trimethylsilyl ester) will have a molecular weight of 280.15 g/mol . The mass spectrum should show the molecular ion peak [M]⁺ at m/z 280. A prominent fragment is expected from the loss of a methyl group from the silyl group at m/z 265. Another characteristic fragment would be the tropylium-like ion from the butoxybenzyl moiety.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Butoxyphenylacetic acid is not widely available, data from analogous compounds like 4-methoxyphenylacetic acid indicate that it should be handled with care. [4]* Hazards: May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
This application note outlines a multi-technique approach for the comprehensive characterization of 4-Butoxyphenylacetic acid. By employing RP-HPLC for purity assessment, NMR and FT-IR for structural confirmation, and GC-MS for molecular weight verification, researchers and drug development professionals can confidently ascertain the quality and identity of this compound. The provided protocols, adapted from established methods for similar molecules, offer a robust starting point for method development and validation in a quality control environment.
References
-
Loba Chemie. (2016). Material Safety Data Sheet: 4-Methoxyphenylacetic Acid for Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
-
Rao, R. N., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277–282. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
-
ResearchGate. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2012). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
Sources
Application Note: A Detailed Guide to the 1H NMR Analysis of 4-Butoxyphenylacetic Acid
Introduction
4-Butoxyphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural integrity and purity are paramount to ensure the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a definitive analytical technique for the structural elucidation and purity assessment of organic molecules.[1] This application note provides a comprehensive, in-depth guide to the ¹H NMR analysis of 4-Butoxyphenylacetic acid, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting spectrum with authoritative grounding.
Guiding Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy states. The absorption of energy is detected and plotted as a spectrum of resonance frequency versus intensity.[2]
The utility of ¹H NMR in structure determination arises from three key phenomena:
-
Chemical Shift (δ): The precise resonance frequency of a proton is highly dependent on its local electronic environment.[3] Electron clouds shield the nucleus from the external magnetic field; therefore, protons in electron-rich environments are "shielded" and resonate at a higher field (lower ppm values). Conversely, protons near electronegative atoms or groups are "deshielded" and resonate at a lower field (higher ppm values).[4] The chemical shift is reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[2]
-
Integration: The area under each resonance signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[5] This allows for the determination of the relative ratio of different types of protons within the molecule.
-
Spin-Spin Splitting (Multiplicity): The magnetic field of a proton can influence the magnetic field experienced by protons on adjacent carbons. This interaction, known as spin-spin coupling, causes the signals to split into multiple lines (a multiplet). The splitting pattern is governed by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[5] For example, a proton with two neighbors will appear as a triplet (2+1=3 lines).
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of the NMR sample profoundly impacts the quality of the resulting spectrum. This protocol outlines the steps for preparing a high-quality sample of 4-Butoxyphenylacetic acid for ¹H NMR analysis.
I. Materials and Equipment
-
4-Butoxyphenylacetic acid (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; ~0.7 mL)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Clean, dry NMR tube and cap
-
Pasteur pipette with glass wool plug
-
Small vial for dissolution
-
Vortex mixer (optional)
II. Step-by-Step Sample Preparation Workflow
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of 4-Butoxyphenylacetic acid into a clean, dry vial.[6] The use of a secondary vial makes dissolving and filtering the sample easier before transferring it to the NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[6]
-
Causality: Deuterated solvents are used because deuterium (²H) resonates at a different frequency than protons (¹H), making the solvent "invisible" in the ¹H NMR spectrum and preventing the large solvent signal from obscuring the analyte signals.[7] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. The instrument's lock system also relies on the deuterium signal to stabilize the magnetic field during acquisition.[8]
-
-
Internal Standard: Deuterated solvents often come with TMS (0 ppm) already added. If not, a small drop of TMS can be added.
-
Causality: TMS provides a reference point (δ = 0 ppm) for the chemical shift scale. It is chemically inert, volatile (easy to remove), and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.[2]
-
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the solid.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.
-
Causality: Suspended solid particles distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and filter the sample through it into the tube.
-
-
Labeling: Clearly label the NMR tube with the sample identity.
III. Instrument Setup and Data Acquisition
Instrument parameters can vary, but a typical acquisition for routine analysis would involve:
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. Shimming is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.[8]
-
Acquisition Parameters: Standard pulse sequences are typically used. For a routine ¹H spectrum, 8 to 16 scans are often sufficient.
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Phasing, baseline correction, and integration are then performed using the spectrometer's software.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow from sample preparation to structural confirmation.
Spectral Analysis and Interpretation of 4-Butoxyphenylacetic Acid
The structure of 4-Butoxyphenylacetic acid dictates the expected ¹H NMR spectrum. Let's break down the molecule into its unique proton environments.
Caption: Structure of 4-Butoxyphenylacetic acid with proton labels.
Predicted ¹H NMR Data
The following table summarizes the expected signals for 4-Butoxyphenylacetic acid. The chemical shifts are predicted based on standard values for similar functional groups.[9]
| Signal Label | # of Protons (Integration) | Environment Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Hh | 3 | Terminal methyl (-CH₃) | ~0.9 - 1.0 | Triplet (t) |
| Hg | 2 | Methylene (-CH₂-CH₃) | ~1.4 - 1.6 | Sextet or Multiplet (m) |
| Hf | 2 | Methylene (-O-CH₂-CH₂ -) | ~1.7 - 1.9 | Quintet or Multiplet (m) |
| He | 2 | Methylene adjacent to ether oxygen (-O-CH₂) | ~3.9 - 4.0 | Triplet (t) |
| He' | 2 | Methylene adjacent to phenyl ring (-CH₂ -COOH) | ~3.6 | Singlet (s) |
| Hb, Hd | 2 | Aromatic (ortho to -OCH₂R) | ~6.8 - 6.9 | Doublet (d) |
| Ha, Hc | 2 | Aromatic (ortho to -CH₂COOH) | ~7.1 - 7.2 | Doublet (d) |
| -COOH | 1 | Carboxylic Acid | ~10 - 12 (often broad) | Singlet (s, broad) |
Detailed Signal Interpretation
-
Butoxy Group (Hh, Hg, Hf, He):
-
Hh (~0.95 ppm, 3H, triplet): These protons are on the terminal methyl group. They are in a standard alkane environment, hence their upfield shift. They are adjacent to the two Hg protons, so their signal is split into a triplet (n+1 = 2+1 = 3).
-
Hg (~1.45 ppm, 2H, multiplet): This methylene group is adjacent to the Hh methyl group (3 protons) and the Hf methylene group (2 protons). The complex splitting pattern often results in a multiplet, commonly a sextet.
-
Hf (~1.75 ppm, 2H, multiplet): This methylene group is adjacent to two other methylene groups (Hg and He ). It will likely appear as a complex multiplet, but can approximate a quintet.
-
He (~3.95 ppm, 2H, triplet): These protons are on the carbon directly attached to the deshielding ether oxygen atom, causing a significant downfield shift compared to other alkyl protons.[10] They are adjacent to the two Hf protons, resulting in a triplet (n+1 = 2+1 = 3).
-
-
Phenylacetic Acid Moiety (He', Ha, Hb, Hc, Hd, -COOH):
-
He' (~3.6 ppm, 2H, singlet): These benzylic protons are adjacent to both the aromatic ring and the carbonyl group, shifting them downfield. With no adjacent protons, the signal is a sharp singlet. Spectral data for phenylacetic acid shows this signal around 3.64 ppm.[11]
-
Aromatic Protons (Hb, Hd at ~6.85 ppm, 2H, doublet; Ha, Hc at ~7.15 ppm, 2H, doublet): The para-disubstituted pattern creates a classic AA'BB' system, which often simplifies to two doublets. The butoxy group is an electron-donating group, which shields the ortho protons (Hb, Hd ), shifting them upfield relative to the protons ortho to the electron-withdrawing acetic acid group (Ha, Hc ).
-
Carboxylic Acid Proton (-COOH, ~10-12 ppm, 1H, singlet): This proton is highly deshielded and appears far downfield. The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water. Its integration for 1H is a key identifier.[12]
-
Conclusion
¹H NMR spectroscopy provides an unambiguous method for the structural verification of 4-Butoxyphenylacetic acid. By carefully preparing the sample and analyzing the key features of the spectrum—chemical shift, integration, and multiplicity—researchers can confidently confirm the identity and assess the purity of their compound. The predictable and distinct signals arising from the butoxy chain, the para-substituted aromatic ring, and the acetic acid side chain serve as a unique fingerprint for the molecule, making ¹H NMR an indispensable tool in both research and quality control settings.
References
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) for Phenylacetic acid.
- SpectraBase. (n.d.). Phenylacetic acid.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
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Application Note: Structural Elucidation of 4-Butoxyphenylacetic Acid using 13C NMR Spectroscopy
Abstract
Introduction and Theoretical Framework
4-Butoxyphenylacetic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other advanced materials. Accurate and unambiguous structural verification is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, providing detailed information about the carbon framework of a molecule.
13C NMR spectroscopy, specifically, maps the unique electronic environment of each carbon atom. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local chemical environment, including hybridization, and the electron-donating or electron-withdrawing nature of neighboring atoms and functional groups[1][2]. In 4-Butoxyphenylacetic acid, the chemical shifts of the aromatic carbons are influenced by two competing substituents: the electron-donating butoxy group (-O(CH₂)₃CH₃) and the weakly electron-withdrawing acetic acid group (-CH₂COOH)[3].
-
Electron-Donating Groups (EDG): The butoxy group increases electron density on the benzene ring, particularly at the ortho and para positions, causing the corresponding carbon signals to shift upfield (to lower ppm values)[3].
-
Electron-Withdrawing Groups (EWG): The acetic acid moiety has a mild withdrawing effect, which would typically deshield aromatic carbons, shifting them downfield (to higher ppm values)[3].
The final observed chemical shifts are a net result of these inductive and resonance effects.
Predicted 13C NMR Spectrum and Peak Assignment
Based on established substituent effects and analysis of spectral data from analogous compounds like butoxybenzene[4][5] and phenylacetic acid[6][7], a predicted 13C NMR spectrum for 4-Butoxyphenylacetic acid has been generated. The assignments are detailed in Table 1 and correlated with the molecular structure shown in Figure 1.
Figure 1: Molecular structure of 4-Butoxyphenylacetic acid with carbon numbering for NMR assignment.
Table 1: Predicted 13C NMR Chemical Shifts for 4-Butoxyphenylacetic Acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C8 (-COOH) | ~178-180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield[2][8]. |
| C4 (C-O) | ~158-159 | Aromatic carbon directly attached to the electronegative oxygen of the butoxy group (ipso-carbon), shifted strongly downfield. Based on butoxybenzene data (~158.7 ppm)[4]. |
| C1 (C-CH₂) | ~126-127 | Quaternary aromatic carbon attached to the acetic acid group. Its shift is less influenced than C4. In phenylacetic acid, this carbon is at ~133 ppm[6], but the strong donating butoxy group at the para position shifts it upfield. |
| C2, C6 | ~130-131 | Aromatic CH carbons ortho to the acetic acid group. In phenylacetic acid, these are at ~129.3 ppm[6]. The butoxy group has a minor effect at the meta position. |
| C3, C5 | ~114-115 | Aromatic CH carbons ortho to the strongly electron-donating butoxy group, causing a significant upfield shift. In butoxybenzene, these carbons are at ~114.5 ppm[4]. |
| C9 (-OCH₂) | ~67-68 | Aliphatic carbon attached to oxygen, deshielded. Consistent with butoxybenzene (~67.6 ppm)[4]. |
| C7 (-CH₂COOH) | ~40-41 | Aliphatic carbon adjacent to the benzene ring and the carbonyl group. In phenylacetic acid, this signal is at ~41.0 ppm[6]. |
| C10 (-CH₂) | ~31-32 | Aliphatic carbon in the butyl chain. Consistent with butoxybenzene (~31.4 ppm)[4]. |
| C11 (-CH₂) | ~19-20 | Aliphatic carbon in the butyl chain. Consistent with butoxybenzene (~19.3 ppm)[4]. |
| C12 (-CH₃) | ~13-14 | Terminal methyl carbon of the butyl group, the most upfield signal. Consistent with butoxybenzene (~13.9 ppm)[4]. |
Experimental Protocol for 13C NMR Data Acquisition
This section outlines a standardized protocol for obtaining a high-quality, proton-decoupled 13C NMR spectrum of 4-Butoxyphenylacetic acid.
Figure 2: Standard workflow for 13C NMR analysis.
Materials and Reagents
-
Sample: 4-Butoxyphenylacetic acid (15-25 mg)
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) or CDCl₃ (Chloroform-d).
-
Expert Insight: DMSO-d₆ is often preferred for carboxylic acids due to its excellent solvating power for polar compounds[8][9]. It also avoids potential hydrogen bonding interactions between the acidic proton and CDCl₃, which can sometimes affect chemical shifts. The DMSO-d₆ solvent peak appears at ~39.52 ppm[10][11]. If using CDCl₃, the triplet will be centered at ~77.16 ppm[2][10].
-
-
NMR Tube: 5 mm diameter, high-precision.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 15-25 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial before transferring to the NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Preparation:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the field frequency to the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Tune the 13C probe to the sample. This step maximizes the instrument's sensitivity for the 13C nucleus[12].
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks[13].
-
-
Acquisition: Set up a standard proton-decoupled 1D 13C experiment using the parameters outlined in Table 2. The use of proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE)[14][15].
Table 2: Recommended 13C NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A 30° pulse angle with proton decoupling provides a good balance between signal intensity and quantitative reliability, especially for quaternary carbons[13][14]. |
| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules[1]. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of carbon nuclei, which is crucial for detecting quaternary carbons that have long relaxation times (T₁)[14]. |
| Number of Scans (NS) | 1024 - 4096 | A high number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the 13C isotope. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm)[10][11].
-
Conclusion
The structural integrity of 4-Butoxyphenylacetic acid can be confidently established using 13C NMR spectroscopy. By combining predictive analysis based on well-understood substituent effects with the robust experimental protocol provided, researchers can reliably acquire and interpret the spectral data. The predicted spectrum shows ten distinct carbon signals, with characteristic shifts for the carboxylic acid carbonyl (~178-180 ppm), the ether-linked aromatic carbon (~158-159 ppm), and the aliphatic butoxy chain (13-68 ppm). This application note serves as a practical and authoritative guide for the characterization of this compound and provides a framework for the analysis of other substituted aromatic molecules.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]
-
Can-Gauthiera, T., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC, NIH. Retrieved from [Link]
-
León, T., Correa, A., & Martin, R. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
PubChem, NIH. (n.d.). Butyl phenyl ether | C10H14O | CID 14311. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum Phenyl acetic acid (18). [Scientific Diagram]. Retrieved from [Link]
-
Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved from [Link]
-
University of Notre Dame. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC, NIH. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chen, N., & Xu, J. (2009). HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. ResearchGate. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Butoxybenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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- 5. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Mass Spectrometry of 4-Butoxyphenylacetic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of 4-Butoxyphenylacetic acid using mass spectrometry. Recognizing the importance of this compound in various research and development sectors, this document outlines robust methodologies for its characterization and quantification. We delve into the rationale behind instrumental parameter selection, sample preparation strategies, and data interpretation, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently implement these methods in their laboratories.
Introduction to 4-Butoxyphenylacetic Acid and its Analysis
4-Butoxyphenylacetic acid is a carboxylic acid derivative with a butoxy and a phenyl group. Its structural features make it a molecule of interest in pharmaceutical and materials science research. Accurate and sensitive analytical methods are paramount for its detection and quantification in various matrices, from reaction mixtures to biological samples. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for this purpose due to its high selectivity and sensitivity.
The choice of ionization technique and mass analyzer is critical for the successful analysis of 4-Butoxyphenylacetic acid. Given its acidic nature and moderate polarity, Electrospray Ionization (ESI) is a highly suitable method, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.[1][2][3][4][5] This approach generally provides excellent sensitivity and minimizes complex fragmentation in the initial ionization stage. For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable, allowing for controlled fragmentation of the precursor ion to generate a characteristic product ion spectrum.
This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a gold standard for the quantitative analysis of small molecules in complex mixtures.[6]
Physicochemical Properties of 4-Butoxyphenylacetic Acid
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | Solid | |
| pKa (predicted) | ~4.5 | |
| LogP (predicted) | ~2.5 |
Note: Some properties are predicted and may vary slightly from experimental values.
The acidic pKa suggests that 4-Butoxyphenylacetic acid will be ionized at neutral or basic pH, making negative ion mode ESI a favorable choice. The predicted LogP indicates moderate hydrophobicity, which is ideal for reversed-phase liquid chromatography.
Experimental Workflow: A Step-by-Step Approach
The following sections provide a detailed protocol for the LC-MS/MS analysis of 4-Butoxyphenylacetic acid.
3.1. Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS/MS system.
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Butoxyphenylacetic acid and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
For complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
3.2. Liquid Chromatography (LC) Parameters
A reversed-phase separation is well-suited for 4-Butoxyphenylacetic acid.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention on the C18 column. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the analyte with good peak shape. Optimization may be required based on the sample matrix. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |
3.3. Mass Spectrometry (MS) Parameters
This protocol utilizes a triple quadrupole mass spectrometer, ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for acidic compounds, promoting the formation of the [M-H]⁻ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ion generation. |
| Source Temperature | 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Temp. | 350 °C | Facilitates the transition of ions from the liquid to the gas phase. |
| Desolvation Gas Flow | 800 L/hr | Assists in efficient desolvation. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation in the collision cell. |
3.4. Data Acquisition and Analysis
Step 1: Full Scan Analysis (Q1 Scan)
-
Acquire a full scan mass spectrum of 4-Butoxyphenylacetic acid to confirm the mass of the precursor ion. In negative ion mode, this will be the [M-H]⁻ ion at m/z 207.1.
Step 2: Product Ion Scan (MS/MS)
-
Select the precursor ion (m/z 207.1) in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (q2) using an appropriate collision energy (e.g., 10-30 eV).
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
Step 3: Multiple Reaction Monitoring (MRM)
-
For quantitative analysis, select the most intense and specific precursor-to-product ion transitions.
-
Based on the expected fragmentation pattern, potential transitions for 4-Butoxyphenylacetic acid [M-H]⁻ could be:
-
Quantifier: The most abundant and stable fragment.
-
Qualifier: A second, less abundant fragment to confirm identity.
-
Fragmentation Pattern of 4-Butoxyphenylacetic Acid
Understanding the fragmentation of 4-Butoxyphenylacetic acid is crucial for developing a robust MRM method and for structural confirmation.[7][8][9]
Upon collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 207.1), several characteristic fragmentation pathways can be predicted:
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for this class of compounds, leading to a fragment at m/z 163.1.[7]
-
Cleavage of the Butoxy Group: Fragmentation of the butyl chain can occur, leading to various neutral losses.
-
Cleavage of the Ether Bond: Scission of the bond between the phenyl ring and the butoxy group can also occur.
A similar compound, phenylacetic acid, is known to produce a prominent fragment at m/z 91, corresponding to the tropylium ion in positive mode, or a related structure in negative mode after rearrangement.[10] For 4-methoxyphenylacetic acid, a related compound, the fragmentation in positive mode has been documented.[11][12]
Visualizing the Fragmentation Pathway:
Caption: Proposed fragmentation of 4-Butoxyphenylacetic acid.
Data Presentation and Interpretation
A calibration curve should be constructed by plotting the peak area of the quantifier MRM transition against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3 for LOD and 10 for LOQ).
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 4-Butoxyphenylacetic acid | 207.1 | 163.1 | To be determined experimentally | 15 |
Note: The optimal collision energies and qualifier ion must be determined empirically on the specific mass spectrometer being used.
System Suitability and Quality Control
To ensure the reliability of the analytical results, the following checks should be performed:
-
Blank Injections: To assess carryover and system cleanliness.
-
Quality Control (QC) Samples: Prepared at low, medium, and high concentrations within the calibration range to monitor accuracy and precision throughout the analytical run.
-
System Suitability Test (SST): Regular injections of a standard solution to monitor system performance, including peak shape, retention time, and signal intensity.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of 4-Butoxyphenylacetic acid by LC-MS/MS. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can achieve accurate and reliable quantification and characterization of this important compound. The provided methodologies are designed to be a robust starting point, with the acknowledgment that method optimization may be necessary for specific applications and matrices.
References
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available from: [Link]
-
Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]
-
Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Available from: [Link]
-
Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available from: [Link]
- Patents.google.com. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available from: [Link]
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Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available from: [Link]
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Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. Available from: [Link]
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FooDB. Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Available from: [Link]
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PubChem. 4-Methoxyphenylacetic Acid. Available from: [Link]
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FT-IR Spectroscopic Analysis of 4-Butoxyphenylacetic Acid: A Comprehensive Guide to Methodologies and Spectral Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Butoxyphenylacetic acid. As a key intermediate in pharmaceutical synthesis, rigorous characterization of this compound is essential. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying key functional groups. This document outlines optimized protocols for both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) sampling techniques, explains the rationale behind critical experimental steps, and provides a thorough analysis of the resulting spectral features.
Introduction: The Significance of 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid is an organic compound featuring a carboxylic acid group and a butoxy ether group attached to a phenyl ring. Its structural motifs make it a valuable building block in the development of various pharmacologically active agents. Accurate and efficient verification of its identity and purity is a critical step in the drug development pipeline.
FT-IR spectroscopy is an indispensable analytical technique for this purpose. By measuring the absorption of infrared radiation by the molecule, a unique spectral "fingerprint" is generated. The frequencies of absorption bands correspond to the vibrational frequencies of specific chemical bonds within the molecule, allowing for the unambiguous identification of its functional groups. This guide serves as a practical resource for researchers employing FT-IR to characterize this important synthetic intermediate.
Foundational Principles: FT-IR Spectroscopy of Carboxylic Acids and Ethers
The structure of 4-Butoxyphenylacetic acid contains three primary components that yield characteristic FT-IR signals: a carboxylic acid, an aryl alkyl ether, and a substituted benzene ring.
-
Carboxylic Acid: This group is distinguished by two prominent features. The O–H bond gives rise to an exceptionally broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, due to strong intermolecular hydrogen bonding which forms a dimeric structure.[1][2][3] The carbonyl (C=O) bond produces a very strong, sharp absorption peak. For hydrogen-bonded dimers, this peak is typically observed around 1710 cm⁻¹.[2][4]
-
Aryl Alkyl Ether: The C-O-C linkage in an aryl alkyl ether is characterized by two distinct, strong stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5][6][7]
-
Aromatic and Aliphatic C-H Bonds: The spectrum will also feature C-H stretching vibrations. Those of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl chain and the methylene bridge appear just below 3000 cm⁻¹.
Caption: Molecular structure of 4-Butoxyphenylacetic acid with key functional groups highlighted.
Experimental Protocols: Sample Preparation and Data Acquisition
The quality of an FT-IR spectrum is critically dependent on the sample preparation technique. Below are detailed protocols for the two most common methods for solid samples: the KBr pellet method and ATR.
Caption: Experimental workflow for FT-IR analysis of 4-Butoxyphenylacetic acid.
Protocol A: KBr Pellet Transmission Method
This traditional method provides high-quality spectra and is often used for reference library data. Its success hinges on creating a non-scattering, transparent disc.
A.1. Materials and Equipment
-
4-Butoxyphenylacetic acid (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press (capable of 8-10 tons of force)
-
FT-IR Spectrometer
A.2. Step-by-Step Methodology
-
Preparation: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water, which has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[8][9] Allow to cool in a desiccator.
-
Grinding: Place 1-2 mg of the 4-Butoxyphenylacetic acid sample into a clean, dry agate mortar.[10] Grind the sample into a fine, homogenous powder.
-
Rationale: Grinding the sample first ensures it is finely dispersed within the KBr matrix, which minimizes light scattering and leads to a flat spectral baseline.[8]
-
-
Mixing: Add approximately 150-200 mg of the dried KBr to the mortar.[9][10] Gently but thoroughly mix the KBr and sample with the pestle. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere.[11]
-
Die Loading: Transfer the powder mixture into the collar of the pellet die, distributing it evenly.
-
Pressing: Place the die into the hydraulic press. Apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[9][12]
-
Rationale: The high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample particles within its matrix.[8]
-
-
Pellet Inspection: Carefully remove the pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or excessive sample concentration, and will result in a poor-quality spectrum.
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Protocol B: Attenuated Total Reflectance (ATR) Method
ATR has become the dominant FT-IR sampling technique due to its speed and minimal sample preparation.[13][14] It is ideal for rapid screening and analysis of a wide range of solid and liquid samples.
B.1. Materials and Equipment
-
4-Butoxyphenylacetic acid (solid sample)
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes
B.2. Step-by-Step Methodology
-
Preparation: Ensure the ATR crystal surface is impeccably clean. Use a soft wipe dampened with a volatile solvent like isopropanol to clean the crystal, then allow it to dry completely.
-
Background Acquisition: With the clean, dry crystal, acquire a background spectrum.
-
Rationale: The background scan measures the instrument and crystal response, which is then ratioed against the sample scan to produce the final absorbance spectrum.[15]
-
-
Sample Application: Place a small amount of the 4-Butoxyphenylacetic acid powder onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface.
-
Data Acquisition: Collect the sample spectrum using similar instrument settings as the KBr method (16-32 scans, 4 cm⁻¹ resolution).
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal surface as described in step 1.
Results and Discussion: Interpreting the FT-IR Spectrum
The FT-IR spectrum of 4-Butoxyphenylacetic acid will display a series of absorption bands corresponding to its constituent functional groups. The table below summarizes the expected key absorptions.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300–2500 | O–H stretch (H-bonded) | Carboxylic Acid | Very Strong, Very Broad |
| ~2960, ~2870 | C–H stretch (aliphatic) | Butyl, Methylene | Medium-Strong |
| ~1710 | C=O stretch (dimer) | Carboxylic Acid | Very Strong, Sharp |
| ~1610, ~1510 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1470 | C–H bend | Aliphatic | Medium |
| ~1250 | C–O–C stretch (asymmetric) | Aryl Alkyl Ether | Strong |
| ~1220 | C–O stretch | Carboxylic Acid | Medium |
| ~1040 | C–O–C stretch (symmetric) | Aryl Alkyl Ether | Strong |
| ~920 | O–H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Analysis of Key Spectral Regions:
-
3300–2500 cm⁻¹: The most telling feature of the carboxylic acid is the extremely broad O-H stretching band, which often overlaps with the sharper C-H stretching peaks.[3][4] Its breadth is a direct result of strong hydrogen bonding.
-
3000-2800 cm⁻¹: This region will contain sharp peaks from the aliphatic C-H bonds of the butoxy group and the methylene bridge.
-
1750-1650 cm⁻¹: A very intense, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl group in its hydrogen-bonded dimeric form.[1] The absence of other significant peaks in the 1800-1700 cm⁻¹ range helps rule out other carbonyl-containing functional groups like esters.[18]
-
1300-1000 cm⁻¹ (Fingerprint Region): This region is rich with information. Two strong peaks, one near 1250 cm⁻¹ and another near 1040 cm⁻¹, are highly characteristic of the aryl alkyl ether linkage.[5][6] The C-O stretch from the carboxylic acid group will also appear in this region, often around 1220-1320 cm⁻¹.[3]
Conclusion
FT-IR spectroscopy is a powerful and definitive tool for the structural verification of 4-Butoxyphenylacetic acid. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. Correct interpretation of the key absorption bands—specifically the broad O-H stretch, the strong C=O stretch, and the dual C-O-C ether stretches—provides unambiguous confirmation of the compound's molecular structure, ensuring the integrity of materials used in research and drug development.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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- 18. rockymountainlabs.com [rockymountainlabs.com]
The Versatile Role of 4-Butoxyphenylacetic Acid in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Butoxyphenylacetic acid, a derivative of phenylacetic acid, has emerged as a valuable intermediate, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a lipophilic butoxy group with a reactive carboxylic acid moiety, offers a unique scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and key applications of 4-butoxyphenylacetic acid, with a particular focus on its pivotal role as the immediate precursor to the anti-inflammatory agent, Bufexamac.[1][2] The protocols and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile compound.
I. Strategic Synthesis of 4-Butoxyphenylacetic Acid
The efficient synthesis of 4-butoxyphenylacetic acid is crucial for its application as a building block. A robust and scalable two-step synthetic pathway, commencing from readily available starting materials, is detailed below. This approach involves an initial etherification to construct the butoxy-substituted aromatic ring, followed by a rearrangement and oxidation to yield the desired phenylacetic acid derivative.
Step 1: Synthesis of 4-Butoxyacetophenone via Williamson Ether Synthesis
The initial step involves the formation of 4-butoxyacetophenone from 4-hydroxyacetophenone and a suitable butyl halide. The Williamson ether synthesis is a reliable and high-yielding method for this transformation, proceeding via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[3][4][5]
Reaction Scheme: 4-Hydroxyacetophenone + 1-Bromobutane → 4-Butoxyacetophenone
Detailed Experimental Protocol: Williamson Ether Synthesis of 4-Butoxyacetophenone
-
Materials & Reagents:
-
4-Hydroxyacetophenone
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for reflux, extraction, and purification
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone or DMF.
-
Stir the suspension at room temperature for 15 minutes to ensure a fine dispersion of the reagents.
-
Add 1-bromobutane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-butoxyacetophenone.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Causality Behind Experimental Choices:
-
Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile without causing unwanted side reactions.
-
Acetone and DMF are suitable polar apathetic solvents that facilitate the SN2 reaction by solvating the potassium cation without significantly solvating the phenoxide anion, thus preserving its nucleophilicity.
-
A slight excess of 1-bromobutane is used to ensure complete consumption of the starting 4-hydroxyacetophenone.
Step 2: Synthesis of 4-Butoxyphenylacetic Acid via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[2][6][7][8] This reaction uniquely achieves both the oxidation of the acetyl group and its migration to the terminal position of the alkyl chain.
Reaction Scheme: 4-Butoxyacetophenone + Sulfur + Morpholine → 4-(4-Butoxyphenyl)thioacetomorpholide → 4-Butoxyphenylacetic acid
Detailed Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
Materials & Reagents:
-
4-Butoxyacetophenone
-
Elemental Sulfur (S₈)
-
Morpholine
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or other suitable high-boiling solvent
-
Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
Formation of the Thioamide: In a round-bottom flask, combine 4-butoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the mixture under reflux for 4-8 hours. The reaction is typically conducted at a temperature of 120-150 °C. The progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker of cold water. The thioamide intermediate often precipitates as a solid.
-
Collect the crude 4-(4-butoxyphenyl)thioacetomorpholide by filtration and wash with water.
-
Hydrolysis to the Carboxylic Acid: Transfer the crude thioamide to a suitable flask containing a solution of sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution) in a mixture of water and ethanol.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 4-butoxyphenylacetic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as a pet ether/ethyl acetate mixture.
-
Causality Behind Experimental Choices:
-
Morpholine acts as both a reactant (amine source) and a solvent in the initial stage. It forms an enamine with the ketone, which is a key intermediate in the reaction mechanism.[2][7]
-
Sulfur serves as the oxidizing agent in this complex rearrangement reaction.
-
The subsequent hydrolysis of the stable thioamide intermediate requires strong basic conditions and elevated temperatures to drive the reaction to completion, yielding the carboxylate salt.
-
Acidification of the carboxylate salt is a standard workup procedure to isolate the final carboxylic acid product.
II. Core Application: Synthesis of the Anti-Inflammatory Drug Bufexamac
A primary and well-documented application of 4-butoxyphenylacetic acid is its use as the direct precursor to Bufexamac (2-(4-butoxyphenyl)-N-hydroxyacetamide), a non-steroidal anti-inflammatory drug (NSAID).[1][2] The synthesis involves the formation of a hydroxamic acid through the coupling of 4-butoxyphenylacetic acid with hydroxylamine.
Reaction Scheme: 4-Butoxyphenylacetic acid + Hydroxylamine → Bufexamac
Detailed Experimental Protocol: Amide Coupling to form Bufexamac
-
Materials & Reagents:
-
4-Butoxyphenylacetic acid
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-butoxyphenylacetic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the coupling agent (e.g., EDC, 1.1 equivalents) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in the same anhydrous solvent. Stir for 15 minutes.
-
Slowly add the hydroxylamine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Bufexamac by recrystallization from a suitable solvent system to obtain the final product.
-
Causality Behind Experimental Choices:
-
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Coupling agents like EDC or DCC are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine (hydroxylamine in this case) under mild conditions.[9][10]
-
A non-nucleophilic organic base (e.g., triethylamine) is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the coupling reaction, and also to scavenge the acid byproduct formed during the activation step.
-
Anhydrous conditions are crucial as the activated carboxylic acid intermediate is sensitive to hydrolysis, which would revert it back to the starting carboxylic acid.
III. Data Summary and Visualization
Quantitative Data Summary
| Synthesis Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1. 4-Butoxyacetophenone | 4-Hydroxyacetophenone | 1-Bromobutane, K₂CO₃ | Acetone or DMF | >85% |
| 2. 4-Butoxyphenylacetic Acid | 4-Butoxyacetophenone | Sulfur, Morpholine, followed by NaOH/HCl | Morpholine | 70-85% |
| 3. Bufexamac Synthesis | 4-Butoxyphenylacetic Acid | Hydroxylamine HCl, EDC, Triethylamine | DCM or THF | >80% |
Experimental Workflow Diagrams
Synthesis of 4-Butoxyphenylacetic Acid
Caption: Synthetic pathway to 4-Butoxyphenylacetic Acid.
Synthesis of Bufexamac from 4-Butoxyphenylacetic Acid
Caption: Final step in the synthesis of Bufexamac.
IV. References
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available at: [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. Available at: [Link]
-
Google Patents. (2014). CN103896810A - Synthesis method of bufexamac. Available at:
-
SciSpace. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Available at: [Link]
-
PubChem. (n.d.). Bufexamac. National Center for Biotechnology Information. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Gbaguidi, F. A., et al. (2012). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]
-
Chem-Europe.com. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
YouTube. (2022). A Friedel Crafts Reaction. Available at: [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Methods for Hydroxamic Acid Synthesis. PMC. Available at: [Link]
-
Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Available at: [Link]
-
PubMed. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. Available at: [Link]
-
MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]
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- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 4. cactus.utahtech.edu [cactus.utahtech.edu]
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- 10. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Butoxyphenylacetic Acid as a Versatile Starting Material in Chemical Synthesis
Abstract: This document provides a comprehensive technical guide on the applications of 4-butoxyphenylacetic acid as a foundational starting material in synthetic chemistry, with a particular focus on its utility in drug discovery and development. We will explore its intrinsic chemical properties, detail robust protocols for its conversion into valuable amide and ester derivatives, and discuss the mechanistic rationale behind these synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile building block into their synthetic workflows.
Core Characteristics of 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid is a derivative of phenylacetic acid, featuring a butoxy group at the para position of the phenyl ring. This structural motif makes it an attractive starting material for synthesizing a range of biologically active molecules, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the aromatic ring.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to designing successful synthetic routes.
| Property | Value | Source |
| IUPAC Name | 2-(4-butoxyphenyl)acetic acid | [4] |
| Synonyms | 4-n-Butoxyphenylacetic acid, Bufexamac impurity A | [4][5] |
| CAS Number | 4547-57-3 | [5] |
| Molecular Formula | C₁₂H₁₆O₃ | [5] |
| Molecular Weight | 208.25 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Melting Point | 82-88 °C | [5] |
| Boiling Point | 86-87 °C at 1 Torr | [5] |
| Solubility | Soluble in methanol | [5] |
Reactivity Profile and Synthetic Potential
The synthetic versatility of 4-butoxyphenylacetic acid stems from its two key functional groups. The carboxylic acid moiety is readily converted into a wide array of derivatives, while the electron-rich aromatic ring can undergo electrophilic substitution, although this is less common when the carboxylic acid is the primary handle for modification.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. 4-Butoxyphenylacetic acid, like many carboxylic acids, requires careful handling to avoid irritation and other potential health effects.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][8] Work in a well-ventilated area or a chemical fume hood.[8]
-
First Aid Measures:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains.[6]
Protocol: Amide Synthesis via Boric Acid Catalysis
The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. While traditional methods often rely on coupling agents that can be expensive and generate stoichiometric waste, the use of boric acid presents a greener, more atom-economical alternative.[11] This protocol details the synthesis of an N-benzyl amide derivative of 4-butoxyphenylacetic acid.
Rationale and Mechanistic Insight
Boric acid catalyzes the direct amidation of carboxylic acids and amines, likely by activating the carboxylic acid toward nucleophilic attack.[12] The reaction proceeds via the formation of water, which is removed azeotropically to drive the equilibrium toward the product. This method is advantageous due to the low cost, low toxicity, and ease of handling of the catalyst.[11] No racemization is observed at stereogenic centers under these conditions.[12]
Experimental Protocol
Materials and Reagents:
-
4-Butoxyphenylacetic acid
-
Benzylamine
-
Boric acid (B(OH)₃)[11]
-
Toluene (anhydrous)[11]
-
Hexanes
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser[11]
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxyphenylacetic acid (10.0 mmol, 1.0 eq), boric acid (0.1 mmol, 0.01 eq), and 40 mL of toluene.[11]
-
Addition of Amine: To the stirred suspension, add benzylamine (10.5 mmol, 1.05 eq) in a single portion.
-
Azeotropic Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap and optionally by Thin Layer Chromatography (TLC). Continue reflux until water collection ceases (typically 12-16 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of hexanes while stirring. An immediate white precipitate should form.[11]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with two portions of hexanes (30 mL each) and two portions of deionized water (30 mL each) to remove unreacted starting materials and the boric acid catalyst.[11]
-
Drying: Dry the purified N-benzyl-2-(4-butoxyphenyl)acetamide product in a vacuum oven to a constant weight.
Self-Validation: The success of the synthesis is confirmed by characterization of the final product. Expected outcomes include a sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the desired amide structure. The purity can be assessed by HPLC.
Protocol: Ester Synthesis via Fischer Esterification
Ester derivatives of phenylacetic acids are important intermediates in the synthesis of pharmaceuticals and fine chemicals. The Fischer-Speier esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[13] It is a cost-effective and scalable process, particularly for less sterically hindered substrates.[13]
Rationale and Mechanistic Insight
Fischer esterification is an equilibrium-controlled reaction.[13] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water as it is formed.[14] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[13]
Experimental Protocol
Materials and Reagents:
-
4-Butoxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)[14]
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution[14]
-
Brine (saturated NaCl solution)[14]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[14]
-
Round-bottom flask and reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-butoxyphenylacetic acid (10.0 mmol, 1.0 eq) in 50 mL of methanol. The large excess of methanol serves as both a reagent and the solvent, driving the reaction equilibrium forward.[14]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the solution. Caution: This addition is exothermic.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.[14]
-
Extraction and Workup: Redissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of deionized water, two 30 mL portions of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with 30 mL of brine.[14]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(4-butoxyphenyl)acetate.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Self-Validation: The identity and purity of the resulting ester can be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the broad carboxylic acid proton peak and the appearance of a new methoxy singlet in the ¹H NMR spectrum are key indicators of a successful reaction.
Conclusion
4-Butoxyphenylacetic acid is a highly valuable and versatile starting material in organic synthesis. Its straightforward conversion into amides and esters, as detailed in the protocols above, provides access to a wide range of chemical entities with significant potential in drug discovery and materials science. The protocols presented here are robust, scalable, and grounded in well-established chemical principles, offering reliable pathways for researchers to utilize this important building block.
References
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Analysis of Isomeric Impurities in a Synthesis of the Novel Anti-Inflammatory Drug, Benoxaprofen. (1979). PubMed. Retrieved January 12, 2026, from [Link]
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Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. (1981). PubMed. Retrieved January 12, 2026, from [Link]
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(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. (2006). Sciforum. Retrieved January 12, 2026, from [Link]
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Material Safety Data Sheet - HIMEDIA. (2013). HIMEDIA. Retrieved January 12, 2026, from [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Boric acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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4-Methoxyphenylacetic acid. (n.d.). HiMedia Laboratories. Retrieved January 12, 2026, from [Link]
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4-methoxyphenylacetic acid (for synthesis). (n.d.). Sdfine. Retrieved January 12, 2026, from [Link]
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4-N-BUTOXYPHENYLACETIC ACID. (n.d.). Chemdad. Retrieved January 12, 2026, from [Link]
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4-methoxyphenyl acetic acid. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
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4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 12, 2026, from [Link]
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Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). (n.d.). HMDB. Retrieved January 12, 2026, from [Link]
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Safety Data Sheet: 4-methoxyphenylacetic acid. (2020). Chemos GmbH&Co.KG. Retrieved January 12, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. (2024). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. (2002). PubMed. Retrieved January 12, 2026, from [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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The pharmacology of benoxaprofen...a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. (1977). PubMed. Retrieved January 12, 2026, from [Link]
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Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 12, 2026, from [Link]
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Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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derivatization of 4-Butoxyphenylacetic acid
An Application Note and Protocol Guide for the Analytical Derivatization of 4-Butoxyphenylacetic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical . Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the rationale and methodology behind converting 4-Butoxyphenylacetic acid into derivatives suitable for robust analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We explore three primary strategies: silylation, esterification, and amidation. Each section offers a deep dive into the reaction mechanisms, step-by-step protocols, and the expert insights required to select the optimal derivatization strategy based on analytical objectives, instrumentation, and sample matrix.
Introduction: The Rationale for Derivatization
4-Butoxyphenylacetic acid is an aryl-acetic acid derivative whose analytical characterization is crucial in various stages of pharmaceutical research and development. Direct analysis of this compound, particularly by Gas Chromatography (GC), is often hindered by its inherent chemical properties. The carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, leading to low volatility and poor thermal stability.[1][2] These characteristics result in common chromatographic issues such as poor peak shape (tailing), low sensitivity, and irreversible adsorption onto the GC column or inlet liner.[1][3]
Derivatization is a chemical modification process that transforms an analyte into a more analytically amenable form.[4][5] For 4-Butoxyphenylacetic acid, the primary goals of derivatization are:
-
To Increase Volatility and Thermal Stability: By replacing the active hydrogen of the carboxyl group, the polarity is reduced, making the molecule suitable for GC analysis.[2][6][7]
-
To Enhance Chromatographic Performance: Derivatized analytes typically exhibit sharper, more symmetrical peaks, leading to improved resolution and more reliable quantification.[2][5]
-
To Improve Detection Sensitivity: For HPLC analysis, derivatization can introduce a chromophoric or fluorophoric tag, significantly enhancing detection limits for UV-Vis or fluorescence detectors.[6][8][9]
-
To Facilitate Mass Spectrometric Identification: Derivatives, such as trimethylsilyl (TMS) esters, often produce characteristic and predictable fragmentation patterns in Mass Spectrometry (MS), aiding in structural confirmation.[6]
This guide provides the theoretical basis and practical protocols for the most effective derivatization techniques for 4-Butoxyphenylacetic acid.
Caption: Workflow for selecting a derivatization method.
Silylation for GC Analysis
Silylation is arguably the most prevalent derivatization technique for preparing carboxylic acids for GC analysis.[2][7] The process involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, typically from a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][10]
2.1 Principle and Mechanistic Insight
The reaction is a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent.[4][11] Reagents like BSTFA are highly effective because they generate neutral, volatile byproducts that do not interfere with the chromatography.[12] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly accelerate the reaction, especially for sterically hindered compounds.[10][12]
Caption: Simplified mechanism of silylation with BSTFA.
2.2 Protocol: Silylation with BSTFA + 1% TMCS
This protocol is designed for the quantitative in a dried residue format.
2.2.1 Materials and Reagents
| Reagent | Grade | Supplier Example |
| 4-Butoxyphenylacetic acid standard | ≥98% Purity | Sigma-Aldrich |
| BSTFA + 1% TMCS | Derivatization Grade | Thermo Fisher, Sigma-Aldrich |
| Anhydrous Pyridine or Acetonitrile | HPLC/GC Grade | Major Supplier |
| Nitrogen Gas, high purity | 99.999% | Airgas, Linde |
| 2 mL Screw-Top Vials with PTFE-lined Septa | - | Agilent, Waters |
2.2.2 Step-by-Step Procedure
-
Sample Preparation: Prepare a stock solution of 4-Butoxyphenylacetic acid in a volatile solvent like methanol or ethyl acetate. Aliquot a precise volume (e.g., 100 µL of a 1 mg/mL solution) into a 2 mL reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (30-40°C). It is critical to remove all moisture, as silylating reagents are water-sensitive.[2][13]
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to reconstitute the dried analyte. Add 100 µL of BSTFA + 1% TMCS to the vial. The volume of the derivatizing agent should be in significant molar excess to drive the reaction to completion.
-
Reaction: Tightly cap the vial immediately. Vortex for 30 seconds. Heat the vial in a heating block or water bath at 70°C for 45 minutes. Optimization of time and temperature may be necessary depending on the analyte concentration.[10]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system. No further workup is required as the byproducts are volatile and elute with the solvent front.[12]
2.3 Expected Results & Troubleshooting
-
Expected Outcome: A volatile, thermally stable TMS-ester of 4-Butoxyphenylacetic acid. On a standard non-polar GC column (e.g., DB-5ms), a sharp, symmetrical peak should be observed at a significantly shorter retention time compared to the underivatized acid (which would likely not elute properly).
-
Troubleshooting:
-
Poor Peak Shape/Low Yield: May indicate incomplete derivatization. Ensure the sample was completely dry. Increase reaction time or temperature, or increase the ratio of the silylating agent.[10][13]
-
Disappearing Peak: The TMS-ester derivative can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and ensure the GC system is free of leaks.
-
Esterification for GC and HPLC Analysis
Esterification is a classic and robust method for derivatizing carboxylic acids.[6] This process converts the carboxylic acid into an ester, which is less polar and more volatile.[1][13] The choice of alcohol determines the final derivative and its analytical application.
3.1 Principle and Mechanistic Insight: Fischer-Speier Esterification
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[14][15] The reaction is an equilibrium process.[16] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water as it is formed.[16][17]
Caption: Mechanism of Fischer-Speier Esterification (PADPED).[16]
3.2 Protocol: Methyl Esterification with BF₃-Methanol for GC Analysis
This protocol uses a commercially available boron trifluoride-methanol complex, which is a highly efficient catalyst for esterification.[3][18]
3.2.1 Materials and Reagents
| Reagent | Grade | Supplier Example |
| 4-Butoxyphenylacetic acid standard | ≥98% Purity | Sigma-Aldrich |
| Boron Trifluoride-Methanol (BF₃-MeOH), 14% w/v | Synthesis Grade | Sigma-Aldrich |
| Anhydrous Hexane | HPLC/GC Grade | Major Supplier |
| Saturated Sodium Chloride (Brine) Solution | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Scientific |
3.2.2 Step-by-Step Procedure
-
Sample Preparation: Place up to 1 mg of 4-Butoxyphenylacetic acid into a 4 mL reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of anhydrous hexane to the vial.
-
Phase Separation: Vortex vigorously for 1 minute. Allow the layers to separate. The top hexane layer contains the methyl ester derivative.
-
Washing: Carefully transfer the top hexane layer to a clean vial. Wash the organic phase with 1 mL of brine to remove any residual catalyst or methanol.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial and decanting.
-
Analysis: The resulting hexane solution containing the methyl ester is ready for GC-MS analysis.
3.3 Application for HPLC: Derivatization with a Chromophoric Tag
For HPLC-UV analysis, simple alkyl esters may not provide sufficient sensitivity. Instead, a reagent that introduces a strong chromophore is used. A common strategy involves activating the carboxylic acid and then reacting it with an amine- or hydroxyl-containing tag.[19][20]
Amidation for HPLC and LC-MS Analysis
Amidation converts the carboxylic acid into a stable amide. This is particularly useful for HPLC when a highly UV-active or fluorescent amine is used as the derivatizing agent. The reaction requires an "activating agent" or "coupling agent" to make the carboxyl group susceptible to nucleophilic attack by the amine.[21][22]
4.1 Principle and Mechanistic Insight: EDC Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[19][23] This intermediate is readily displaced by a primary or secondary amine to form a stable amide bond. The byproducts are soluble in water and easily removed during sample workup.[19]
4.2 Protocol: Amidation with 1-Naphthylamine and EDC for HPLC-UV
This protocol creates a highly UV-active naphthylamide derivative suitable for sensitive detection.[24]
4.2.1 Materials and Reagents
| Reagent | Grade | Supplier Example |
| 4-Butoxyphenylacetic acid standard | ≥98% Purity | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Sigma-Aldrich, Pierce |
| 1-Naphthylamine | ≥99% Purity | Sigma-Aldrich |
| Anhydrous Acetonitrile | HPLC Grade | Major Supplier |
| 0.1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | Fisher Scientific |
| 0.1 M Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
4.2.2 Step-by-Step Procedure
-
Sample Preparation: Dissolve approximately 1 mg of 4-Butoxyphenylacetic acid in 1 mL of anhydrous acetonitrile in a 4 mL vial.
-
Reagent Addition: Add a 1.5 molar excess of 1-Naphthylamine to the solution.
-
Activation: Add a 1.2 molar excess of EDC to the vial. The reaction is typically performed at room temperature.
-
Reaction: Cap the vial and stir or vortex the mixture. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor reaction progress by TLC or a pilot HPLC run if necessary.
-
Workup: Dilute the reaction mixture with 2 mL of ethyl acetate. Wash the organic solution sequentially with 2 mL of 0.1 M HCl, 2 mL of water, and 2 mL of 0.1 M NaOH to remove unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Analysis: Reconstitute the dried derivative in the HPLC mobile phase for analysis. The derivative should have strong UV absorbance around 220-280 nm.
Summary and Method Comparison
The choice of derivatization method is dictated by the analytical instrumentation and the specific goals of the analysis.
| Parameter | Silylation (BSTFA) | Esterification (BF₃-MeOH) | Amidation (EDC/Amine) |
| Primary Use | GC, GC-MS | GC, GC-MS | HPLC-UV, HPLC-FLD, LC-MS |
| Reaction Speed | Fast (30-60 min) | Moderate (30-60 min) | Moderate to Slow (2-4 hours) |
| Workup | None required | Liquid-liquid extraction required | Liquid-liquid extraction required |
| Derivative Stability | Moisture sensitive | Generally very stable | Very stable |
| Key Advantage | Simple, fast, quantitative, clean reaction profile. | Creates highly stable derivatives, robust chemistry. | Introduces desirable detection properties (UV/Fluorescence). |
| Key Disadvantage | Derivatives can be hydrolyzed. | Multi-step workup required. | Multi-step workup, requires optimization of stoichiometry. |
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- 24. researchgate.net [researchgate.net]
scale-up synthesis of 4-Butoxyphenylacetic acid
An Application Note for the Scale-Up Synthesis of 4-Butoxyphenylacetic Acid
Abstract
4-Butoxyphenylacetic acid is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of the non-steroidal anti-inflammatory drug Bufexamac. As demand for such therapeutics grows, robust and scalable synthetic processes are critical. This application note provides a comprehensive guide to the , moving from laboratory-scale procedures to a multi-hundred-gram or kilogram-scale process. We focus on a Williamson ether synthesis route enhanced by Phase-Transfer Catalysis (PTC), a methodology chosen for its efficiency, safety, and amenability to industrial production. This document details the process chemistry, provides a step-by-step protocol, and addresses critical considerations for safety, purification, and analysis.
Introduction and Strategic Overview
The synthesis of 4-Butoxyphenylacetic acid involves the O-alkylation of 4-hydroxyphenylacetic acid with a suitable butylating agent. While several methods exist, the Williamson ether synthesis stands out for its reliability and high yields.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1]
For large-scale applications, direct adaptation of a lab-scale protocol is often inefficient. Challenges include poor solubility of the phenoxide salt in organic solvents, leading to slow reaction rates and the need for harsh, anhydrous conditions or expensive polar aprotic solvents. To circumvent these issues, we employ Phase-Transfer Catalysis (PTC). PTC utilizes a catalyst, typically a quaternary ammonium salt, to transport the aqueous-phase phenoxide anion into the organic phase containing the alkyl halide.[3][4] This technique offers numerous advantages for scale-up:
-
Enhanced Reaction Rates: By bringing reactants together in a single phase, reaction times are significantly reduced.[5]
-
Milder Conditions: It eliminates the need for expensive anhydrous solvents and strong, hazardous bases. Reactions can be run using aqueous sodium hydroxide in a biphasic system.[6]
-
Process Simplification: Work-up is often simplified, and the process is more environmentally benign ("greener").[6]
This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling this synthesis.
Reaction Scheme and Mechanism
The overall synthesis is a two-step process occurring in a single pot: the in-situ formation of the sodium phenoxide followed by the phase-transfer-catalyzed SN2 reaction.
Caption: Williamson ether synthesis of 4-Butoxyphenylacetic acid via PTC.
Process Details and Scale-Up Protocol
This protocol is designed for a nominal 1.0 mole scale, yielding approximately 200 grams of the final product. Appropriate adjustments to equipment size and heating/cooling capacity are necessary for further scaling.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Molar Equiv. | Supplier Example |
| 4-Hydroxyphenylacetic acid | 152.15 | 152.2 g (1.00 mol) | 1.0 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 40.00 | 88.0 g (2.20 mol) | 2.2 | Fisher Scientific |
| 1-Bromobutane | 137.02 | 150.7 g (1.10 mol) | 1.1 | Acros Organics |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 16.1 g (0.05 mol) | 0.05 | Alfa Aesar |
| Toluene | - | 1.0 L | - | VWR |
| Hydrochloric Acid (conc. 37%) | - | ~185 mL | - | J.T. Baker |
| Deionized Water | - | ~3.0 L | - | - |
| Celite® (optional) | - | 20 g | - | EMD Millipore |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
-
Large Büchner funnel and filter flask.
-
Drying oven (vacuum or convection).
Detailed Synthesis Protocol
Step 1: Reagent Charging and Phenoxide Formation
-
To the 5 L reactor, add deionized water (500 mL) and sodium hydroxide pellets (88.0 g). Stir until all solids are dissolved. Note: This is an exothermic process; the reactor may be pre-chilled if necessary.
-
Add 4-hydroxyphenylacetic acid (152.2 g) to the aqueous NaOH solution. Stir for 15-20 minutes at room temperature until a clear solution of the disodium salt is formed.
-
Add toluene (1.0 L) and the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB) (16.1 g), to the reactor.
Step 2: Alkylation Reaction
-
Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing between the aqueous and organic phases. The mixture will appear milky.
-
Slowly add 1-bromobutane (150.7 g) to the reactor over 20-30 minutes. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (internal temperature of approximately 85-90 °C).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC. (TLC Mobile Phase: 70:30:1 Hexane:Ethyl Acetate:Acetic Acid; visualize with UV light). The reaction is complete when the starting 4-hydroxyphenylacetic acid spot is consumed.
Step 3: Work-up and Product Isolation
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate. Transfer the entire biphasic mixture to a large separatory funnel.
-
Separate the layers. The upper organic (toluene) layer contains the product. The lower aqueous layer can be discarded, following local waste regulations.
-
Wash the organic layer with 1 M NaOH solution (2 x 250 mL) to remove any unreacted starting material.
-
Transfer the organic layer back to the clean reactor. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid (~185 mL) to the toluene solution. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the aqueous phase is ~1-2 (test with pH paper).
-
Cool the resulting slurry to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 300 mL) to remove salts, followed by a wash with cold heptane or petroleum ether (200 mL) to displace the toluene.
-
Dry the crude product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Expected crude yield: 185-198 g (90-96%).
-
Purification by Recrystallization
-
Transfer the crude 4-Butoxyphenylacetic acid to a suitable flask or reactor.
-
Add a minimal amount of a hot solvent mixture, such as toluene/heptane or ethanol/water, until all the solid dissolves.
-
If the solution has color, it can be treated with activated carbon and filtered hot through a pad of Celite®.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
-
Expected final yield: 165-180 g (80-87%).
-
Expected Purity: >99% by HPLC.
-
Melting Point: 82-88 °C.[7]
-
Experimental Workflow Diagram
Caption: Overall process workflow for the synthesis and purification.
Process Safety Considerations
Scaling up chemical reactions introduces hazards that must be rigorously controlled. A thorough risk assessment should be performed before commencing any work.[8]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe chemical burns. The dissolution in water is highly exothermic. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]
-
1-Bromobutane: Flammable liquid and vapor. It is an irritant and a potential alkylating agent. Handle in a well-ventilated fume hood away from ignition sources.
-
Toluene: Flammable liquid and vapor. It is a skin and respiratory irritant with potential for systemic toxicity. Use in a well-ventilated area and avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Releases toxic vapors. Always add acid to the organic phase slowly and with good agitation to control the exotherm from the neutralization of any residual base and the protonation of the product.
-
General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen) to prevent oxidation and minimize fire risk. Ensure the reactor is equipped with adequate cooling capacity to control any potential exotherms, especially during reagent addition and quenching. All personnel must wear appropriate PPE at all times.[10][11]
References
- Department of Chemistry, University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
-
Shi, H., Cao, J., & Hu, Y. (2006). Green Synthesis Applicable for Industrial-Scale Preparation of Efaproxiral Sodium. Organic Process Research & Development, 10(4), 733-736. Retrieved from [Link]
- Li, J., et al. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. U.S. Patent Application No. 13/881,999.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
-
Wang, J., et al. (2025). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. Bioresource Technology, 412, 132240. Retrieved from [Link]
-
Mąkosza, M. (2006). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica, 63(6), 461-468. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Chen, B. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology, 13(3). Retrieved from [Link]
-
Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences. Retrieved from [Link]
-
Patalano, A. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
- Mutsukado, M., & Yamada, S. (1983). Method for preparing 4-hydroxyphenylacetic acid. U.S. Patent 4,412,082.
- Pietsch, H. (1982). Method for the production of 4-hydroxyphenylacetic acid. U.S. Patent 4,329,497.
-
Sridhar, R., et al. (2019). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Indian Patent Application 201741042316. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
XiXisys. (n.d.). GHS SDS: 4-butoxyphenylacetic acid. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 4-N-BUTOXYPHENYLACETIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
Sources
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- 7. 4-N-BUTOXYPHENYLACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. chemos.de [chemos.de]
- 11. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-Butoxyphenylacetic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 4-butoxyphenylacetic acid, a key intermediate in various pharmaceutical and organic synthesis applications. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to common challenges encountered during its multi-step preparation.
Overview of a Primary Synthetic Pathway
A common and reliable method for synthesizing 4-butoxyphenylacetic acid involves a three-stage process starting from 4-hydroxybenzaldehyde. This pathway leverages fundamental organic reactions, each with its own set of challenges and optimization parameters.
Caption: A common multi-step synthetic route to 4-butoxyphenylacetic acid.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem Area 1: Williamson Ether Synthesis (Stage 1)
Q1: My yield of 4-butoxybenzaldehyde is unexpectedly low. What are the likely causes?
Low yield in this SN2 reaction is a frequent issue stemming from several competing factors. Here is a systematic approach to diagnosing the problem.
Causality & Solution Framework:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1] 4-Hydroxybenzaldehyde is acidic, but an insufficiently strong base or inadequate reaction conditions will result in unreacted starting material.
-
Insight: While strong bases like NaH can be used, they are often unnecessary for phenols and can increase side reactions. Weaker bases like potassium carbonate (K₂CO₃) are generally sufficient and safer.[2][3]
-
Solution: Ensure your K₂CO₃ is anhydrous and finely powdered to maximize surface area. Use at least 1.5-2.0 equivalents. Extend the reaction time or slightly increase the temperature (e.g., from 70°C to 80°C) to drive the reaction to completion.[3]
-
-
Competing E2 Elimination Reaction: The alkoxide base can react with the alkyl halide (1-bromobutane) in an elimination reaction to form an alkene (1-butene), consuming your reagents.
-
Insight: Elimination is favored by high temperatures and sterically hindered alkyl halides.[2][4] While 1-bromobutane is a primary halide, making elimination less likely than with secondary or tertiary halides, it can still occur at excessive temperatures.[1][2]
-
Solution: Maintain a moderate reaction temperature (50-80°C).[1][3] Lowering the temperature generally favors the SN2 substitution pathway over elimination.[2]
-
-
Side Reaction (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2]
-
Insight: The choice of solvent is critical in directing the reaction. Polar aprotic solvents like DMF or DMSO solvate the cation (K⁺) without strongly hydrogen-bonding to the phenoxide oxygen, leaving the oxygen as a potent nucleophile and favoring O-alkylation.[2]
-
Solution: Use a high-quality, anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] Avoid protic solvents like ethanol, which can lead to more C-alkylation.
-
Caption: Decision workflow for troubleshooting the Williamson ether synthesis.
Problem Area 2: Hydrolysis of 4-Butoxyphenylacetonitrile (Stage 3)
Q2: My nitrile hydrolysis is stalling, resulting in a mixture of amide and carboxylic acid, or the reaction is not proceeding at all. What should I do?
The hydrolysis of nitriles to carboxylic acids is a robust but often slow transformation that requires forcing conditions.[5][6] The choice between acidic and basic conditions can significantly impact the outcome.
Causality & Solution Framework:
-
Insufficiently Forcing Conditions: Nitrile hydrolysis is a two-step process, proceeding through an amide intermediate.[5][7] Both steps require energy. Incomplete conversion is often due to insufficient temperature or reaction time.
-
Insight: The reaction typically requires heating under reflux for several hours.[7][8] The exact duration depends on the substrate and the concentration of the acid or base.
-
Solution: Ensure the mixture is vigorously refluxing for an adequate period (6-15 hours).[7][8] Monitor the reaction by TLC. If the amide spot persists, prolong the reflux time. Using a higher concentration of acid or base can also accelerate the reaction, but be mindful of potential side reactions with other functional groups.
-
-
Improper Workup for Product Isolation: The workup procedure is critically different for acidic versus alkaline hydrolysis. An incorrect workup will lead to product loss.
-
Insight (Acidic Hydrolysis): This method directly produces the free carboxylic acid and an ammonium salt (e.g., ammonium chloride).[5][9] The product often precipitates upon cooling or dilution with water.
-
Insight (Alkaline Hydrolysis): This method produces the carboxylate salt (e.g., sodium 4-butoxyphenylacetate) and ammonia gas.[5][9] The free carboxylic acid is not formed until the reaction mixture is acidified in a separate step.[9]
-
Solution (Alkaline Hydrolysis Workup): After the hydrolysis is complete, cool the reaction mixture. It is often beneficial to perform an extraction with a nonpolar solvent (like ether or toluene) to remove any unreacted nitrile or non-acidic impurities. Afterwards, carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3.[7] The 4-butoxyphenylacetic acid will precipitate and can be collected by filtration.
-
| Parameter | Acidic Hydrolysis (e.g., aq. H₂SO₄) | Alkaline Hydrolysis (e.g., aq. NaOH) |
| Initial Product | R-COOH (Carboxylic Acid) & NH₄⁺ | R-COO⁻ Na⁺ (Carboxylate Salt) & NH₃ |
| Key Workup Step | Pour into cold water to precipitate the acid.[8] | Acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the acid.[7][9] |
| Advantages | Direct formation of the free acid. | Generally cleaner; avoids potential for dehydration or other acid-catalyzed side reactions. |
| Disadvantages | Can be vigorous; potential for charring with some substrates.[8] | Requires a separate, careful acidification step to isolate the product. |
Frequently Asked Questions (FAQs)
Q: Are there alternative, more direct routes to 4-butoxyphenylacetic acid?
A: Yes, two notable methods can be considered, especially if the multi-step pathway proves problematic.
-
The Willgerodt-Kindler Reaction: This reaction can convert 4-butoxyacetophenone directly into a thioamide intermediate, which is then hydrolyzed to the final acid.[10][11] The reaction typically uses sulfur and an amine like morpholine.[10][12] While powerful, it often requires high temperatures, and yields can be variable.[13]
-
Grignard Carboxylation: This route involves forming a Grignard reagent from 4-butoxybromobenzene, followed by reaction with solid carbon dioxide (dry ice) and acidic workup. This is an excellent method for C-C bond formation but requires strictly anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[14][15][16]
Q: How can I effectively monitor the progress of each reaction stage?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualize the spots under a UV lamp. For example, in the Williamson ether synthesis, you should see the spot for 4-hydroxybenzaldehyde disappear as a new, less polar spot for 4-butoxybenzaldehyde appears.
Q: My final product has a low melting point and appears oily. How should I purify it?
A: The reported melting point for 4-butoxyphenylacetic acid is in the range of 82-88°C.[17] An oily appearance or a broad, low melting point indicates impurities.
-
Recrystallization: This is the preferred method for purification. A common solvent for this compound is petroleum ether (b.p. 40-60°C).[17] You can also try recrystallizing from hot water or a toluene/hexane mixture.
-
Activated Carbon Treatment: If your product is colored, this may be due to persistent impurities. Before the final recrystallization step, you can dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove the carbon and adsorbed impurities.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Butoxybenzaldehyde (Stage 1)
Adapted from established Williamson ether synthesis procedures.[3]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to 70°C and stir for 12-20 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding an excess of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash them several times with water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Hydrolysis of 4-Butoxyphenylacetonitrile (Stage 3)
Adapted from standard nitrile hydrolysis procedures.[7][8]
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-butoxyphenylacetonitrile (1.0 eq) and a 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to a vigorous reflux with stirring. Ammonia gas will evolve. Continue refluxing for 6-8 hours, or until TLC analysis shows the disappearance of the starting material and the intermediate amide.
-
Work-up (Cooling & Extraction): Cool the reaction mixture to room temperature. Extract the solution with diethyl ether to remove any non-acidic impurities. Discard the organic layer.
-
Acidification & Precipitation: Place the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white solid will precipitate.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying & Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.[17]
References
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Process for synthesizing phenylacetic acid by carbonylation of toluene. (n.d.). Google Patents.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Reddit. (2014, January 24). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp.
- Jasperse, J. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- Sciforum. (2006, November 30). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis.
- MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reaction.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Benchchem. (n.d.). Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Sciencemadness Discussion Board. (2003, April 19). Willgerodt Reaction.
- Chongqing Chemdad Co., Ltd. (n.d.). 4-N-BUTOXYPHENYLACETIC ACID.
- Morgan, J. B., et al. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
- Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure.
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Technical Support Center: Optimizing the Synthesis of 4-Butoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Butoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Our goal is to provide practical, field-proven insights grounded in established chemical principles to help you improve your reaction yields and final product purity.
Introduction: The Synthetic Landscape
The synthesis of 4-Butoxyphenylacetic acid is a cornerstone for the development of various pharmaceutical agents. The most prevalent and industrially scalable route involves a two-step process:
-
Williamson Ether Synthesis: Formation of a 4-butoxyphenyl intermediate via the O-alkylation of a 4-hydroxyphenyl precursor.
-
Hydrolysis: Conversion of the intermediate (typically an ester or nitrile) to the final carboxylic acid product.
This guide is structured as a series of troubleshooting questions and in-depth answers, addressing specific issues that may arise during these critical stages.
Part 1: Williamson Ether Synthesis - Troubleshooting & FAQs
This initial step, an SN2 reaction, is critical for setting the stage for a high-yield synthesis.[1][2] The reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[1] Success hinges on optimizing the choice of reagents, solvent, and reaction conditions to favor the desired substitution over competing side reactions.[1][2]
Caption: Workflow for the Williamson Ether Synthesis of the 4-Butoxyphenyl intermediate.
Q1: My yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-hydroxyphenylacetic acid derivative. What are the likely causes?
A1: This is a common issue often traced back to three factors: incomplete deprotonation of the phenol, insufficient reactivity of the alkylating agent, or poor solubility.
-
Incomplete Deprotonation: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is required for complete conversion to the more nucleophilic phenoxide ion.[3] While strong bases like sodium hydroxide (NaOH) can be used, anhydrous potassium carbonate (K₂CO₃) is often preferred in solvents like acetone or acetonitrile for its ease of handling and removal. Ensure your base is anhydrous and used in stoichiometric excess (typically 1.5-2.5 equivalents).
-
Reactivity of Alkylating Agent: The reactivity for the SN2 reaction follows the trend I > Br > Cl.[4] 1-Bromobutane is a good choice, offering a balance of reactivity and cost. 1-Chlorobutane will react slower, requiring more forcing conditions (higher temperatures, longer reaction times), which can lead to more side products. 1-Iodobutane is the most reactive but is more expensive and less stable.
-
Solubility and Phase Transfer: The reaction involves a solid base (like K₂CO₃), a polar organic starting material, and a less polar alkyl halide. This heterogeneity can slow the reaction. Using a polar aprotic solvent like DMF or acetonitrile helps dissolve the reactants.[1][5] For biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective. The PTC escorts the phenoxide ion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[1][3][6]
Q2: I'm observing a significant byproduct that I suspect is from an elimination reaction. How can I prevent this?
A2: Elimination (E2) is a major competing side reaction in Williamson ether synthesis, especially when conditions are not optimal.[1]
-
Alkyl Halide Structure: The primary cause of elimination is the use of secondary or tertiary alkyl halides.[2] For synthesizing a butyl ether, you must use a primary halide (e.g., 1-bromobutane). Using a secondary halide like 2-bromobutane will result in significant formation of butene gas and low ether yield.
-
Base Strength & Steric Hindrance: While a strong base is needed, a very strong, sterically hindered base can preferentially act as a base for elimination rather than facilitating the nucleophilic attack. However, with a primary halide and a base like K₂CO₃, this is less of a concern.
-
Temperature: Excessive heat can favor elimination over substitution.[1] While the reaction often requires heating to reflux to proceed at a reasonable rate, unnecessarily high temperatures should be avoided.[1] Monitor the reaction by TLC and stop heating once the starting material is consumed.
| Parameter | Recommendation for High Yield | Rationale |
| Alkyl Halide | Primary (e.g., 1-Bromobutane) | Minimizes competing E2 elimination reaction.[2] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Sufficiently basic for deprotonation, easy to handle and remove. |
| Solvent | Polar Aprotic (Acetone, DMF, Acetonitrile) | Solubilizes reactants and favors SN2 mechanism.[1] |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rate by improving interaction between reactants.[1][3] |
| Temperature | Gentle Reflux (e.g., 55-80°C depending on solvent) | Provides sufficient energy without excessively favoring elimination.[1] |
Q3: My reaction seems to stall, and adding more reagents doesn't help. Could the solvent be the issue?
A3: Absolutely. Solvent choice is paramount.
-
Protic vs. Aprotic Solvents: Protic solvents (like ethanol or water) should be avoided. They can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the alkyl halide, thereby slowing down the SN2 reaction.[1]
-
Polar Aprotic Solvents: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They effectively dissolve the ionic intermediates without solvating the nucleophile, leading to a significant rate enhancement.[1][2]
Part 2: Hydrolysis of the Intermediate - Troubleshooting & FAQs
The second stage involves converting the 4-butoxyphenylacetonitrile or corresponding ester into 4-butoxyphenylacetic acid. This is typically achieved through acid- or base-catalyzed hydrolysis.[7]
Caption: Decision tree for troubleshooting the hydrolysis step.
Q4: I am hydrolyzing 4-butoxyphenylacetonitrile, but the reaction stops at the amide intermediate. How do I push the reaction to completion?
A4: The hydrolysis of a nitrile proceeds in two steps: first to an amide, then to the carboxylic acid.[7] The second step is often slower and requires more forcing conditions.
-
Base-Catalyzed Hydrolysis: This is a very effective method. Refluxing the nitrile with a strong aqueous base like sodium hydroxide (e.g., 6N NaOH) for several hours is typically sufficient to drive the reaction to completion.[8][9] If the amide persists, try increasing the reflux time or the concentration of the NaOH solution.
-
Acid-Catalyzed Hydrolysis: This method also works well. A mixture of aqueous sulfuric acid or hydrochloric acid can be used.[10] Similar to base hydrolysis, if the reaction stalls, increasing the reaction time and temperature will hydrolyze the stable amide intermediate.[7]
Q5: During the acidic workup of my base-catalyzed hydrolysis, my product is oiling out instead of precipitating as a clean solid. What's wrong?
A5: This is usually an issue of purity or temperature control.
-
Impurity Presence: Unreacted starting material or organic-soluble byproducts can act as an oiling agent, preventing the crystallization of your product. Ensure the hydrolysis reaction has gone to completion. A helpful tip is to perform a wash with a non-polar organic solvent like toluene or ether before acidification to remove any non-polar impurities.[9][11]
-
Temperature Control: When acidifying the aqueous solution of the carboxylate salt, do so slowly and in an ice bath. Rapid acidification can cause a localized pH drop and heat generation, leading to the product separating as a super-saturated oil rather than forming a crystalline solid.
-
Decolorization: If your aqueous solution is colored, it indicates impurities. Adding a small amount of activated carbon and filtering it off before acidification can remove these colored impurities and often leads to a cleaner precipitation.[7][9]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Butoxyphenylacetonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyphenylacetonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (approx. 10 mL per gram of starting material).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add 1-bromobutane (1.2 eq) to the stirring suspension.
-
Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Evaporate the combined filtrate under reduced pressure to yield the crude 4-butoxyphenylacetonitrile, which can be used directly in the next step or purified by column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis to 4-Butoxyphenylacetic Acid
-
To the crude 4-butoxyphenylacetonitrile from the previous step, add a 20% aqueous solution of sodium hydroxide (approx. 4-5 eq of NaOH).
-
Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution and TLC analysis.[7][9]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with toluene (2 x 20 mL) to remove any non-polar impurities.
-
Place the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid with stirring.
-
The product will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to afford 4-butoxyphenylacetic acid.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]
-
University of New Hampshire. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of 4a. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents.
-
ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a]. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
- Google Patents. KR100641825B1 - Method for producing 4-biphenylacetic acid.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. francis-press.com [francis-press.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 9. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. KR100641825B1 - Method for producing 4-biphenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Butoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Butoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Butoxyphenylacetic acid?
A1: The most prevalent and industrially practiced method for synthesizing 4-Butoxyphenylacetic acid is through the Williamson ether synthesis. This reaction involves the O-alkylation of 4-Hydroxyphenylacetic acid with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete deprotonation of the starting 4-Hydroxyphenylacetic acid can be a primary cause. Ensure you are using a sufficiently strong base and appropriate reaction conditions to fully generate the phenoxide intermediate. Additionally, side reactions, such as elimination reactions of the butyl halide, can compete with the desired ether synthesis, reducing the yield of the final product. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the rate of S(_N)2 reactions.[1][2]
Q3: I am observing an unexpected impurity in my final product. What could it be?
A3: The nature of the impurity depends on the specifics of your synthetic route. A common impurity is the unreacted starting material, 4-Hydroxyphenylacetic acid, due to an incomplete reaction. Another possibility is the C-alkylated isomer, where the butyl group attaches to the benzene ring instead of the phenolic oxygen.[2] If your synthesis involves a nitrile hydrolysis step, residual nitrile could be present.
Q4: How can I best purify my crude 4-Butoxyphenylacetic acid?
A4: Purification can typically be achieved through recrystallization. A common solvent system for this is a mixture of an organic solvent like ethyl acetate and a non-polar solvent like heptane or hexane. Acid-base extraction can also be employed to remove non-acidic impurities. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified 4-Butoxyphenylacetic acid.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during the synthesis of 4-Butoxyphenylacetic acid, along with recommended solutions.
Problem 1: Presence of Starting Material (4-Hydroxyphenylacetic Acid) in the Final Product
Cause: Incomplete reaction is the most common reason for the presence of unreacted 4-Hydroxyphenylacetic acid. This can be due to:
-
Insufficient Base: The molar equivalent of the base may be inadequate to fully deprotonate the 4-Hydroxyphenylacetic acid.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Williamson ether syntheses are typically conducted at elevated temperatures (50-100 °C) for several hours.[1]
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Troubleshooting Protocol:
-
Optimize Base Stoichiometry: Ensure at least one molar equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃) is used. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent might be necessary.[2][3]
-
Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Utilize a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure adequate solubility of the reactants and to accelerate the S(_N)2 reaction.[1]
Problem 2: Formation of Alkene Impurity (Butene)
Cause: This impurity arises from a competing E2 elimination reaction of the butyl halide, which is favored under certain conditions.
-
Sterically Hindered Alkyl Halide: While less of an issue with primary halides like 1-bromobutane, any branching in the alkyl chain increases the likelihood of elimination.
-
Strong, Bulky Base: The use of a sterically hindered base can preferentially promote elimination over substitution.
-
High Reaction Temperatures: Higher temperatures can favor the elimination pathway.
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Use a primary alkyl halide (e.g., 1-bromobutane) as they are less prone to elimination reactions compared to secondary or tertiary halides.[1]
-
Base Selection: Employ a non-hindered base like sodium hydroxide, potassium hydroxide, or potassium carbonate.
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 50-100 °C) and avoid excessive heating.[1]
Problem 3: Presence of C-Alkylated Impurity
Cause: Although O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, leading to the formation of (2-butyl-4-hydroxyphenyl)acetic acid or (3-butyl-4-hydroxyphenyl)acetic acid. This is more likely to happen under conditions that promote electrophilic aromatic substitution.
Troubleshooting Protocol:
-
Controlled Addition of Reagents: Add the alkylating agent slowly to the solution of the phenoxide. This helps to maintain a low concentration of the alkylating agent and favors the kinetically controlled O-alkylation product.
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the phenoxide ion and potentially favor O-alkylation.
Problem 4: Residual Nitrile Impurity (from Nitrile Hydrolysis Route)
Cause: If 4-Butoxyphenylacetic acid is synthesized via the hydrolysis of 4-butoxyphenylacetonitrile, incomplete hydrolysis will result in the presence of the nitrile as an impurity.
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, such as prolonged heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[4][5] Ensure that the reaction is carried out for a sufficient duration and at an appropriate temperature to drive it to completion.
-
Analytical Monitoring: Monitor the disappearance of the nitrile peak and the appearance of the carboxylic acid peak using techniques like Infrared (IR) spectroscopy or HPLC.
Summary of Potential Impurities and Analytical Detection
| Impurity | Source | Recommended Analytical Method |
| 4-Hydroxyphenylacetic Acid | Incomplete reaction | HPLC, TLC, ¹H NMR |
| Butene | Elimination side reaction of butyl halide | GC-MS (headspace analysis) |
| C-Alkylated Isomers | Side reaction during alkylation | HPLC, LC-MS, ¹H NMR |
| 4-Butoxyphenylacetonitrile | Incomplete hydrolysis | HPLC, IR Spectroscopy, ¹H NMR |
| 4-Methoxyphenylacetic Acid | Incomplete demethylation (if applicable) | HPLC, LC-MS, ¹H NMR |
Experimental Workflow: Synthesis and Purification of 4-Butoxyphenylacetic Acid
The following diagram outlines a typical experimental workflow for the synthesis of 4-Butoxyphenylacetic acid via Williamson ether synthesis.
Caption: A typical experimental workflow for the synthesis and purification of 4-Butoxyphenylacetic acid.
Impurity Formation Pathways
The following diagram illustrates the main reaction pathway and the formation of common impurities during the Williamson ether synthesis of 4-Butoxyphenylacetic acid.
Caption: Reaction pathways showing the formation of the desired product and common impurities.
References
-
Wikipedia. (2023, November 13). 4-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Shen, X., et al. (2019). Combining directed evolution of pathway enzymes and dynamic pathway regulation using a quorum-sensing circuit to improve the production of 4-hydroxyphenylacetic acid in Escherichia coli. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. Retrieved from [Link]
- Mutsuo, M., & Shin, Y. (1983). U.S. Patent No. 4,412,082. Washington, DC: U.S. Patent and Trademark Office.
- Auer, K., & Zeller, H. (1982). U.S. Patent No. 4,329,497. Washington, DC: U.S. Patent and Trademark Office.
- Sada, S., et al. (1982). U.S. Patent No. 4,337,355. Washington, DC: U.S. Patent and Trademark Office.
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxyphenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 52(4s), s1-s13. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, August 28). Williamson ether synthesis. Retrieved from [Link]
-
Rao, R. N., et al. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-282. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
BioCrick. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
- Kim, J. H., et al. (2006). KR Patent No. 100641825B1. Korean Intellectual Property Office.
- Li, J., et al. (2012). CN Patent No. 102249891B. China National Intellectual Property Administration.
-
Otto Chemie Pvt. Ltd. (n.d.). 4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Butoxyphenylacetic Acid
Welcome to the technical support center for 4-Butoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. Our approach is rooted in explaining the fundamental principles behind each purification step, ensuring you can adapt and troubleshoot your experiments effectively.
Introduction to Purification Challenges
4-Butoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purification, however, can present several challenges. These often stem from the presence of structurally similar impurities, unreacted starting materials from its synthesis (commonly via Williamson ether synthesis), and its specific physicochemical properties. This guide will provide a structured approach to overcoming these hurdles using common laboratory techniques such as recrystallization, liquid-liquid extraction, and chromatography.
Physicochemical Properties of 4-Butoxyphenylacetic Acid
A thorough understanding of the physical and chemical properties of 4-Butoxyphenylacetic acid is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 82-88 °C | [1] |
| Boiling Point | 86-87 °C at 1 Torr | [1] |
| pKa | ~4.45 (Predicted) | [1] |
| Solubility | Soluble in methanol. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent and proper technique.
Q1: My 4-Butoxyphenylacetic acid is not crystallizing from solution. What should I do?
A1: Failure to crystallize is typically due to the compound being too soluble in the chosen solvent, even at low temperatures, or the solution being too dilute.
-
Causality: For crystallization to occur, the solution must be supersaturated. This means the concentration of the solute must be higher than its solubility at a given temperature. If the compound remains highly soluble even when cooled, it will not precipitate.
-
Troubleshooting Steps:
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your product.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure 4-Butoxyphenylacetic acid, add it to the supersaturated solution to act as a template for crystal formation.
-
-
Add an Anti-Solvent: If your compound is highly soluble in the current solvent, you can add a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it clarifies and allow it to cool slowly. A common combination for moderately polar compounds is ethyl acetate (solvent) and hexane (anti-solvent).[2]
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For organic acids, good starting points are water, ethanol, or mixtures like ethanol/water.[3] A documented method for 4-Butoxyphenylacetic acid is recrystallization from petroleum ether (b.p. 40-60°C).[1]
-
Q2: My recrystallized product is an oil, not a solid. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities depress the melting point of the mixture.
-
Causality: The solubility of the compound is so low in the hot solvent that it separates as a liquid phase instead of forming a crystal lattice upon cooling.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation level. You may need to add a significant amount more.
-
Slow Cooling: Allow the solution to cool very slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. Insulating the flask can help.
-
Change Solvent System: The current solvent may be unsuitable. Try a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent, try a mixture with a more polar component like ethyl acetate.
-
Q4: How do I choose the best recrystallization solvent for 4-Butoxyphenylacetic acid?
A4: The principle of "like dissolves like" is a good starting point. Since 4-Butoxyphenylacetic acid has both polar (carboxylic acid) and non-polar (butyl chain, phenyl ring) character, a solvent of intermediate polarity or a mixed solvent system is often effective.
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes that showed poor room-temperature solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
-
If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Section 2: Challenges with Liquid-Liquid Extraction
Liquid-liquid extraction is crucial for separating the acidic product from neutral or basic impurities.
Q1: I'm not getting good separation of my product during the basic extraction. What's going wrong?
A1: This is often due to incomplete deprotonation of the carboxylic acid or the use of an inappropriate base.
-
Causality: 4-Butoxyphenylacetic acid is a weak acid (predicted pKa ~4.45).[1] To effectively move it into the aqueous phase, the pH of the aqueous solution must be significantly higher than its pKa. A general rule is that the pH should be at least 2 units above the pKa for >99% deprotonation.
-
Troubleshooting Steps:
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently basic (pH > 7, ideally pH 9-10).
-
Use a Stronger Base (if necessary): While sodium bicarbonate can be effective, a stronger base like sodium carbonate or dilute sodium hydroxide will more completely deprotonate the acid.
-
Ensure Thorough Mixing: Shake the separatory funnel vigorously to ensure complete partitioning between the two phases.
-
Perform Multiple Extractions: Perform two to three extractions with smaller volumes of the basic solution rather than one large extraction. This is more efficient at removing all of the acidic product.
-
Workflow for Purification of 4-Butoxyphenylacetic Acid from a Williamson Ether Synthesis Reaction
The Williamson ether synthesis is a common method for preparing 4-alkoxyphenylacetic acids.[4] This process typically involves the reaction of a 4-alkoxyphenoxide with a haloacetic acid.[4] The following workflow addresses the removal of common impurities from this synthesis.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Butoxyphenylacetic Acid
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Butoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate common challenges and streamline your synthesis.
Section 1: Synthesis Overview & Core Principles
The most prevalent and efficient route to 4-Butoxyphenylacetic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyphenylacetic acid with a suitable butylating agent, typically an alkyl halide like 1-bromobutane. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 4-hydroxyphenylacetic acid, acts as a nucleophile.[1]
The success of this synthesis hinges on favoring the desired O-alkylation pathway while minimizing potential side reactions. Key factors influencing the outcome include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.[2]
Caption: General schematic for the Williamson ether synthesis of 4-Butoxyphenylacetic acid.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup and optimization of the reaction.
Q1: What is the best base for deprotonating 4-hydroxyphenylacetic acid in this synthesis?
A1: The choice of base is critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, an anhydrous weaker base like potassium carbonate (K₂CO₃) is often superior for this reaction.
-
Expertise & Causality: 4-Hydroxyphenylacetic acid has two acidic protons: the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4.5). K₂CO₃ is a moderately strong base, sufficient to deprotonate the more acidic carboxylic acid and, crucially, the phenolic hydroxyl to form the reactive phenoxide nucleophile.[3] Using stronger bases like hydroxides in aqueous media can introduce water, which can lead to hydrolysis of the alkyl halide and other side reactions. Anhydrous K₂CO₃ in a polar aprotic solvent provides a heterogeneous system that effectively generates the phenoxide without introducing problematic nucleophiles like water.
Q2: Which solvent should I use for optimal results?
A2: Polar aprotic solvents are highly recommended.[1] The most common and effective choices are N,N-Dimethylformamide (DMF), acetonitrile, or acetone.
-
Expertise & Causality: These solvents are effective at solvating the cation (e.g., K⁺ from K₂CO₃) but do not solvate the phenoxide anion extensively. This leaves the phenoxide "naked" and highly nucleophilic, accelerating the desired SN2 reaction. Protic solvents, such as ethanol or water, can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity, which slows down the reaction and can promote C-alkylation as a side reaction.[4][5]
Q3: Do I need a phase-transfer catalyst (PTC)?
A3: A phase-transfer catalyst is highly beneficial, especially when using a heterogeneous base like K₂CO₃ or in a liquid-liquid system.[6][7] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are excellent choices.[6][8]
-
Expertise & Causality: In a solid-liquid system (K₂CO₃ in DMF), the reaction occurs at the interface of the solid base and the liquid phase. A PTC, which has both a hydrophilic (charged) head and a lipophilic (alkyl) tail, facilitates the transfer of the phenoxide anion into the organic phase as a lipophilic ion pair.[9] This dramatically increases the concentration of the nucleophile in the solution where the alkyl halide is present, thereby accelerating the reaction rate, often allowing for milder conditions (lower temperatures) and improving yields.[7][10]
Q4: What is the ideal temperature for the reaction?
A4: A typical temperature range is 50-100 °C.[1] However, the optimal temperature depends on the specific reagents. With an efficient system (e.g., 1-bromobutane, K₂CO₃, TBAB in DMF), the reaction often proceeds well at a moderate temperature of 60-80 °C.
-
Expertise & Causality: Higher temperatures increase the reaction rate but also promote side reactions, such as the E2 elimination of the alkyl halide (forming butene) and potential C-alkylation. It is recommended to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS. The temperature can be increased if the reaction is sluggish.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low or No Yield of the Desired Product
If your reaction results in a low yield of 4-Butoxyphenylacetic acid, a systematic diagnosis is required.
Caption: Diagnostic workflow for troubleshooting low product yield.
Q: My reaction is very slow, and a lot of 4-hydroxyphenylacetic acid remains even after several hours. What's wrong?
A: This points to a problem with nucleophile generation or reactivity.
-
Potential Cause A: Inefficient Deprotonation. Your base may be weak, wet, or insufficient. Ensure you are using at least 2.0-2.5 equivalents of anhydrous K₂CO₃ to deprotonate both the carboxylic acid and the phenol.
-
Potential Cause B: Poor Solubility/Reactivity. As discussed, the phenoxide may not be sufficiently soluble or available in the reaction medium. Adding a catalytic amount (5-10 mol%) of a phase-transfer catalyst like TBAB can dramatically solve this issue.[10]
-
Potential Cause C: Insufficient Temperature. If using a less reactive solvent like acetone, a higher temperature (reflux) may be necessary compared to DMF.
Issue 2: Formation of Significant Impurities
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Q: I see a major byproduct with the same mass as my desired product. What could it be?
A: This is a classic sign of C-alkylation , where the butyl group attaches to the aromatic ring instead of the phenolic oxygen.[4][11] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the carbon atoms ortho/para to the hydroxyl group).[12]
-
Cause & Prevention: C-alkylation is favored in protic solvents which solvate and "block" the oxygen atom.[4][5] To favor O-alkylation, strictly use a polar aprotic solvent like DMF or acetonitrile.[1]
Q: My product is contaminated with a lower molecular weight, non-polar impurity. What is it?
A: This is likely butene, formed from the E2 elimination of 1-bromobutane, or dibutyl ether, from the reaction of butoxide with another molecule of 1-bromobutane.
-
Cause & Prevention: Elimination is promoted by high temperatures and sterically hindered or overly strong bases.[13] To minimize this:
-
Maintain the reaction temperature at the lowest effective level (e.g., 60-80 °C).
-
Use a moderately strong base like K₂CO₃ rather than stronger, more hindered bases.
-
Issue 3: Difficulties During Workup and Purification
Q: I'm having trouble isolating my product. The workup is forming a persistent emulsion.
A: Emulsions are common when partitioning acidic compounds between aqueous base and an organic solvent.
-
Solution: After the reaction, filter off the inorganic salts (K₂CO₃, KBr). Evaporate the solvent. Dissolve the residue in water and a water-immiscible solvent like ethyl acetate. To break emulsions during basic extraction, add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, forcing the organic components out.
Q: My final product is an off-white or beige solid, not the expected white powder. How can I purify it?
A: The color may be due to trace impurities. Recrystallization is the most effective purification method.[14]
-
Purification Protocol: 4-Butoxyphenylacetic acid has good solubility in hot non-polar to moderately polar solvents and poor solubility when cold. A mixture of heptane/ethyl acetate or toluene is often effective. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals, which can be isolated by filtration.[14]
Section 4: Recommended Experimental Protocol & Data
This section provides a reliable starting point for your synthesis.
Step-by-Step Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add 4-hydroxyphenylacetic acid (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of starting material).
-
Addition: Add 1-bromobutane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Combine the filtrates and add water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-Butoxyphenylacetic acid as a white solid.[14]
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 4-Hydroxyphenylacetic acid | Ensure it is dry. |
| Alkylating Agent | 1-Bromobutane (1.1-1.3 eq) | 1-Iodobutane is more reactive but more expensive. A slight excess drives the reaction to completion. |
| Base | Anhydrous K₂CO₃ (2.0-2.5 eq) | Sufficient to deprotonate both acidic protons. Anhydrous conditions are critical. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent promotes the SN2 reaction and favors O-alkylation.[1][4] |
| Catalyst | TBAB or TEBA (5-10 mol%) | Accelerates reaction rate by facilitating anion transfer to the organic phase.[7][9] |
| Temperature | 60 - 80 °C | Balances reaction rate against the risk of side reactions like elimination.[1] |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS for completion. |
| Typical Yield | 85 - 95% | Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions. |
References
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Vertex AI Search.
- CN102531884A - Method for preparing 4-ethoxy phenylacetic acid. (n.d.).
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.
- Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info.
- Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024). Reddit.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Alkylation of Phenol: A Mechanistic View. (2025).
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- 4-Hydroxyphenylacetic acid synthesis. (n.d.). ChemicalBook.
- 4-Methoxyphenylacetic acid synthesis. (n.d.). ChemicalBook.
- phenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.). Semantic Scholar.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PMC - NIH.
- Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
- 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- Williamson Synthesis. (n.d.). Organic Chemistry Portal.
- 2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC - NIH.
- US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid. (n.d.).
- 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem.
- KR100641825B1 - Method for producing 4-biphenylacetic acid. (n.d.).
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- 4-methoxyphenyl acetic acid, 104-01-8. (n.d.). The Good Scents Company.
- CN102249891B - Method for recovering and purifying phenylacetic acid. (n.d.).
- 4-N-BUTOXYPHENYLACETIC ACID CAS#: 4547-57-3. (n.d.). ChemicalBook.
- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite. (n.d.). MedChemExpress.
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.).
Sources
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- 14. 4-N-BUTOXYPHENYLACETIC ACID CAS#: 4547-57-3 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 4-Butoxyphenylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-butoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the success of your experiments.
The most prevalent and scalable method for synthesizing 4-butoxyphenylacetic acid is the Williamson ether synthesis , which involves the O-alkylation of 4-hydroxyphenylacetic acid or its corresponding ester. While straightforward in principle, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will primarily address issues arising from this synthetic route.
Section 1: The Primary Synthetic Pathway: Williamson Ether Synthesis
The core reaction involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxyphenylacetic acid derivative to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane, in a classic SN2 reaction.[1][2]
Caption: Fig 1. General workflow for Williamson ether synthesis.
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-hydroxyphenylacetic acid starting material. What went wrong?
Probable Cause A: Incomplete Deprotonation of the Phenol The formation of the phenoxide ion is critical for the nucleophilic attack. If the phenolic proton is not completely removed, the reaction rate will be significantly diminished as the neutral hydroxyl group is a poor nucleophile.
-
Solution:
-
Verify Base Stoichiometry: Ensure at least one equivalent of base is used for the phenolic hydroxyl group. If starting with 4-hydroxyphenylacetic acid itself (and not an ester), two equivalents are required: one for the phenol and one for the carboxylic acid.
-
Select an Appropriate Base: Potassium carbonate (K₂CO₃) is a common and effective base. For more robust deprotonation, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[3] In anhydrous conditions, sodium hydride (NaH) is an excellent choice as it drives the deprotonation to completion irreversibly.[2]
-
Ensure Anhydrous Conditions: Water can protonate the phenoxide, reducing its effective concentration. Ensure solvents are dry, especially when using water-sensitive bases like NaH.
-
Probable Cause B: Inefficient Reaction Conditions The SN2 reaction rate is dependent on temperature, time, and concentration.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor for potential solvent loss or side reactions at higher temperatures.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, extend the reaction time.
-
Use a Phase-Transfer Catalyst (PTC): When running the reaction in a biphasic system (e.g., an aqueous base and an organic solvent), the phenoxide may have limited access to the alkyl halide. A PTC like tetrabutylammonium bromide (TBAB) effectively transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the rate.[4][5]
-
Q2: I've isolated my product, but NMR analysis shows an additional butyl group and a loss of the phenolic proton, suggesting an isomer has formed. What is this byproduct?
Probable Cause: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring, primarily at the ortho position (leading to C-alkylation). This results in the formation of 2-butyl-4-hydroxyphenylacetic acid.
-
Solution:
-
Solvent Choice is Critical: The choice of solvent heavily influences the O/C alkylation ratio.
-
Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the metal cation but leave the phenoxide oxygen relatively free and highly nucleophilic, promoting the desired reaction.
-
Avoid Protic Solvents: Protic solvents (like ethanol or water) will hydrogen-bond with the oxygen atom of the phenoxide, making it less nucleophilic. This can increase the relative amount of C-alkylation.
-
-
Counter-ion Effect: The nature of the cation (e.g., Na⁺, K⁺) can also play a role, though solvent choice is generally the dominant factor.
-
Q3: My final product is much less polar than expected on TLC, and after workup, I isolate a neutral compound instead of an acid. What happened?
Probable Cause: Concurrent Esterification If you start with 4-hydroxyphenylacetic acid, the carboxylate formed after deprotonation can also act as a nucleophile and attack the 1-bromobutane, forming the butyl ester. This results in the formation of butyl 4-butoxyphenylacetate . This is especially likely under forcing conditions or with certain base/solvent combinations.
-
Solution:
-
Use a Protecting Group Strategy (Recommended): The most reliable method to prevent this side reaction is to start with an ester of 4-hydroxyphenylacetic acid, such as methyl 4-hydroxyphenylacetate . The methyl ester acts as a protecting group for the carboxylic acid. Perform the Williamson ether synthesis on this ester, and then hydrolyze the ester in a final step (saponification) to yield the desired carboxylic acid.[6][7]
-
Choose a Milder Base: If starting with the acid is unavoidable, use a weaker base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but less likely to facilitate the esterification of the carboxylate compared to stronger bases like NaOH or KOH.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use 1-bromobutane or 1-iodobutane as the alkylating agent? A: Both can be effective. 1-iodobutane is more reactive than 1-bromobutane because iodide is a better leaving group than bromide. This allows for faster reactions or the use of milder conditions. However, 1-bromobutane is significantly less expensive and generally sufficient for this synthesis, making it the more common choice in process chemistry.[8]
Q: How do I effectively remove unreacted 4-hydroxyphenylacetic acid from my final product? A: The pKa of the phenolic hydroxyl group is around 10, while the carboxylic acid's pKa is around 4.5. This difference can be exploited. After the reaction, you can perform a careful basic wash (e.g., with a dilute sodium bicarbonate solution). The desired product, 4-butoxyphenylacetic acid, will be deprotonated at its carboxylic acid and dissolve in the aqueous layer. The unreacted starting material, having both an acidic and a phenolic proton, will also be extracted. However, purification is best achieved via recrystallization or column chromatography, as separating two similar acids by extraction alone is difficult.
Q: My final hydrolysis (saponification) step seems incomplete. How can I ensure full conversion of the ester to the carboxylic acid? A: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can:
-
Increase the excess of base: Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents).
-
Increase the temperature: Reflux the reaction mixture.
-
Add a co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol or THF can create a homogeneous solution and accelerate the hydrolysis.[7]
-
Extend the reaction time: Monitor by TLC until the starting ester spot has completely disappeared.
Section 4: Optimized Experimental Protocol
This protocol utilizes a protecting group strategy to minimize side reactions, starting from methyl 4-hydroxyphenylacetate.
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 4-hydroxyphenylacetate | 166.17 | 10.0 g | 60.2 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 12.5 g | 90.4 | 1.5 |
| 1-Bromobutane | 137.02 | 9.9 g (7.4 mL) | 72.2 | 1.2 |
| Acetone, anhydrous | - | 150 mL | - | - |
| For Hydrolysis Step | ||||
| Sodium Hydroxide (NaOH) | 40.00 | 7.2 g | 180 | ~3.0 |
| Methanol | - | 75 mL | - | - |
| Water | - | 75 mL | - | - |
Step-by-Step Methodology
Part A: Williamson Ether Synthesis
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxyphenylacetate (10.0 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.4 mmol).
-
Add 150 mL of anhydrous acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1-bromobutane (7.4 mL, 72.2 mmol) to the mixture via syringe.
-
Heat the reaction mixture to a gentle reflux (approx. 60 °C) and maintain for 8-12 hours.
-
Monitor Progress: Check the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a higher Rf than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 4-butoxyphenylacetate as an oil or low-melting solid.
Part B: Saponification (Ester Hydrolysis)
-
Transfer the crude ester to a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (7.2 g, 180 mmol) dissolved in 75 mL of water and 75 mL of methanol.
-
Heat the mixture to reflux for 2-3 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with ~100 mL of water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of 4-butoxyphenylacetic acid will form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Section 5: Visualizing Competing Reaction Pathways
Understanding the potential reaction forks is key to troubleshooting. The phenoxide intermediate is the crucial branch point where the reaction can proceed down the desired O-alkylation path or the undesired C-alkylation or esterification paths.
Caption: Fig 2. Competing reaction pathways from the dianion intermediate.
References
-
Cleavage of Ethers with Acids. Organic Chemistry Tutor. Available at: [Link]
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. ResearchGate. Available at: [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. Available at: [Link]
-
Ether cleavage with strong acids. YouTube. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available at: [Link]
-
Williamson Ether Synthesis. Wikipedia. Available at: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Available at: [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
-
Alkyl and alkylene bromides. Organic Syntheses. Available at: [Link]
Sources
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- 4. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Removal from Phenylacetic Acid Derivatives
Focus on 4-Butoxyphenylacetic Acid & 4-Methoxyphenylacetic Acid
A Note on Compound Specificity: This guide primarily utilizes data for the well-characterized compound 4-Methoxyphenylacetic acid (CAS 104-01-8) due to the extensive availability of published physicochemical data. The principles, protocols, and troubleshooting steps described herein are directly applicable to its structural analog, 4-Butoxyphenylacetic acid , as their chemical properties are expected to be similar. Researchers should, however, account for potential differences in solubility and melting point due to the larger butoxy group.
Introduction: The Criticality of Solvent Removal
In the fields of pharmaceutical development and fine chemical synthesis, the presence of residual solvents is not a trivial matter. It can compromise the purity, stability, and safety of the final product, and is strictly regulated by international guidelines such as the ICH Q3C (R8) for Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive, experience-driven framework for effectively removing residual solvents from 4-Butoxyphenylacetic acid and its analogs, ensuring your material meets the highest standards of quality.
Physicochemical Properties: Your Foundation for Success
Understanding the physical properties of your compound is the first and most critical step in designing an effective solvent removal strategy. The temperature and vacuum levels you choose are dictated by these values.
Table 1: Key Physicochemical Properties of 4-Methoxyphenylacetic Acid
| Property | Value | Significance for Solvent Removal | Source(s) |
| Appearance | White to light yellow crystalline powder or chunks | The crystalline nature is advantageous for solvent removal via drying. | [1][2] |
| Melting Point | 84 - 88 °C | CRITICAL: All drying processes must be conducted well below this temperature to prevent melting, which can trap solvent. | [1][2][3][4] |
| Boiling Point | 138 - 140 °C at 3 mmHg | Indicates low volatility, making solvent removal via evaporation under vacuum feasible without significant loss of the compound itself. | [3][4][5] |
| Solubility | Water: Sparingly soluble (approx. 4-10 g/L) Alcohols (Methanol, Ethanol): Highly soluble | High solubility in alcohols makes them good recrystallization solvents, but also potentially difficult to remove. Low water solubility is useful for aqueous washing or anti-solvent precipitation. | [5][6] |
| Chemical Stability | Stable under standard ambient conditions. | The compound is robust enough for common drying techniques but avoid strong heating and oxidizing agents. | [2] |
Frequently Asked Questions (FAQs) & Core Protocols
This section addresses the most common questions and challenges encountered during the solvent removal process in a practical, Q&A format.
Q1: I've just finished my synthesis/work-up. What's the most efficient way to remove the bulk of the reaction solvent?
Answer: Before focusing on trace amounts, you must remove the bulk solvent. The most effective method, which also serves as a primary purification step, is recrystallization or anti-solvent precipitation .
-
Expertise & Experience: Recrystallization is a superior first step because it selectively incorporates the desired compound into a crystal lattice, physically excluding the majority of the solvent and soluble impurities. Choosing the right solvent system is key. For 4-methoxyphenylacetic acid, a system like ethanol/water or acetone/heptane could be effective, where it is highly soluble in the primary solvent and insoluble in the anti-solvent.
Workflow for Bulk Solvent Removal
Caption: Decision workflow for bulk solvent removal and purification.
Q2: My material is now a damp, crystalline solid. What is the best method to remove the final traces of solvent?
Answer: For removing residual solvent from a stable, crystalline solid like 4-Butoxyphenylacetic acid, Vacuum Oven Drying is the industry-standard and most reliable method.
-
Causality: Applying a vacuum lowers the boiling point of the trapped solvent, allowing it to evaporate at a much lower temperature than it would at atmospheric pressure. This is crucial for thermally sensitive compounds or, in this case, to stay safely below the compound's melting point of ~84 °C.
Experimental Protocol: Vacuum Oven Drying
This protocol is designed to be a self-validating system by drying to a constant weight.
-
Preparation:
-
Select a clean, tared (pre-weighed) glass container, such as a watch glass or a crystallization dish.
-
Spread the crystalline solid in a thin, even layer on the container. A thicker layer will significantly increase drying time as solvent vapor struggles to escape from the bulk.
-
-
Loading the Oven:
-
Place the container in the vacuum oven.
-
Attach a vacuum trap between the oven and the pump, especially if volatile solvents are present. A cold trap (dry ice/acetone) is highly recommended to protect the vacuum pump.
-
-
Setting Parameters:
-
Temperature: Set the oven temperature to a safe point well below the melting point . A temperature of 40-50 °C is a conservative and effective starting point for 4-methoxyphenylacetic acid.
-
Vacuum: Slowly apply vacuum, aiming for a pressure below 10 mmHg.
-
-
Drying to Constant Weight (The Self-Validating Step):
-
Dry the material for an initial period of 12-24 hours.
-
To weigh, turn off the vacuum, and vent the oven with an inert gas like nitrogen or argon to prevent the uptake of atmospheric moisture by the dry product.
-
Quickly remove the sample, place it in a desiccator to cool to room temperature (weighing a hot sample is inaccurate), and then weigh it.
-
Record the weight.
-
Return the sample to the vacuum oven and continue drying for another 4-6 hours under the same conditions.
-
Repeat the weighing process.
-
The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., ≤ 0.1% of the total mass). This confirms that solvent is no longer being removed.
-
Q3: How do I definitively confirm that the solvent has been removed to an acceptable level?
Answer: While drying to a constant weight is an excellent process indicator, it does not identify the solvent or quantify it to the parts-per-million (ppm) level required for regulated materials. For this, you need analytical techniques.
-
Proton NMR (¹H NMR): This is a quick and powerful qualitative or semi-quantitative tool. Dissolve a small amount of the dried sample in a deuterated solvent (e.g., DMSO-d₆). The presence of characteristic peaks from common solvents (e.g., a quartet for ethanol, a singlet for acetone) that are not part of the 4-Butoxyphenylacetic acid structure provides clear evidence of residual solvent.
-
Headspace Gas Chromatography (GC-HS): This is the gold standard for quantitative analysis of residual solvents, as mandated by regulatory bodies. It is highly sensitive and can accurately measure solvent levels down to the ppm level, allowing you to verify compliance with ICH limits.
Q4: My sample "oiled out" or melted in the oven. What went wrong and how do I fix it?
Answer: This is a common and serious issue. When the compound melts, it turns into a viscous liquid that traps solvent much more effectively than a crystal lattice, making removal extremely difficult.
-
Cause: The oven temperature was set too high, exceeding the compound's melting point (or the melting point of a eutectic mixture of your compound and the solvent).
-
Solution:
-
Immediately remove the sample from the oven.
-
Allow it to cool and re-solidify.
-
The solidified mass must be broken up or ground (gently, to avoid changing particle size distribution drastically) to expose new surface area.
-
Return the material to the vacuum oven at a significantly lower temperature (e.g., start at 30 °C). The drying process will be slower but safer.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Solvent Removal
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weight is not becoming constant after prolonged drying. | 1. Material layer is too thick. 2. A high-boiling point solvent is present (e.g., DMSO, DMF). 3. The vacuum level is insufficient. | 1. Spread the sample into a thinner layer. 2. Increase the temperature slightly (staying >20 °C below the MP). For very high boilers, consider a solvent wash/re-precipitation with a more volatile solvent. 3. Check your vacuum pump and system for leaks. |
| Residual solvent is still visible in the ¹H NMR spectrum. | 1. Incomplete drying. 2. Solvent is trapped within a very stable crystal lattice (inclusion). | 1. Continue drying, possibly at a slightly higher temperature or for a longer duration. 2. If it's a true inclusion, the best method is to re-dissolve the material completely in a different solvent system and re-crystallize it, hoping the new lattice does not include the solvent. |
| The white powder has turned yellow/brown during drying. | 1. Thermal degradation due to excessive temperature. 2. Oxidation. | 1. Lower the drying temperature immediately. The discolored material may need to be repurified. 2. Ensure you are venting the oven with an inert gas (N₂) instead of air. |
Troubleshooting Workflow
Sources
- 1. 126022500 [thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 4-甲氧基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
Technical Support Center: 4-Butoxyphenylacetic Acid Stability and Degradation Prevention
Welcome to the technical support guide for 4-Butoxyphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a molecule with potential applications in various research fields, maintaining its chemical fidelity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting its degradation.
Section 1: Understanding the Vulnerabilities of 4-Butoxyphenylacetic Acid (FAQs)
This section addresses the fundamental chemical liabilities of 4-Butoxyphenylacetic acid to build a foundational understanding of its stability profile.
Q1: What are the primary chemical liabilities of 4-Butoxyphenylacetic acid?
4-Butoxyphenylacetic acid, while a relatively stable compound under ideal conditions, possesses three primary sites susceptible to chemical degradation:
-
The Ether Linkage: The butoxy group is connected to the phenyl ring via an ether bond. Ethers can be susceptible to cleavage under strongly acidic conditions or through oxidative pathways.
-
The Aromatic Ring: The electron-rich phenyl ring can be a target for oxidation, especially when catalyzed by light (photolysis) or trace metal impurities. Hydroxylation of the ring is a common degradation pathway for similar aromatic compounds.[1]
-
The Benzylic Methylene Group: The -CH₂- group situated between the aromatic ring and the carboxylic acid is a benzylic position. Benzylic carbons are prone to oxidation, which can lead to the formation of ketone or hydroxyl derivatives, and in extreme cases, cleavage of the side chain.
Q2: What are the most likely degradation pathways under common laboratory conditions?
Based on the molecule's structure and data from analogous phenylacetic acid derivatives, the primary degradation pathways are oxidation, photolysis, and thermal decomposition.[2][3][4][5] Incompatible materials, such as strong oxidizing agents, can significantly accelerate these processes.[2][3]
Below is a diagram illustrating the potential degradation routes initiated by common laboratory stressors.
Caption: Potential degradation pathways for 4-Butoxyphenylacetic acid.
Q3: What specific external factors accelerate its degradation?
Several environmental and experimental factors can compromise the stability of 4-Butoxyphenylacetic acid:
-
Light: Direct exposure to sunlight or UV sources from laboratory equipment can initiate photolytic degradation.[4]
-
Heat: Elevated temperatures accelerate all chemical reactions, including degradation.[4] Storing the compound near heat sources like ovens or on a sunny benchtop should be avoided.
-
Oxygen: The presence of atmospheric oxygen, especially in solution, can lead to slow oxidation over time.
-
Incompatible Materials: Contact with strong oxidizing agents is a primary incompatibility to avoid.[2][3]
-
Humidity/Moisture: As a solid, the compound should be protected from moisture to prevent hydrolysis and clumping.[3]
-
pH: Extreme pH conditions (strong acids or bases) in solution can catalyze hydrolysis or other reactions, particularly during long-term storage or high-temperature processing.
Section 2: Recommended Handling and Storage Protocols
Adherence to proper handling and storage procedures is the most effective strategy for preventing degradation.
Q4: How should I properly store neat (solid) 4-Butoxyphenylacetic acid?
The solid form of the compound is the most stable. To maximize its shelf-life, follow the storage conditions summarized in the table below, which are consolidated from multiple safety data sheets for phenylacetic acid analogs.
| Parameter | Recommendation | Rationale |
| Temperature | Cool place; Room temperature is acceptable for short-term. For long-term, consider refrigeration (2-8°C). | Slows down the rate of potential solid-state degradation reactions. |
| Atmosphere | Store in a tightly closed container.[2][6][7] | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Protect from light; store in an amber vial or in a dark cabinet.[3] | Avoids initiation of photolytic degradation pathways. |
| Location | Dry, well-ventilated area away from incompatible materials (especially oxidizing agents).[2][3][6] | Prevents accidental contamination and ensures a stable environment. |
Q5: What are the best practices for preparing and storing stock solutions?
Solutions are inherently less stable than the solid material. The choice of solvent and storage conditions is critical.
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q). If using organic solvents like DMSO or ethanol, ensure they are anhydrous and free of peroxides.
-
Inert Atmosphere: When preparing solutions for long-term storage, purging the solvent with an inert gas (argon or nitrogen) before dissolution and blanketing the headspace of the final container can significantly reduce oxidative degradation.
-
Protection from Light: Always store stock solutions in amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.[4]
-
Storage Temperature: For maximum stability, aliquot stock solutions into single-use volumes and store them frozen (-20°C or -80°C).[8] This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]
-
Avoid Contaminants: Use clean glassware and equipment to avoid introducing trace metals or other contaminants that can catalyze degradation.
Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation
Even with precautions, degradation can occur. This section helps you identify potential issues and take corrective action.
Q6: My experimental results are inconsistent. Could degradation of my 4-Butoxyphenylacetic acid be the cause?
Yes, inconsistent results are a classic sign of compound instability. If you observe a loss of expected biological activity, unexpected side effects in cell-based assays, or drifting analytical readouts (e.g., in chromatography), you should suspect degradation.
Troubleshooting Steps:
-
Review Your Handling: Re-examine your storage and handling procedures against the best practices in Section 2. Was the stock solution left on the benchtop for an extended period? Was it subjected to multiple freeze-thaw cycles?
-
Visual Inspection: Check the solid material for any change in color (e.g., yellowing) or texture. Examine your solutions for discoloration or the formation of precipitates.
-
Prepare Fresh: The most straightforward and reliable first step is to prepare a fresh stock solution from the solid material and repeat the experiment. If the inconsistency is resolved, your previous stock solution was likely compromised.
Q7: I suspect my compound has degraded. How can I analytically confirm this?
Visual inspection is not enough. Analytical confirmation is required to definitively assess the purity and integrity of your compound. A stability-indicating analytical method is essential for this purpose.[9][10]
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for stability testing.[10][11] A proper stability-indicating HPLC method will separate the intact 4-Butoxyphenylacetic acid from its potential degradation products.
How to Check for Degradation using HPLC:
-
Establish a Baseline: Analyze a freshly prepared solution from a trusted source of the solid compound to get a reference chromatogram. Note the retention time and peak area of the main peak.
-
Analyze the Suspect Sample: Inject your suspect solution using the same HPLC method.
-
Compare Chromatograms: Look for these signs of degradation:
-
A decrease in the peak area/height of the main 4-Butoxyphenylacetic acid peak.
-
The appearance of new, smaller peaks (these are the degradation products).
-
A change in the shape of the main peak, suggesting co-elution with a degradant.
-
Section 4: Advanced Protocols: Proactive Stability Assessment
For critical applications, such as in drug development, a proactive understanding of a compound's stability is necessary. A forced degradation (or stress testing) study is the standard approach.[4][9]
Q8: How do I perform a forced degradation study to understand my compound's stability limits?
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation, identify potential degradants, and validate the specificity of your analytical method.[4][9] This is a cornerstone of the ICH guidelines for stability testing.[9][12]
Experimental Protocol: Forced Degradation of 4-Butoxyphenylacetic Acid
Objective: To identify the degradation pathways and products of 4-Butoxyphenylacetic acid under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
4-Butoxyphenylacetic acid
-
HPLC-grade water, acetonitrile, methanol
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant) or a controlled light source
-
Validated HPLC method with a UV detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of 4-Butoxyphenylacetic acid (e.g., 1 mg/mL) in a suitable solvent mixture like methanol:water (1:1).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate in a water bath at 60-80°C.
-
Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: To another aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature and protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution (without any other reagents) at 80°C, ensuring it is protected from light.
-
Photolytic Degradation: Expose an aliquot to a controlled light source as specified in ICH guideline Q1B.[9] A control sample should be wrapped in aluminum foil and kept alongside to differentiate light-induced degradation from thermal degradation.
-
Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition. Before analysis, neutralize the acid and base samples and dilute all samples to the target concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using your validated HPLC method. Calculate the percentage of degradation and assess the peak purity of the parent compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
By systematically evaluating the stability of 4-Butoxyphenylacetic acid, you can build confidence in your experimental results and ensure the integrity of your research.
References
-
Bhushan, B., et al. (2018). Overview of phenyl acetic acid (paa) degradation pathway. ResearchGate. Available at: [Link]
-
Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PubMed Central. Available at: [Link]
-
Wang, L., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. PubMed Central. Available at: [Link]
-
Wang, S., & Qin, G. (2024). The degradative pathways of phenylacetic acid. ResearchGate. Available at: [Link]
-
Hladík, I., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, Oxford Academic. Available at: [Link]
-
HiMedia Laboratories Pvt. Ltd. (2013). Material Safety Data Sheet - 4-Methoxyphenylacetic acid. Available at: [Link]
-
Loba Chemie Pvt. Ltd. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Available at: [Link]
-
International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
Sparnins, V. L., et al. (1974). Degradation of 4-hydroxyphenylacetic acid by Trichosporon cutaneum. PubMed Central. Available at: [Link]
-
Park, K. (2005). Assay and Stability Testing. Purdue University. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available at: [Link]
-
Miller, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Chen, C.-Y., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. Available at: [Link]
-
Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available at: [Link]
-
Donnelly, M. I., et al. (1977). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Available at: [Link]
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- 1. Degradation of 4-hydroxyphenylacetic acid by Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijsdr.org [ijsdr.org]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Guide: From Unexpected Peaks to Distorted Signals
An in-depth guide to navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for 4-butoxyphenylacetic acid. Authored for the discerning researcher, this technical support center provides field-proven insights and robust troubleshooting methodologies to ensure the integrity of your experimental results.
Introduction: The Expected Spectrum
4-Butoxyphenylacetic acid is a molecule featuring distinct chemical environments that should, under ideal conditions, produce a predictable NMR spectrum. Before delving into troubleshooting, it is crucial to establish a baseline. The structure contains a para-substituted aromatic ring, an ether linkage, a four-carbon alkyl chain (the butyl group), a methylene bridge, and a carboxylic acid.
This section addresses specific anomalous results you may encounter during the NMR analysis of 4-butoxyphenylacetic acid. Each issue is presented in a question-and-answer format, detailing the cause and a definitive solution.
Question 1: I'm seeing extra peaks in my ¹H NMR spectrum that don't correspond to my molecule. What are they?
Answer:
Unexpected signals are the most common issue in NMR spectroscopy and typically arise from contamination. The identity of the impurity can often be deduced from its chemical shift and multiplicity.
Common Culprits & Solutions:
-
Residual Solvents: Solvents from the synthesis or purification steps (e.g., Ethyl Acetate, Hexanes, Dichloromethane) are frequent contaminants. Even "pure" deuterated solvents contain residual protonated species.[1][2][3]
-
Identification: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents.[4][5][6] For example, a singlet at δ 7.26 ppm in your CDCl₃ spectrum is residual, non-deuterated chloroform (CHCl₃).[2]
-
Solution: Ensure the sample is thoroughly dried under high vacuum before dissolution. If the solvent is from your reaction, improved purification (e.g., recrystallization or column chromatography) is necessary.
-
-
Water: A peak from water (H₂O or HOD in protic solvents) is very common. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.[3][5] In aprotic solvents like CDCl₃ or acetone-d₆, it often appears as a broad singlet between δ 1.5 and 4.8 ppm.
-
Identification: Perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton-deuterium exchange. This technique will also cause the carboxylic acid proton to exchange.
-
Solution: Use fresh, high-quality deuterated solvents from a sealed bottle. Dry your glassware thoroughly in an oven before use.[7][8]
-
-
Silicone Grease: If you used greased glass joints, you may see a broad singlet near δ 0 ppm.
-
Solution: Avoid using silicone grease. If it's necessary, use it sparingly. Teflon sleeves are a grease-free alternative.
-
-
Synthetic Byproducts: Depending on the synthetic route, you may have unreacted starting materials or side-products. For instance, if synthesizing from 4-butoxyphenol and a haloacetic acid derivative, residual phenol could be present.
-
Solution: Re-evaluate your purification strategy. A change in the solvent system for chromatography or recrystallization may be required to remove persistent impurities.
-
Troubleshooting Flowchart for Unexpected Peaks
Caption: Structure of 4-butoxyphenylacetic acid with key protons labeled.
Q2: How can I ensure my sample preparation is not the source of the problem?
A: High-quality data comes from high-quality sample preparation. Adhering to a strict protocol is the best way to eliminate this variable. [8]
Experimental Protocol: Standard Operating Procedure for NMR Sample Preparation
-
Glassware Preparation:
-
Ensure all glassware (vial, spatula, pipette) and the NMR tube are impeccably clean and dry. [7] * Rinse with acetone and place in a drying oven (>100 °C) for at least one hour. Allow to cool in a desiccator before use.
-
-
Sample Weighing & Dissolution:
-
For a standard 500 MHz spectrometer, weigh approximately 5-10 mg of 4-butoxyphenylacetic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. [9] * Add ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). [10] * Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is critical. [9][10]If solids remain, the sample may be too concentrated or insoluble in the chosen solvent. Particulate matter will degrade NMR performance. [9]
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. To remove any dust or particulates, you can plug the pipette with a small piece of cotton or Kimwipe. [7] * The final sample height in a standard 5 mm tube should be approximately 4-5 cm (0.6-0.7 mL). [10]This ensures the sample volume is correctly positioned within the instrument's detection coil.
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
-
Label your sample clearly.
-
Q3: Could my sample be degrading in the NMR tube?
A: While 4-butoxyphenylacetic acid is generally stable, degradation is possible under certain conditions, especially over long acquisition times or if impurities are present. Potential degradation pathways could involve hydrolysis of the ether linkage under strongly acidic or basic conditions (unlikely in a standard NMR solvent) or oxidation. If you observe new peaks growing in intensity over time, sample degradation is a likely cause. To minimize this, use fresh samples and avoid leaving them on the spectrometer for extended periods at room temperature.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Sample Preparation. University of California, Riverside. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Supporting Information for Synthetic Procedures. The Royal Society of Chemistry. (Note: This is an example of typical spectral data reporting in literature, useful for comparison). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Dáhl, G. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1243–1251. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
Troubleshooting Guide. Phenomenex. (General chromatographic troubleshooting applicable to peak shape issues). [Link]
-
Supporting Information for Synthetic Procedures. (Note: Another example of spectral data). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
-
Spectroscopy of Ethers. LibreTexts Chemistry. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
¹H NMR Spectrum for 4-Methoxyphenylacetic acid. Human Metabolome Database. [Link]
-
How to read NMR spectra from the basics. JEOL. [Link]
-
Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
NMR Problem Solving for an Ethers, Alkenes, and Epoxides. YouTube. (General educational video on interpreting related structures). [Link]
-
Spectroscopy of Aromatic Compounds. LibreTexts Chemistry. [Link]
-
NMR Chemical Shifts. The Journal of Organic Chemistry. (Reference to Gottlieb, et al. paper). [Link]
-
¹³C NMR Spectrum for Acetic acid. Human Metabolome Database. (Example of carboxylic acid carbon shift). [Link]
-
4-Methoxyphenylacetic Acid. PubChem. [Link]
-
Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Benzeneacetic acid, 4-ethoxy-. PubChem. [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Supporting Information for NMR Chemical Shifts of Trace Impurities. Amazon S3. [Link]
-
Troubleshooting Poor Peak Shape. ALWSCI. [Link]
-
Metabocard for 4-Methoxyphenylacetic acid. Human Metabolome Database. [Link]
-
Conte, M., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics. Polymers, 15(3), 746. [Link]
-
4-methoxyphenyl acetic acid. The Good Scents Company. [Link]
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- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
Technical Support Center: 4-Butoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Butoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 4-Butoxyphenylacetic acid, focusing on the two primary synthetic routes: the Williamson ether synthesis and the Grignard reaction.
Williamson Ether Synthesis Route
This route typically involves the reaction of a salt of 4-hydroxyphenylacetic acid with a butyl halide (e.g., butyl bromide).
Diagram of the Williamson Ether Synthesis for 4-Butoxyphenylacetic Acid
Caption: Grignard Synthesis of 4-Butoxyphenylacetic Acid and a Common Side Reaction.
FAQs
-
Q4: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A4: Grignard reactions are notoriously sensitive to reaction conditions.
-
Moisture: The Grignard reagent is a strong base and will be quenched by any protic species, especially water. [1][2]Ensure all glassware is oven-dried and the solvent (typically anhydrous diethyl ether or THF) is strictly anhydrous.
-
Magnesium Surface: The magnesium turnings must be fresh and have a clean, oxide-free surface. Crushing the magnesium turnings in a mortar and pestle or using a crystal of iodine can help to activate the surface.
-
Initiation: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic.
-
-
Q5: I have a significant non-polar impurity in my crude product. What is it likely to be?
A5: A common byproduct in Grignard reactions is a biphenyl compound, in this case, 4,4'-dibutoxybiphenyl.
-
Causality (Wurtz Coupling): This byproduct forms from a side reaction where the Grignard reagent couples with unreacted alkyl or aryl halide (Wurtz-type coupling). [1] * Troubleshooting:
-
Slowly add the 4-bromo-1-butoxybenzene to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction.
-
Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction.
-
-
-
Q6: My yield is low, and I suspect my Grignard reagent is being consumed elsewhere. What other side reactions should I consider?
A6: Besides quenching by water, the Grignard reagent can react with other electrophiles.
-
Reaction with Carbon Dioxide: Ensure a sufficient excess of carbon dioxide (dry ice) is used. The Grignard reagent will react with CO2 to form the carboxylate salt. [2] * Atmospheric Oxygen: While less common, Grignard reagents can react with oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.
-
Analytical Troubleshooting
Identifying the byproducts in your reaction is crucial for optimizing your synthesis. Here are some recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the components of your reaction mixture. [3][4][5][6] Typical HPLC Method Parameters for 4-Butoxyphenylacetic Acid Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.1 M potassium dihydrogen phosphate), pH adjusted to ~3.0 |
| Gradient | Isocratic or gradient elution depending on the complexity of the mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
This method is adapted from a similar analysis of 4-methoxyphenylacetic acid. [3] Troubleshooting HPLC Separations
-
Peak Tailing: This can be caused by interactions of the acidic analyte with the silica support. Adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape. [3]* Poor Resolution: If the product and byproduct peaks are not well-separated, consider adjusting the mobile phase composition (e.g., changing the acetonitrile/buffer ratio) or switching to a gradient elution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile byproducts, such as butene from elimination reactions, or for analyzing derivatized samples of less volatile compounds. [7][8][9] Sample Preparation for GC-MS
For non-volatile compounds like 4-butoxyphenylacetic acid and its byproducts, derivatization is often necessary to increase their volatility. A common method is esterification (e.g., with diazomethane or by Fischer esterification) to convert the carboxylic acid to its methyl ester.
Typical GC-MS Parameters
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (scanning a mass range of e.g., 50-500 amu) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of your product and any isolated byproducts. [10][11] Expected ¹H NMR Signals for 4-Butoxyphenylacetic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.2 | Doublet | 2H | Aromatic protons ortho to the butoxy group |
| ~6.8 | Doublet | 2H | Aromatic protons meta to the butoxy group |
| ~3.9 | Triplet | 2H | -OCH₂- protons of the butoxy group |
| ~3.5 | Singlet | 2H | Methylene protons of the acetic acid group (-CH₂COOH) |
| ~1.7 | Multiplet | 2H | Methylene protons of the butoxy group (-OCH₂CH₂-) |
| ~1.4 | Multiplet | 2H | Methylene protons of the butoxy group (-CH₂CH₃) |
| ~0.9 | Triplet | 3H | Methyl protons of the butoxy group (-CH₃) |
Identifying Byproducts with NMR
-
C-Alkylated Isomer: The aromatic region of the ¹H NMR spectrum will be more complex than the simple two-doublet pattern of the desired para-substituted product. You would expect to see signals corresponding to a 1,2,4-trisubstituted benzene ring.
-
Unreacted 4-Hydroxyphenylacetic Acid: The absence of the butoxy group signals and the presence of a phenolic -OH proton signal (often a broad singlet) would indicate the presence of the starting material.
References
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Rao, R. N., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277–282. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Impurity Profiling of Pharmaceuticals. (2025, December 16). ManTech Publications. [Link]
-
impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
C- or O-Alkylation? (2012, November 21). ChemistryViews. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Method for preparing 4-hydroxyphenylacetic acid. (1983, October 25).
-
4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Aroon Chande. Retrieved from [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (n.d.). PubMed. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019, July 25). Farmacia. [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020, July 28). YouTube. [Link]
-
Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. (n.d.). Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. (2020, June 25). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for the production of 4-hydroxyphenylacetic acid. (1982, May 11).
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
-
Hydroxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: 4-Butoxyphenylacetic Acid Synthesis
Introduction: The Central Role of Temperature in Synthesizing 4-Butoxyphenylacetic Acid
Welcome to the technical support guide for the synthesis of 4-butoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who seek to optimize this synthesis by mastering one of its most critical parameters: temperature. While the synthesis, primarily achieved through Williamson ether synthesis, appears straightforward, precise temperature control is paramount for achieving high yield, purity, and reproducibility. Deviations can lead to incomplete reactions, the formation of difficult-to-remove impurities, and significant batch-to-batch variability.
This guide provides field-proven insights, troubleshooting protocols, and detailed experimental procedures to empower you to navigate the thermal sensitivities of this reaction. We will explore the causality behind each temperature-critical step, offering a robust framework for both successful synthesis and effective problem-solving.
Section 1: Synthesis Overview & Critical Temperature Points
The most common and efficient route to 4-butoxyphenylacetic acid involves the O-alkylation of 4-hydroxyphenylacetic acid with a butyl halide (e.g., 1-bromobutane) under basic conditions. This is a classic Williamson ether synthesis, an SN2 reaction where an alkoxide ion attacks a primary alkyl halide.[1][2]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 4-butoxyphenylacetic acid.
Critical Temperature Parameters Table
This table summarizes the key thermal stages of the synthesis and the rationale for their control.
| Reaction Step | Parameter | Recommended Range (°C) | Scientific Rationale & Causality | Consequences of Deviation |
| 1. Reagent Addition | Initial Mixing | 20 - 25 °C (Room Temp) | The deprotonation of 4-hydroxyphenylacetic acid is typically not highly exothermic, but maintaining ambient temperature ensures controlled initiation. | N/A (for this specific step) |
| 2. Alkylation | Reaction Temperature | 70 - 90 °C | This range provides sufficient activation energy for the SN2 reaction to proceed efficiently without promoting side reactions.[1] The reaction typically takes 1-8 hours at these temperatures. | Too Low (<60°C): Sluggish or stalled reaction, resulting in low conversion and significant unreacted starting material.[3] Too High (>100°C): Increased rate of E2 elimination of 1-bromobutane, forming butene gas and bromide salts, which reduces yield. Potential for solvent degradation (e.g., DMF). |
| 3. Workup | Acidification/Quench | 0 - 25 °C | Cooling the reaction mixture before adding acid is a critical safety measure to control the exotherm from neutralization and prevent boiling of the extraction solvent. | Too High (>40°C): Vigorous, uncontrolled exotherm upon acidification, potentially causing solvent to boil and leading to loss of product and hazardous conditions. |
| 4. Purification | Recrystallization | Varies (Solvent Dependent) | Involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor.[4] | Cooling Too Fast: Traps impurities within the crystal lattice, resulting in lower purity. Insufficient Heating: Incomplete dissolution of the product, leading to poor recovery. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, framed in a direct question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is very low, and analysis (TLC/HPLC) shows a large amount of unreacted 4-hydroxyphenylacetic acid. What went wrong?
A1: This is a classic symptom of an incomplete reaction, most commonly caused by insufficient thermal energy.[3]
-
Probable Cause: The reaction temperature was too low (e.g., below 60°C) or the reaction time was too short. The SN2 reaction between the phenoxide and 1-bromobutane has an activation energy barrier that must be overcome.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating mantle and thermometer are calibrated and accurately reflect the internal temperature of the reaction mixture.
-
Increase Temperature: Gradually increase the reaction temperature to within the optimal 70-90°C range.
-
Extend Reaction Time: Continue monitoring the reaction via TLC or HPLC. If the reaction is proceeding but is slow, extend the heating time. A typical duration is between 1 to 8 hours.[1]
-
Check Reagents: Ensure your base (e.g., K₂CO₃, NaOH) is anhydrous and your solvent is of sufficient purity, as contaminants can inhibit the reaction.
-
Q2: The yield is acceptable, but my final product is contaminated with an impurity that is difficult to remove by recrystallization. What is the likely cause?
A2: This often points to the formation of side products due to excessive reaction temperatures.
-
Probable Cause: The reaction temperature exceeded the optimal range (e.g., >100°C). At higher temperatures, the alkoxide base can promote the E2 elimination of 1-bromobutane to form 1-butene, rather than the desired SN2 substitution. This is a competing reaction pathway that becomes more significant with increased heat.
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature to the 70-80°C range to favor the SN2 pathway.
-
Controlled Heating: Use an oil bath for more uniform and controlled heating compared to a heating mantle to avoid localized "hot spots."
-
Consider the Base: While common bases like K₂CO₃ are generally fine, ensure a highly reactive or sterically hindered base is not being used, as this can also favor elimination.
-
Q3: My nitrile-precursor hydrolysis is stalling, and I'm isolating the amide intermediate instead of the carboxylic acid. How do I fix this?
A3: The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylic acid). Isolating the amide means the second step has not gone to completion.
-
Probable Cause: The hydrolysis conditions, particularly temperature, are not vigorous enough. Basic or acidic hydrolysis often requires prolonged heating under reflux to drive the reaction past the more stable amide intermediate to the final carboxylate or carboxylic acid.[5][6][7]
-
Troubleshooting Steps:
-
Increase Temperature/Reflux: Ensure the reaction is heated to a vigorous reflux. Harsher conditions, including higher temperatures and extended reflux times, are typically required to hydrolyze the amide.[5]
-
Verify Acid/Base Concentration: Ensure you are using a sufficiently concentrated strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) as required by your protocol.[6]
-
Extend Reaction Time: Amide hydrolysis can be slow. Increase the reflux time and monitor the reaction until the amide is fully consumed.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the single most critical temperature to control in this synthesis? A: The sustained reaction temperature during the alkylation step (70-90°C). This temperature represents the "sweet spot" that balances reaction rate against the formation of elimination byproducts, directly impacting both yield and purity.
Q: How does my choice of solvent impact the reaction temperature? A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents like acetonitrile (BP: 82°C) or DMF (BP: 153°C) are commonly used because their boiling points are suitable for the required temperature range, and they effectively dissolve the reactants.[1] Using a lower-boiling solvent like acetone (BP: 56°C) would require running the reaction under pressure to reach the optimal temperature.
Q: What are the best practices for monitoring the internal temperature of the reaction? A: Always use a calibrated thermometer or thermocouple placed directly into the reaction mixture, ensuring the probe tip is submerged below the liquid surface but not touching the flask walls. Do not rely on the temperature setting of the heating mantle, as this does not reflect the true internal temperature. For precise control, a PID controller connected to a heating mantle and an internal thermocouple is recommended.
Section 4: Detailed Experimental Protocol
This protocol for a 10g scale synthesis of 4-butoxyphenylacetic acid is provided as a self-validating standard procedure.
Reagents & Equipment:
-
4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (18.2 g, 131.5 mmol)
-
1-Bromobutane (8.5 mL, 78.9 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (100 mL)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, thermometer, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Reagent Loading: To the flask, add 4-hydroxyphenylacetic acid (10.0 g), potassium carbonate (18.2 g), and DMF (100 mL).
-
Initial Stirring: Begin stirring the suspension at room temperature (20-25°C).
-
Alkyl Halide Addition: Slowly add 1-bromobutane (8.5 mL) to the stirring suspension.
-
Controlled Heating: Heat the reaction mixture using a heating mantle or oil bath. Crucially, bring the internal temperature to 80°C and maintain it between 80-85°C.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid), checking for the disappearance of the 4-hydroxyphenylacetic acid spot.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Workup - Quenching: Pour the cooled reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Workup - Acidification: Slowly and with stirring, add 2M HCl until the pH of the solution is ~2. A precipitate should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to obtain pure 4-butoxyphenylacetic acid as a white solid. The melting point of the pure compound is approximately 148-151°C.
References
- U.S. Patent US4412082A, "Method for preparing 4-hydroxyphenylacetic acid," Google Patents. [Link: https://patents.google.
- Organic Chemistry Tutor, "Hydrolysis of Nitriles." [Link: https://www.organicchemistrytutor.com/topic/hydrolysis-of-nitriles/]
- Organic Chemistry Portal, "Nitrile to Acid - Common Conditions." [Link: https://www.organic-chemistry.org/namedreactions/hydrolysis-of-nitriles.shtm]
- ResearchGate, "Degree of complete hydrolysis of nitriles to the carboxylic acid." [Link: https://www.researchgate.net/figure/Degree-of-complete-hydrolysis-of-nitriles-to-the-carboxylic-acid-No-conversion-ND-not_tbl2_225081273]
- RSC Publishing, "'Dry' Hydrolysis of Nitriles Effected by Microwave Heating." [Link: https://pubs.rsc.org/en/content/articlelanding/1995/p1/p19950001091]
- BYJU'S, "Williamson Ether Synthesis reaction." [Link: https://byjus.com/chemistry/williamson-ether-synthesis/]
- Chemguide, "Hydrolysing Nitriles." [Link: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
- University of Massachusetts Boston, "The Williamson Ether Synthesis." [Link: https://www.umb.edu/editor_uploads/images/chemistry/chem252/252_Lab_6_Williamson_Ether_F15.pdf]
- University of California, Irvine, "Williamson Ether Synthesis." [Link: https://sites.uci.edu/chem51b/files/2011/03/CHEM-51B-W11-Lec-10.pdf]
- Utah Tech University, "Williamson Ether Synthesis." [Link: https://chem.utahtech.edu/wp-content/uploads/sites/11/2019/07/23-Williamson-Ether-Synthesis.pdf]
- Pharmaffiliates, "Alcohol to Ether using Williamson synthesis (O-Alkylation)." [Link: https://www.pharmaffiliates.
- BenchChem, "Common side reactions in the synthesis of 4-(Bromomethyl)phenylacetic acid." [Link: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-4-bromomethylphenylacetic-acid/]
- U.S. Patent WO1990009976A1, "Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids," Google Patents. [Link: https://patents.google.
- U.S. Patent US4329497A, "Method for the production of 4-hydroxyphenylacetic acid," Google Patents. [Link: https://patents.google.
- ChemicalBook, "4-Hydroxyphenylacetic acid synthesis." [Link: https://www.chemicalbook.com/synthesis/156-38-7.htm]
- BenchChem, "Technical Support Center: Synthesis of 4-(Bromomethyl)phenylacetic Acid." [Link: https://www.benchchem.com/blog/technical-support-center-synthesis-of-4-bromomethylphenylacetic-acid/]
- Sigma-Aldrich, "4-Hydroxyphenylacetic acid 98 156-38-7." [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/h50004]
- Sciforum, "(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis." [Link: https://sciforum.net/paper/ecsoc-10/e003]
- ResearchGate, "(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis | Request PDF." [Link: https://www.researchgate.net/publication/237583626_4-Isobutyl-phenyl-acetic_acid_Ibufenac_Microwave-Assisted_and_Conventional_Synthesis]
- Knowledge, "What is the synthetic route of 4-Hydroxyphenylacetic acid." [Link: https://www.chem-knowledge.com/what-is-the-synthetic-route-of-4-hydroxyphenylacetic-acid.html]
- NIH, "2-(3-Bromo-4-methoxyphenyl)acetic acid." [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238814/]
- PubChem, "Hydroxyphenylacetic acid." [Link: https://pubchem.ncbi.nlm.nih.gov/compound/127]
- BenchChem, "Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis." [Link: https://www.benchchem.com/blog/troubleshooting-common-issues-in-3-amino-4-hydroxyphenylacetic-acid-synthesis/]
- BenchChem, "Technical Support Center: 2-(4-(methoxymethyl)phenyl)acetic acid Synthesis." [Link: https://www.benchchem.com/blog/technical-support-center-2-4-methoxymethylphenylacetic-acid-synthesis/]
- Wikipedia, "4-Hydroxyphenylacetic acid." [Link: https://en.wikipedia.org/wiki/4-Hydroxyphenylacetic_acid]
- BenchChem, "Troubleshooting guide for the synthesis of Bromfenac intermediates." [Link: https://www.benchchem.
- U.S. Patent CN1927809A, "Preparation method of t-butylphenyl acetic acid," Google Patents. [Link: https://patents.google.
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- MDPI, "Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid." [Link: https://www.mdpi.com/2073-4360/12/10/2388]
- MDPI, "Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones." [Link: https://www.mdpi.com/1420-3049/26/18/5650]
- U.S. Patent CN103304402B, "Method for preparing 4-benzene-1-butyric acid," Google Patents. [Link: https://patents.google.
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Technical Support Center: Solvent Effects in 4-Butoxyphenylacetic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 4-Butoxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of solvent selection, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for a reaction with 4-Butoxyphenylacetic acid?
A1: Solvent selection is a critical parameter that dictates reagent solubility, reaction kinetics, and even the product profile. For 4-Butoxyphenylacetic acid, your choice depends primarily on the reaction type.
-
For Esterifications (e.g., Fischer): If using a large excess of the alcohol reactant, the alcohol itself can serve as the solvent.[1] For reactions with more valuable alcohols, a non-polar, high-boiling solvent like toluene or xylene is often used with a Dean-Stark trap to remove the water byproduct and drive the equilibrium toward the product.[2]
-
For Amide Couplings: Polar aprotic solvents are the standard choice.[3] Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are effective because they solubilize the carboxylic acid, the amine, and the polar coupling reagents (e.g., HATU, EDC) without interfering with the reaction. They solvate the cations but leave the nucleophilic amine relatively "free" and reactive.[4]
-
For Reactions Involving Strong Bases (e.g., deprotonation): Ethereal solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are preferred. They are relatively non-reactive, have good solvating power for organometallic reagents, and are aprotic.
The following workflow provides a general decision-making framework for solvent selection.
Caption: Solvent selection workflow for 4-Butoxyphenylacetic acid.
Q2: What are the "green" solvent alternatives to DMF and DCM for amide couplings?
A2: Due to the toxicity and environmental impact of traditional dipolar aprotic solvents, significant research has focused on identifying safer alternatives. For amide couplings, several greener solvents have proven effective.[5][6]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is an excellent substitute for THF and DCM in many cases. It has higher miscibility with water than other ethers, which can complicate workups, but it also has a higher boiling point than DCM.
-
Cyclopentyl methyl ether (CPME): Another ethereal solvent with a good safety profile. Its higher boiling point and hydrophobicity make it suitable for reactions requiring elevated temperatures and facilitate easier separation from aqueous phases.
-
N-Butylpyrrolidinone (NBP) or γ-Valerolactone (GVL): These can serve as alternatives to DMF or NMP, offering good solvating power with improved environmental, health, and safety (EHS) profiles.[6]
When substituting a solvent, it's crucial to re-optimize the reaction conditions, as solubility and reaction rates may change.[7]
Troubleshooting Guide
Problem: My reaction yield is unexpectedly low.
This is one of the most common issues in synthesis.[8] A low yield can often be traced back to the solvent system.[9][10]
Q: I'm attempting an amide coupling of 4-Butoxyphenylacetic acid with a primary amine in DCM, but the conversion is stalling at ~40%. What's the likely cause?
A: Stalled conversion in amide couplings is frequently a solubility issue. While 4-Butoxyphenylacetic acid and many amines are soluble in DCM, the activated intermediate (e.g., O-acylisourea from EDC) or the amine salt byproducts may not be.[3] As these less-soluble species form, they can precipitate, effectively removing material from the reaction and halting progress.
Troubleshooting Steps:
-
Switch to a Stronger Solvent: The most direct solution is to switch to a solvent with greater solvating power for polar and charged species. N,N-Dimethylformamide (DMF) is the classic choice. Its high polarity ensures that all reagents, intermediates, and byproducts remain in solution throughout the reaction.
-
Consider a Solvent Mixture: If you wish to avoid high-boiling solvents like DMF, a mixture such as DCM/DMF (e.g., 4:1) can often provide sufficient solvating power while simplifying removal under vacuum.
-
Check Reagent Purity: Ensure your 4-Butoxyphenylacetic acid and amine are pure and dry. Contaminants can inhibit the reaction. Also, verify the quality of your coupling agents and bases.[9]
Q: My Fischer esterification of 4-Butoxyphenylacetic acid in toluene is very slow and gives a poor yield, even with heating. Why?
A: Fischer esterification is an equilibrium-limited reaction. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials. Heating alone is often insufficient.
Troubleshooting Steps:
-
Implement Water Removal: The reaction must be conducted with azeotropic removal of water. Use a Dean-Stark apparatus with a solvent like toluene or xylene. The water-toluene azeotrope will boil, and upon condensation, the water will separate and be collected in the trap, irreversibly driving the reaction forward.
-
Ensure Catalytic Acid is Present and Active: A strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or solid p-toluenesulfonic acid) is required. Ensure the catalyst has not degraded.
-
Use Excess Alcohol: If feasible, using the alcohol as both the solvent and reactant (e.g., 10-20 equivalents) can significantly push the equilibrium towards the product.[1][11]
Problem: I am observing significant side products in my reaction.
The solvent can influence reaction pathways, sometimes favoring undesired side reactions.
Q: During an amide coupling using EDC/HOBt, I'm seeing a significant amount of an N-acylurea byproduct. I'm using THF as the solvent. Could the solvent be the cause?
A: Yes, indirectly. The formation of N-acylurea byproduct occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine. This rearrangement is often faster in less polar solvents where the intermediate may be less stable or where the amine nucleophile is less available.
Troubleshooting Steps:
-
Increase Solvent Polarity: Switching from THF to a more polar aprotic solvent like acetonitrile (ACN) or DMF can better stabilize the O-acylisourea intermediate, disfavoring the rearrangement.[3]
-
Modify Reagent Addition: Add the amine to the pre-activated acid solution (carboxylic acid + EDC + HOBt stirred for 5-10 minutes). This ensures the amine is present to trap the intermediate as soon as it forms.
-
Change Coupling Agent: Consider using a HATU-based coupling. HATU forms a more stable activated ester intermediate (less prone to side reactions) and is highly effective in a range of polar aprotic solvents.
The diagram below illustrates how a polar aprotic solvent can facilitate the desired reaction pathway in an EDC-mediated coupling.
Caption: Role of solvent in an EDC amide coupling reaction.
Data & Protocols
Table 1: Properties of Common Solvents for 4-Butoxyphenylacetic Acid Reactions
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Applications |
| Toluene | Nonpolar | 111 | 2.4 | Ideal for Fischer esterifications with a Dean-Stark trap. Good for dissolving the starting acid but poor for salts.[12] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | Common for amide couplings; easy to remove. May have limited solubility for polar byproducts.[13] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 66 | 7.5 | Good general-purpose solvent, compatible with organometallics. Moderate polarity.[2][12] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 36.6 | Good for amide couplings, higher polarity than DCM. Can be easier to remove than DMF.[13][14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvating power for amide couplings, but high boiling point makes it difficult to remove.[13][14] |
| Methanol (MeOH) | Polar Protic | 65 | 32.7 | Can be used as solvent/reagent in acid-catalyzed esterifications. Avoid in amide couplings as it can act as a competing nucleophile.[4][13] |
| 2-Methyl-THF | Polar Aprotic (Ethereal) | 80 | 7.0 | Greener alternative to DCM/THF. Good for a range of reactions including couplings.[6] |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of 4-Butoxyphenylacetic acid with a primary amine using HATU, a highly efficient coupling agent.
Materials:
-
4-Butoxyphenylacetic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Butoxyphenylacetic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir until fully dissolved.
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq). The order of addition of these three reagents is often not critical, but adding the base last is common practice.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization as appropriate.
Causality Note: Anhydrous DMF is used here for its superior ability to dissolve all reactants and reagents, preventing precipitation and ensuring a homogeneous reaction mixture.[15] DIPEA is a non-nucleophilic base used to neutralize the HCl generated and to facilitate the reaction. HATU is chosen for its efficiency and low rate of side reactions compared to carbodiimide-based reagents.[16]
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Not Voodoo. [Link]
-
McKail, J. A., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry, 14, 1552-1558. [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?[Link]
-
Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Nardi, M., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 9(5), 2010-2026. [Link]
-
D'Andrea, F., et al. (2023). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 28(15), 5789. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Jessop, P. G. (2016). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
ResearchGate. (2023). Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Not Voodoo. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube. [Link]
-
UCLA Chemistry. (2022). Properties of Common Organic Solvents. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Work-up of 4-Butoxyphenylacetic Acid
Introduction
4-Butoxyphenylacetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. While its synthesis, commonly achieved via a two-step route involving Williamson ether synthesis followed by ester hydrolysis, is well-established, researchers frequently encounter challenges during the work-up and purification stages. This guide provides a comprehensive, experience-driven technical resource structured in a question-and-answer format to address common issues and ensure a high-purity final product.
Overall Synthesis and Work-up Workflow
The following diagram outlines the typical synthetic pathway and the critical work-up stages addressed in this guide.
Caption: Overall workflow for the synthesis of 4-Butoxyphenylacetic acid.
Part 1: Williamson Ether Synthesis Work-up & Troubleshooting
This section addresses the isolation of the intermediate, methyl 4-butoxyphenylacetate, after reacting methyl 4-hydroxyphenylacetate with 1-bromobutane.
Frequently Asked Questions & Troubleshooting
Q1: My TLC plate shows a significant amount of unreacted methyl 4-hydroxyphenylacetate. What went wrong?
A1: This is a common issue and typically points to one of three causes:
-
Insufficient Base or Inactive Base: The phenoxide anion must be formed for the reaction to proceed. Ensure your base (e.g., potassium carbonate, K₂CO₃) is anhydrous and finely powdered. Using at least 1.5 equivalents is recommended to drive the reaction to completion.
-
Reaction Time/Temperature: While this reaction is often run at the reflux temperature of the solvent (e.g., acetone or MEK), it can still require several hours (8-24 h). Monitor by TLC every few hours. If the reaction stalls, a small amount of a phase-transfer catalyst like tetrabutylammonium bromide can sometimes help.
-
Wet Solvent: Water in the solvent will hydrolyze the alkyl halide and deactivate the phenoxide. Ensure you are using anhydrous solvent for the reaction.
Q2: How do I effectively remove inorganic salts (e.g., KBr) and the base after the reaction?
A2: The inorganic byproducts are insoluble in your reaction solvent (e.g., acetone) but highly soluble in water. The most effective method is a simple filtration followed by an aqueous work-up. First, cool the reaction mixture and filter off the bulk of the inorganic salts. Then, evaporate the solvent. The residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) and washed thoroughly with water.
Q3: I have a greasy, difficult-to-handle residue after evaporating the reaction solvent. What's the best way to proceed?
A3: This is expected. The crude residue contains your desired ester, some unreacted starting material, and potentially other byproducts. Do not try to purify this residue directly. Proceed with a standard liquid-liquid extraction as described in the protocol below. Dissolve the entire residue in a suitable organic solvent (ethyl acetate is a good first choice) and begin the aqueous washes.
Standard Work-up Protocol for Methyl 4-butoxyphenylacetate
-
Cool and Filter: After confirming reaction completion via TLC, cool the reaction flask to room temperature. Filter the mixture through a pad of Celite to remove the bulk of the K₂CO₃ and the KBr byproduct. Wash the filter cake with a small amount of fresh acetone.
-
Solvent Evaporation: Combine the filtrate and the washings. Remove the solvent (acetone) under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Transfer the oily residue to a separatory funnel using ethyl acetate (EtOAc).
-
Add water to the separatory funnel and shake gently. This will dissolve any remaining inorganic salts. Separate the layers.
-
Wash the organic layer sequentially with:
-
5% NaOH solution (2x) to remove any unreacted acidic phenol (methyl 4-hydroxyphenylacetate).
-
Water (1x).
-
Saturated NaCl solution (brine) (1x) to remove dissolved water from the organic layer.
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-butoxyphenylacetate, which is often an oil or low-melting solid pure enough for the next step.
Part 2: Saponification and Final Product (4-Butoxyphenylacetic Acid) Isolation
This section covers the hydrolysis of the intermediate ester and the critical steps of isolating the final, pure carboxylic acid.
Frequently Asked Questions & Troubleshooting
Q1: My final product is an oil or a sticky solid and refuses to crystallize. What can I do?
A1: This is the most frequently encountered problem. The "oiling out" of the product upon acidification is often due to two main factors:
-
Presence of Impurities: Unreacted starting ester or other organic impurities can act as a eutectic contaminant, depressing the melting point and inhibiting crystallization. Ensure the washes in the first work-up were thorough.
-
Precipitation Conditions: Adding the acid too quickly or at too high a temperature can cause the product to crash out as a super-saturated oil. The key is to perform the acidification slowly, at a low temperature (0-5 °C in an ice bath), and with vigorous stirring to encourage the formation of seed crystals. If it still oils out, try adding a small amount of a co-solvent in which the product is slightly soluble (like a few drops of methanol) or scratching the inside of the flask with a glass rod to induce crystallization.
Q2: What is the correct pH for precipitating the carboxylic acid? How critical is it?
A2: The pH is extremely critical for maximizing yield. You are protonating the carboxylate salt (R-COO⁻Na⁺) to the neutral carboxylic acid (R-COOH). The pKa of a typical phenylacetic acid is around 4.3. To ensure >99.9% of the product is in its neutral, less soluble form, you should acidify to a pH at least 2 units below the pKa. Therefore, a final pH of 1-2 is ideal. Use a reliable pH meter or pH paper. Adding acid until the solution is merely "acidic" by litmus paper is not sufficient and can lead to significant yield loss.
Q3: My yield is low. Where could I have lost my product?
A3: Potential loss points are numerous. Use the following logic tree to diagnose the issue.
Caption: Troubleshooting logic for low yield of 4-Butoxyphenylacetic acid.
Standard Protocol for Hydrolysis and Isolation
-
Saponification: Dissolve the crude methyl 4-butoxyphenylacetate in a mixture of methanol and 10-20% aqueous NaOH solution. Heat the mixture to reflux for 1-4 hours. Monitor the disappearance of the starting ester by TLC (a helpful co-spot is the starting ester itself).
-
Solvent Removal & Dilution: Cool the reaction mixture. Remove the methanol on a rotary evaporator. Dilute the remaining aqueous solution with water.
-
Wash: Transfer the basic aqueous solution to a separatory funnel and wash once with a nonpolar solvent like hexanes or ether. This crucial step removes any non-hydrolyzable, non-polar impurities. Discard the organic layer.
-
Acidification & Precipitation:
-
Cool the aqueous layer in an ice-water bath.
-
With vigorous stirring, slowly add concentrated HCl (or 6N HCl) dropwise. Monitor the pH.
-
A white precipitate will form. Continue adding acid until the pH of the solution is stable between 1 and 2.
-
-
Isolation:
-
Keep the slurry stirring in the ice bath for another 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove residual salts.
-
-
Drying & Purification:
-
Press the solid as dry as possible on the filter. Allow it to air-dry or dry it in a vacuum oven at a low temperature (<50 °C).
-
The product is often pure enough at this stage. If required, recrystallization can be performed from a solvent system like ethanol/water or toluene.
-
Data Summary Table
| Parameter | Step 1: Ether Synthesis Work-up | Step 2: Hydrolysis & Isolation |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Ethyl Acetate (if re-extraction is needed) |
| Aqueous Wash 1 | Water (removes salts) | N/A |
| Aqueous Wash 2 | 5% NaOH (removes phenol) | Hexane/Ether (removes non-polar impurities) |
| Aqueous Wash 3 | Brine (removes water) | Cold Water (washes final product) |
| Target pH | N/A | 1-2 (Critical) |
| Typical Intermediate Yield | >90% (crude oil) | N/A |
| Typical Final Yield | N/A | 85-95% (from ester) |
| Recrystallization Solvent | N/A | Ethanol/Water, Toluene, Heptane |
References
- Title: What is the purpose of washing with brine in extraction?
- Source: MilliporeSigma (Sigma-Aldrich)
- Title: Acid-Base Extraction Source: University of California, Los Angeles (UCLA) - Chemistry and Biochemistry URL:https://www.chem.ucla.edu/~bacher/General/30BL/tips/extraction.html
- Title: Preparation of 4-n-butoxyphenylacetic acid Source: The Royal Society of Chemistry - Synthesis (2007) URL:http://www.orgsyn.org/demo.aspx?prep=V79P0246
Validation & Comparative
A Comparative Guide to 4-Butoxyphenylacetic Acid and 4-Methoxyphenylacetic Acid for Researchers
An In-depth Analysis of Physicochemical Properties, Spectroscopic Signatures, and Biological Activities
In the landscape of pharmaceutical intermediates and research chemicals, substituted phenylacetic acids serve as crucial building blocks for a diverse array of molecules. Among these, 4-alkoxy substituted derivatives are of particular interest due to their prevalence in biologically active compounds. This guide provides a detailed, data-driven comparison of two such analogs: 4-Butoxyphenylacetic acid and 4-Methoxyphenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their fundamental properties, offering a comparative analysis supported by experimental data to inform compound selection and application.
Introduction: A Tale of Two Ethers
4-Methoxyphenylacetic acid, a well-characterized compound, is a naturally occurring plant metabolite and has been identified as a potential biomarker for non-small cell lung cancer.[1][2] Its shorter alkoxy chain counterpart, 4-Butoxyphenylacetic acid, is less extensively documented but holds significance as a synthetic intermediate and a potential modulator of biological activity due to its increased lipophilicity. This guide will illuminate the key differences and similarities between these two molecules, providing a foundational understanding for their strategic use in research and development.
At a Glance: Key Physicochemical Properties
The seemingly minor difference in the length of the alkoxy chain—a methoxy versus a butoxy group—imparts significant changes to the physicochemical properties of these molecules. These differences, summarized in the table below, have profound implications for their solubility, permeability across biological membranes, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
| Property | 4-Butoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| Molecular Formula | C₁₂H₁₆O₃ | C₉H₁₀O₃[3] |
| Molecular Weight | 208.25 g/mol | 166.17 g/mol [3] |
| Melting Point | 82-88 °C | 84-86 °C[4] |
| Boiling Point | 86-87 °C at 1 Torr | 138-140 °C at 3 mmHg[3] |
| Water Solubility | Predicted: 0.35 g/L | 6 g/L (at 20 °C)[4] |
| LogP | Predicted: 3.1 | 1.295 (at 25 °C)[4] |
The most striking difference lies in their predicted lipophilicity (LogP) and water solubility. The addition of the butyl chain in 4-Butoxyphenylacetic acid is expected to significantly increase its LogP value, rendering it more lipophilic and consequently less soluble in aqueous media compared to the more polar 4-Methoxyphenylacetic acid. This distinction is critical for applications in drug design, where bioavailability and target engagement are paramount.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between these two compounds are clearly delineated in their respective spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of both compounds exhibit characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The key differentiator lies in the signals corresponding to the alkoxy group.
-
4-Methoxyphenylacetic Acid: A sharp singlet is observed around 3.8 ppm, corresponding to the three protons of the methoxy group.[5]
-
4-Butoxyphenylacetic Acid: The butoxy group will present a more complex set of signals: a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen atom.
¹³C NMR: The carbon NMR spectra will also show distinct differences in the aliphatic region.
-
4-Methoxyphenylacetic Acid: A single resonance for the methoxy carbon appears around 55 ppm.[3]
-
4-Butoxyphenylacetic Acid: Four distinct signals will be present for the four carbons of the butyl chain.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are dominated by strong absorptions characteristic of the carboxylic acid group: a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkage will also be present, typically in the 1250-1000 cm⁻¹ region. While the overall patterns are similar, subtle shifts in peak positions and intensities can be observed due to the different electronic effects of the methoxy and butoxy groups. For 4-methoxyphenylacetic acid, a characteristic IR spectrum is well-documented.[6]
Mass Spectrometry (MS)
The mass spectra of both compounds will show a molecular ion peak corresponding to their respective molecular weights. A common fragmentation pattern involves the loss of the carboxylic acid group. The base peak for 4-methoxyphenylacetic acid is typically observed at m/z 121, corresponding to the 4-methoxybenzyl cation.[3] For 4-butoxyphenylacetic acid, a similar fragmentation is expected, leading to a base peak corresponding to the 4-butoxybenzyl cation.
Biological Activity and Potential Applications
While 4-methoxyphenylacetic acid has been investigated for various biological activities, data on 4-butoxyphenylacetic acid is more limited, primarily positioning it as a synthetic intermediate.
4-Methoxyphenylacetic Acid:
-
Plant Growth Retardant: It has been found to inhibit the germination of certain plant seeds.[7]
-
Cancer Biomarker: Studies have suggested its potential as a plasma biomarker for the early detection of non-small cell lung cancer.[1]
-
Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of various pharmaceuticals, including dextromethorphan.[4]
4-Butoxyphenylacetic Acid:
-
Synthetic Intermediate: It is utilized in the synthesis of other molecules, for instance, as an impurity in the production of Bufexamac.
-
Potential for Increased Lipophilicity: The higher predicted LogP of 4-butoxyphenylacetic acid suggests it could be a valuable building block for synthesizing compounds with enhanced membrane permeability, a desirable trait for many drug candidates. The lipophilicity of substituted phenylacetic acids is a known determinant of their biological activity.
Experimental Protocols
For researchers aiming to work with these compounds, the following section provides detailed experimental protocols for their synthesis and characterization.
Synthesis of 4-Alkoxyphenylacetic Acids
A common route to synthesize these compounds is through the hydrolysis of the corresponding benzyl cyanide derivative.
Workflow for the Synthesis of 4-Alkoxyphenylacetic Acids
Caption: General workflow for the synthesis of 4-alkoxyphenylacetic acids.
Step-by-Step Protocol for the Synthesis of 4-Methoxyphenylacetic Acid[8]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzyl cyanide (1 equivalent), sodium hydroxide (excess, e.g., 5 equivalents), water, and ethanol.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the nitrile (typically several hours). Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 4-methoxyphenylacetic acid.
-
Drying: Dry the purified product under vacuum.
This general procedure can be adapted for the synthesis of 4-butoxyphenylacetic acid, starting from 4-butoxybenzyl cyanide.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phenylacetic acid derivative.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay and a larger number of scans.
Workflow for NMR Analysis
Caption: A typical workflow for the characterization of phenylacetic acid derivatives by NMR spectroscopy.
Conclusion
4-Butoxyphenylacetic acid and 4-methoxyphenylacetic acid, while structurally similar, exhibit distinct physicochemical properties that are crucial for their application in research and development. The enhanced lipophilicity of the butoxy derivative suggests its potential in creating compounds with improved membrane permeability, a key consideration in drug design. Conversely, the well-documented biological activities and established synthetic routes of 4-methoxyphenylacetic acid make it a reliable and versatile building block. This guide provides the foundational data and experimental context necessary for researchers to make informed decisions when selecting and utilizing these valuable phenylacetic acid derivatives in their scientific endeavors.
References
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Nitrophenyl)butyric acid(5600-62-4) 1H NMR [m.chemicalbook.com]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 5. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Alkoxyphenylacetic Acids: Nitrile Hydrolysis vs. Willgerodt-Kindler Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-alkoxyphenylacetic acids serve as crucial building blocks for a diverse array of molecules, from non-steroidal anti-inflammatory drugs (NSAIDs) to specialized polymers. The efficient and scalable synthesis of these intermediates is paramount. This guide provides an in-depth, objective comparison of two prevalent synthetic strategies: the hydrolysis of 4-alkoxyphenylacetonitriles and the Willgerodt-Kindler reaction of 4-alkoxyacetophenones. By examining the underlying mechanisms, experimental protocols, and performance metrics of each, this document aims to equip researchers with the critical insights needed to select the optimal synthetic route for their specific applications.
Unveiling the Synthetic Pathways: A Comparative Overview
The selection of a synthetic route is a multifaceted decision, balancing factors such as the availability of starting materials, reaction conditions, yield, purity, and scalability. The two methodologies discussed herein offer distinct advantages and present different challenges.
dot
Caption: Overview of the two primary synthetic routes to 4-alkoxyphenylacetic acids.
Route 1: Hydrolysis of 4-Alkoxyphenylacetonitriles
This classical approach is a straightforward and often high-yielding method for the synthesis of carboxylic acids. The reaction proceeds via the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.
Mechanistic Insights
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process. Initially, the nitrile is hydrated to form an amide intermediate. This is followed by the hydrolysis of the amide to the corresponding carboxylic acid.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by tautomerization, yields the amide. Subsequent protonation of the amide carbonyl oxygen and another nucleophilic attack by water leads to a tetrahedral intermediate that collapses to the carboxylic acid and ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, upon protonation (from water), tautomerizes to the amide. The amide is then hydrolyzed to the carboxylate salt and ammonia. Acidification in a separate workup step is required to obtain the free carboxylic acid.
dot
Caption: Simplified mechanism of acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid
This protocol is adapted from a literature procedure for the base-catalyzed hydrolysis of 4-methoxyphenylacetonitrile.
Materials:
-
4-Methoxyphenylacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for workup
Procedure:
-
To a solution of 4-methoxyphenylacetonitrile (60.0 g, 408 mmol) in 60 ml of ethanol, add a solution of sodium hydroxide (80.0 g, 2.0 mol) in 300 ml of water.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction for completion (e.g., by TLC).
-
After completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid.
-
Stir the mixture to induce crystallization.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-methoxyphenylacetic acid.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides, which can then be hydrolyzed to the carboxylic acids. The Kindler modification, which employs an amine (commonly morpholine) and elemental sulfur, is a widely used variant.
Mechanistic Insights
The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps.
-
Enamine Formation: The reaction initiates with the formation of an enamine from the starting 4-alkoxyacetophenone and morpholine.
-
Thiation: The enamine then reacts with sulfur.
-
Rearrangement: A series of rearrangements, potentially involving a temporary aziridine ring formation, leads to the migration of the carbonyl group (in the form of a thioamide) to the terminal carbon of the alkyl chain.
-
Hydrolysis: The resulting thioamide is then hydrolyzed to the desired carboxylic acid.
dot
Caption: Simplified pathway of the Willgerodt-Kindler reaction and subsequent hydrolysis.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid
The following is a representative two-step protocol involving the Willgerodt-Kindler reaction followed by hydrolysis.
Step 1: Synthesis of 4-methoxyphenylacetothiomorpholide
-
A mixture of 4-methoxyacetophenone, sulfur, and morpholine is heated. Microwave irradiation has been shown to accelerate this reaction.
-
After the reaction is complete, the crude thioamide is isolated.
Step 2: Hydrolysis to 4-Methoxyphenylacetic Acid
-
The crude thioamide is refluxed with an alcoholic solution of sodium hydroxide.
-
After hydrolysis, the alcohol is distilled off, and the residue is dissolved in water.
-
The aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the 4-methoxyphenylacetic acid.
-
The product is then collected by filtration, washed, and dried.
Comparative Performance Data
The choice between these two synthetic routes often comes down to a quantitative comparison of their performance. The following table summarizes key experimental data, primarily for the synthesis of 4-methoxyphenylacetic acid, as it is the most well-documented example in the literature found.
| Parameter | Route 1: Hydrolysis of Nitrile | Route 2: Willgerodt-Kindler Reaction |
| Starting Material | 4-Alkoxyphenylacetonitrile | 4-Alkoxyacetophenone |
| Key Reagents | Strong acid or base (e.g., H₂SO₄, NaOH) | Sulfur, Amine (e.g., Morpholine), Acid/Base for hydrolysis |
| Reaction Conditions | Reflux | High temperatures (reflux or microwave), followed by hydrolysis |
| Reported Yield (4-methoxy derivative) | ~87-95% | ~60-80% (overall) |
| Purity | Generally high after crystallization | Can require more extensive purification to remove sulfur-containing byproducts |
| Scalability | Generally straightforward | Can be challenging due to the heterogeneous nature and potential for byproduct formation |
| Safety Considerations | Use of strong acids/bases. Nitrile precursors can be toxic. | Generation of H₂S (toxic and odorous gas). Use of flammable solvents. |
Discussion and Field-Proven Insights
Hydrolysis of 4-Alkoxyphenylacetonitriles:
-
Expertise & Experience: This method is often favored for its simplicity and high yields. The starting nitriles can be prepared from the corresponding 4-alkoxybenzyl halides via nucleophilic substitution with a cyanide salt, adding a step to the overall synthesis from the benzyl halide. The choice between acidic and basic hydrolysis depends on the stability of the alkoxy group and other functional groups present in the molecule. Basic hydrolysis is often preferred as it can be less corrosive to equipment.
-
Trustworthiness: The reaction is generally reliable and reproducible. The progress can be easily monitored by techniques like Thin Layer Chromatography (TLC). The product often crystallizes directly from the reaction mixture upon acidification, simplifying purification.
Willgerodt-Kindler Reaction:
-
Expertise & Experience: This reaction is a testament to the power of molecular rearrangement. It is particularly useful when the corresponding 4-alkoxyacetophenone is more readily available or less expensive than the 4-alkoxyphenylacetonitrile. The reaction conditions, particularly temperature and reaction time, can significantly impact the yield, and optimization is often necessary. The use of a high-boiling solvent like quinoline or DMF can be beneficial.
-
Trustworthiness: While a valuable tool, the Willgerodt-Kindler reaction can be less "clean" than nitrile hydrolysis. The formation of sulfur-containing byproducts can complicate purification. The generation of hydrogen sulfide is a significant safety concern that requires a well-ventilated fume hood and appropriate safety precautions. The overall yield is often lower than that of the nitrile hydrolysis route.
Conclusion
Both the hydrolysis of 4-alkoxyphenylacetonitriles and the Willgerodt-Kindler reaction of 4-alkoxyacetophenones are viable and established methods for the synthesis of 4-alkoxyphenylacetic acids.
-
The hydrolysis of nitriles is generally the more direct, higher-yielding, and cleaner method, making it the preferred choice when the nitrile starting material is readily accessible.
-
The Willgerodt-Kindler reaction offers a valuable alternative, particularly when starting from the corresponding ketone. While it may involve more challenging reaction conditions and purification, it provides a robust pathway to the desired product.
The ultimate decision will depend on a careful evaluation of the specific needs of the project, including the cost and availability of starting materials, the scale of the synthesis, and the available laboratory equipment and safety infrastructure.
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
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Gbaguidi, F. A., et al. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]
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Almac. Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐hep. (2023-04-06). [Link]
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ChemSpider Synthetic Pages. Mild hydrolysis of a sensitive nitrile using sodium peroxide. [Link]
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King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some Further Extensions of the Reaction. Journal of the American Chemical Society, 68(11), 2335–2339. [Link]
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Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
A Comparative Guide to the Biological Activity of 4-Butoxyphenylacetic Acid and Its Analogs
Introduction
Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 4-alkoxy-substituted analogs have garnered significant interest for their potential as anti-inflammatory, anticancer, and metabolic-modulating agents. This guide provides a comprehensive comparison of the biological activity of 4-butoxyphenylacetic acid and its shorter-chain analogs, namely 4-methoxyphenylacetic acid, 4-ethoxyphenylacetic acid, and 4-propoxyphenylacetic acid. While direct experimental data for 4-butoxyphenylacetic acid is limited in the current literature, this guide synthesizes available information on its analogs and extrapolates the likely impact of the butoxy substitution on its biological profile. We will delve into the structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols for evaluating these compounds, offering a valuable resource for researchers in drug discovery and development.
Structural Framework and Rationale
The core structure of these compounds consists of a phenyl ring substituted at the 4-position with an alkoxy group (-OR) and an acetic acid moiety (-CH₂COOH). The variation in the alkyl chain (R) from methyl to butyl is the primary determinant of the differences in their physicochemical properties and, consequently, their biological activities.
Caption: Core structure and analogs of 4-alkoxyphenylacetic acid.
Comparative Biological Activities
Based on existing research on phenylacetic acid derivatives, we can anticipate that 4-butoxyphenylacetic acid and its analogs will exhibit activity in three key areas: anti-inflammatory effects, anticancer properties, and modulation of Peroxisome Proliferator-Activated Receptors (PPARs).
Anti-Inflammatory Activity
Substituted (phenoxyphenyl)acetic acids have been recognized for their anti-inflammatory properties.[1][2] The mechanism often involves the inhibition of inflammatory mediators. While direct comparative data is scarce, we can infer a potential trend. The anti-inflammatory activity of a series of 4-(2-phenoxyphenyl)semicarbazones was evaluated, with some compounds showing greater potency than the reference drug mefenamic acid.[3]
Inference for 4-Butoxyphenylacetic Acid: An increase in the length of the alkyl chain from methoxy to butoxy increases the lipophilicity of the molecule. This enhanced lipophilicity may lead to better membrane permeability and potentially stronger interactions with hydrophobic pockets of target enzymes or receptors involved in the inflammatory cascade. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability. Therefore, it is hypothesized that 4-butoxyphenylacetic acid may exhibit potent anti-inflammatory activity, possibly greater than its shorter-chain analogs, but this requires experimental verification.
Anticancer Activity
Phenylacetamide derivatives have been investigated as potential anticancer agents.[4][5] For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxicity against prostate and breast cancer cell lines.[4][5] The anticancer potential of phenylacetic acid derivatives has been linked to the induction of apoptosis and cell cycle arrest.
Inference for 4-Butoxyphenylacetic Acid: Similar to its anti-inflammatory potential, the increased lipophilicity of 4-butoxyphenylacetic acid could enhance its ability to penetrate cancer cell membranes and interact with intracellular targets. This could translate to improved cytotoxic or anti-proliferative effects compared to its more polar analogs. However, the specific structure-activity relationship for the 4-alkoxy substitution in this context remains to be elucidated.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylacetic acid derivatives have been identified as agonists of PPARs, which are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[6][7] A series of phenoxyacetic acids were identified as potent and selective PPARδ partial agonists.[7] The development of PPAR agonists is a key area of research for metabolic diseases.
Inference for 4-Butoxyphenylacetic Acid: The binding of ligands to PPARs is often influenced by hydrophobic interactions within the ligand-binding pocket. The longer butoxy chain of 4-butoxyphenylacetic acid would be expected to engage in more extensive hydrophobic interactions compared to the methoxy group of its shorter-chain analog. This could lead to enhanced binding affinity and agonist activity. SAR studies on 3-(4-alkoxyphenyl)propanoic acid derivatives indicated that the steric bulk of substituents on the phenyl ring significantly influences PPAR activity.[8]
Quantitative Data Summary
Due to the lack of direct comparative studies on the homologous series of 4-alkoxyphenylacetic acids, a comprehensive data table with experimental values (e.g., IC₅₀, EC₅₀) cannot be constructed at this time. The table below summarizes the known and inferred biological activities.
| Compound Name | Structure | Known/Inferred Anti-Inflammatory Activity | Known/Inferred Anticancer Activity | Known/Inferred PPAR Agonist Activity |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | Intermediate in pharmaceutical synthesis.[9] | Investigated as a potential biomarker for non-small cell lung cancer.[10] | |
| 4-Ethoxyphenylacetic acid | C₁₀H₁₂O₃ | Inferred to have activity, potentially greater than 4-methoxyphenylacetic acid. | Inferred to have activity, potentially greater than 4-methoxyphenylacetic acid. | Inferred to have activity, potentially greater than 4-methoxyphenylacetic acid. |
| 4-Propoxyphenylacetic acid | C₁₁H₁₄O₃ | Inferred to have activity, potentially greater than shorter chain analogs. | Inferred to have activity, potentially greater than shorter chain analogs. | Inferred to have activity, potentially greater than shorter chain analogs. |
| 4-Butoxyphenylacetic acid | C₁₂H₁₆O₃ | Hypothesized to have potent activity due to increased lipophilicity. | Hypothesized to have potent activity due to increased lipophilicity. | Hypothesized to have potent activity due to increased hydrophobic interactions. |
Experimental Protocols
To experimentally validate the inferred biological activities of 4-butoxyphenylacetic acid and its analogs, the following detailed protocols are provided.
In Vitro Anti-Inflammatory Activity Assay
This workflow outlines the steps to assess the anti-inflammatory potential of the compounds by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-butoxyphenylacetic acid and its analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values.
Conclusion
While direct experimental evidence for the biological activity of 4-butoxyphenylacetic acid is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and PPAR-modulating agent. The increased lipophilicity conferred by the butoxy group is hypothesized to enhance its biological activity relative to its shorter-chain counterparts, although this needs to be balanced against potential decreases in bioavailability. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of 4-butoxyphenylacetic acid and its analogs, which will be crucial for elucidating their structure-activity relationships and therapeutic potential. Further research in this area is warranted to validate these hypotheses and to explore the full pharmacological profile of this promising class of compounds.
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SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. (2008). Journal of Medicinal Chemistry. [Link]
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Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists: Synthesis, Structure-Activity Relationship, and in Vivo Efficacy. (2007). Journal of Medicinal Chemistry. [Link]
- Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Medicinal Chemistry Research.
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- Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (1988). Journal of Medicinal Chemistry.
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Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. (1983). Journal of Medicinal Chemistry. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]
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Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1983). Journal of Medicinal Chemistry. [Link]
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A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2021). Molecules. [Link]
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A chemical modification of a peroxisome proliferator-activated receptor pan agonist produced a shift to a new dual alpha/gamma partial agonist endowed with mitochondrial pyruvate carrier inhibition and antidiabetic properties. (2024). European Journal of Medicinal Chemistry. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Butoxyphenylacetic Acid
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Butoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers a practical framework for method selection, validation, and implementation, complete with supporting experimental designs and data interpretation.
Introduction: The Analytical Imperative for 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid is a non-steroidal anti-inflammatory drug (NSAID) precursor. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of the final drug product. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its suitability for its intended purpose[1][2]. This process ensures that the method is reliable, reproducible, and provides data that is fit for purpose, whether for raw material testing, in-process control, or final product release.
The choice of analytical technique is a critical first step. This decision is influenced by the physicochemical properties of 4-Butoxyphenylacetic acid, the nature of the sample matrix, and the specific requirements of the analysis, such as the need to quantify impurities or degradation products.
Comparative Analysis of Analytical Methodologies
While several analytical techniques can be employed for the quantification of organic acids like 4-Butoxyphenylacetic acid, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common. Gas Chromatography (GC) presents a viable, albeit more complex, alternative.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity, detection via UV absorbance. | Measurement of light absorbance by the analyte. | Separation based on volatility, detection by flame ionization. |
| Specificity | High | Low | High |
| Sensitivity | Moderate to High | Low to Moderate | High |
| Linearity (r²) | Typically ≥ 0.999 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98-102% | 90-110% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 5% |
| Robustness | Good | Moderate | Good |
| Suitability for Impurity Profiling | Excellent | Not Suitable | Good (for volatile impurities) |
Causality Behind Method Selection:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for the assay and impurity determination of 4-Butoxyphenylacetic acid. Its high specificity allows for the separation of the main compound from its related substances and potential degradation products, a critical requirement for stability-indicating methods[3][4]. The versatility of reversed-phase HPLC makes it suitable for a wide range of polar to non-polar compounds.
-
UV-Visible Spectrophotometry offers a simpler and more cost-effective approach. However, its major drawback is the lack of specificity[5][6]. Any substance in the sample matrix that absorbs at the same wavelength as 4-Butoxyphenylacetic acid will interfere with the measurement, leading to inaccurate results. Therefore, its use is generally limited to the analysis of pure substances or simple formulations where interfering components are absent.
-
Gas Chromatography (GC) can be a powerful tool, particularly for volatile impurities. However, 4-Butoxyphenylacetic acid is a non-volatile carboxylic acid, necessitating a derivatization step to convert it into a more volatile ester before analysis. This additional sample preparation step can introduce variability and increase analysis time.
Based on this comparison, a reversed-phase HPLC method with UV detection is recommended for the comprehensive analysis of 4-Butoxyphenylacetic acid. The remainder of this guide will focus on the validation of such a method.
Validation of a Stability-Indicating HPLC Method for 4-Butoxyphenylacetic Acid
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[1][2][7][8]. The validation protocol for a stability-indicating HPLC method for 4-Butoxyphenylacetic acid should be designed in accordance with the ICH Q2(R1) guideline and encompass the following parameters[1][2][7][8].
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Butoxyphenylacetic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. It is a critical determinant of efficacy, safety, and reproducibility. This guide provides an in-depth, technical comparison of analytical methods for assessing the purity of synthesized 4-Butoxyphenylacetic acid, a key intermediate in various therapeutic agents. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape and Potential Impurities
4-Butoxyphenylacetic acid is commonly synthesized via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 4-hydroxyphenylacetic acid, with an alkyl halide, such as 1-bromobutane, in the presence of a base.
While effective, this synthesis route can introduce several impurities that must be identified and quantified. Understanding the potential side reactions is the first step in developing a comprehensive purity assessment strategy. The primary mechanism is an SN2 reaction; however, a competing E2 elimination reaction can occur, especially with sterically hindered reagents[1][2][3][4].
Potential Impurities:
-
Unreacted Starting Materials:
-
4-Hydroxyphenylacetic acid
-
1-Bromobutane
-
-
By-products from Side Reactions:
-
Butenes (from E2 elimination): These are volatile and may be removed during workup but could be present in trace amounts.
-
C-alkylated isomers: While O-alkylation is favored, C-alkylation of the aromatic ring can occur under certain conditions[4].
-
-
Reagent-Related Impurities:
-
Impurities present in the starting materials.
-
Residual solvent from the reaction or purification steps.
-
A Multi-faceted Approach to Purity Determination
No single analytical technique is sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will focus on a three-pronged approach:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection of impurities that may not be amenable to chromatographic analysis.
The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, specificity, and robustness[1][5][6][7].
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC is the premier technique for separating and quantifying 4-Butoxyphenylacetic acid from its non-volatile, structurally similar impurities. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.
Experimental Protocol: HPLC Purity Assessment
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for the relatively non-polar 4-Butoxyphenylacetic acid and its likely impurities. |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). | The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution may be necessary to resolve impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 225 nm | The aromatic ring of 4-Butoxyphenylacetic acid and its likely aromatic impurities exhibit strong absorbance in the UV region. 225 nm is a common wavelength for phenylacetic acid derivatives. |
| Reference Std. | 4-Butoxyphenylacetic acid, ≥98.0% purity (e.g., from Sigma-Aldrich) | A high-purity reference standard is essential for accurate quantification and confirmation of the main peak's identity. |
Data Interpretation:
The purity of the synthesized 4-Butoxyphenylacetic acid is typically calculated using the area percent method from the chromatogram of the sample.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
However, this method assumes that all compounds have the same response factor at the detection wavelength. For a more accurate quantification, a calibration curve should be generated using a certified reference standard.
Comparison with an Alternative:
A direct comparison of the chromatogram of the synthesized product with that of a high-purity commercial standard is the most straightforward way to assess purity. The presence of additional peaks in the synthesized sample indicates the presence of impurities.
| Compound | Retention Time (min) (Hypothetical) | Area (%) (Synthesized Batch) | Area (%) (Reference Standard) |
| 4-Hydroxyphenylacetic acid | 3.5 | 0.5 | Not Detected |
| 4-Butoxyphenylacetic acid | 8.2 | 99.2 | >99.9 |
| Unknown Impurity 1 | 9.1 | 0.3 | Not Detected |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized 4-Butoxyphenylacetic acid, such as residual solvents and by-products from elimination reactions. Due to the low volatility of carboxylic acids, derivatization is often required to convert them into more volatile esters.
Experimental Protocol: GC-MS Analysis of Volatile Impurities
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | BSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid and the phenolic hydroxyl group (if present) into a volatile trimethylsilyl (TMS) ester/ether. |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A non-polar column separates compounds primarily based on their boiling points, which is suitable for a general screen of volatile impurities. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min. | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. | Helium is an inert carrier gas that is commonly used in GC-MS. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-500. | EI is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. |
Data Interpretation:
The mass spectrum of each chromatographic peak is compared to a reference library (e.g., NIST) for identification. The presence of peaks corresponding to butenes, residual 1-bromobutane, or other low-boiling point compounds would indicate their presence as impurities. Quantification can be achieved by using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation of the synthesized 4-Butoxyphenylacetic acid and can be a powerful tool for identifying and quantifying impurities, especially those that are difficult to detect by chromatography.
Interpreting the Spectra of 4-Butoxyphenylacetic Acid
¹H NMR (Proton NMR):
The ¹H NMR spectrum of pure 4-Butoxyphenylacetic acid will exhibit characteristic signals for each unique proton environment.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~10-12 | singlet | 1H | Carboxylic acid proton (-COOH ) |
| ~7.1 | doublet | 2H | Aromatic protons ortho to the butoxy group |
| ~6.8 | doublet | 2H | Aromatic protons meta to the butoxy group |
| ~3.9 | triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.5 | singlet | 2H | -CH₂ -COOH |
| ~1.7 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.4 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~178 | Carboxylic acid carbon (-C OOH) |
| ~158 | Aromatic carbon attached to oxygen |
| ~130 | Aromatic carbons ortho to the butoxy group |
| ~126 | Aromatic carbon attached to the acetyl group |
| ~115 | Aromatic carbons meta to the butoxy group |
| ~68 | -O-C H₂-CH₂-CH₂-CH₃ |
| ~40 | -C H₂-COOH |
| ~31 | -O-CH₂-C H₂-CH₂-CH₃ |
| ~19 | -O-CH₂-CH₂-C H₂-CH₃ |
| ~14 | -O-CH₂-CH₂-CH₂-C H₃ |
Detecting Impurities with NMR:
The presence of unreacted 4-hydroxyphenylacetic acid would be indicated by a characteristic signal for the phenolic -OH proton (typically a broad singlet between 4-8 ppm) and the absence of the butoxy group signals. Residual 1-bromobutane would show its own distinct set of signals. Quantitative NMR (qNMR), using a certified internal standard, can be employed for the precise quantification of the main component and its impurities.
Conclusion: A Triad of Techniques for Unwavering Confidence
The purity assessment of synthesized 4-Butoxyphenylacetic acid is a critical step in ensuring its quality and suitability for its intended application. A comprehensive approach that leverages the strengths of HPLC, GC-MS, and NMR spectroscopy is essential for a complete and reliable purity profile. By understanding the synthetic route and potential impurities, and by employing validated analytical methods, researchers can have unwavering confidence in the quality of their synthesized material. This guide provides a framework for establishing such a robust purity assessment strategy, grounded in scientific principles and practical application.
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A Researcher's Guide to the Comparative Cytotoxicity of Substituted Phenylacetic Acids
<content_type_and_audience> Topic: comparative cytotoxicity of substituted phenylacetic acids Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
Phenylacetic acid (PAA) and its derivatives represent a fascinating class of compounds with a broad spectrum of biological activities.[1][2] From their role as plant auxins to their application in fragrances and pharmaceuticals, the versatility of the PAA scaffold is well-established.[3] In the realm of drug discovery, particularly in oncology, substituted phenylacetic acids have garnered significant attention for their potential as anti-proliferative and cytotoxic agents.[1][2] However, the therapeutic efficacy of these compounds is intrinsically linked to their cytotoxicity, which can be modulated by the nature and position of substituents on the phenyl ring.
This guide provides a comparative analysis of the cytotoxicity of various substituted phenylacetic acids, offering insights into their structure-activity relationships (SAR). We delve into the experimental methodologies used to assess cytotoxicity, providing detailed protocols and explaining the rationale behind these techniques. This resource is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and select promising PAA derivatives for further investigation.
Understanding the Structure-Cytotoxicity Relationship
The cytotoxicity of phenylacetic acid derivatives is profoundly influenced by the chemical nature of the substituents on the phenyl ring.[4][5] Factors such as lipophilicity, electronic effects, and the potential for bioactivation play crucial roles in determining a compound's toxic potential.[4][5]
For instance, studies on 2-phenylaminophenylacetic acid derivatives, a scaffold for notable NSAIDs like diclofenac, have shown that structural modifications significantly impact liver cytotoxicity.[4][5] It was observed that more lipophilic and halogenated compounds, such as a brominated derivative, exhibited the highest cytotoxicity.[4][5] This increased toxicity is often linked to the bioactivation of the compound into reactive intermediates, a process that is more pronounced in metabolically competent cell lines.[4][5]
Furthermore, the position of substituents is critical. Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that compounds with a nitro moiety displayed greater cytotoxic effects compared to those with a methoxy group.[1][6] This highlights the importance of electron-withdrawing groups in enhancing cytotoxicity, a key consideration in the rational design of novel anticancer agents.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for several substituted phenylacetic acid derivatives against various cancer cell lines, providing a snapshot of their relative potencies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | 4T1 (Breast Cancer) | 149.7 | Tasquinimod | 180.7 |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | Caco-2 (Colon Cancer) | 825 | - | - |
Data compiled from multiple sources.[1][6][7][8]
Key Experimental Methodologies for Assessing Cytotoxicity
A robust assessment of cytotoxicity requires a multi-faceted approach, employing various assays that probe different aspects of cell health and death. Here, we detail the protocols for three commonly used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and Apoptosis vs. Necrosis differentiation assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[9][10] The principle lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
I. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT in phosphate-buffered saline (PBS). Vortex or sonicate to ensure complete dissolution. Filter sterilize the solution.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (DMSO) or acidified isopropanol.
II. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., PC3, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.[11]
III. Compound Treatment:
-
Dissolve the substituted phenylacetic acid derivatives in a suitable solvent, typically DMSO, to create stock solutions.
-
Prepare a series of dilutions of the test compounds in the culture medium. Ensure the final DMSO concentration is below 0.5% to prevent solvent-induced toxicity.[11]
-
Remove the existing culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle-only control (medium with DMSO).
IV. Incubation and Assay Procedure:
-
Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, add 50 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow for formazan crystal formation.
-
For Adherent Cells: Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
For Suspension Cells: Centrifuge the plate to pellet the cells and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
V. Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[12] This assay is often used to quantify cytotoxicity resulting from necrosis or late-stage apoptosis.
Experimental Protocol: LDH Release Assay
I. Reagent Preparation:
-
Prepare the LDH assay reagents according to the manufacturer's protocol. This typically involves a substrate mix and an assay buffer.[12]
II. Cell Culture and Treatment:
-
Follow the same cell seeding and compound treatment procedures as described for the MTT assay.
-
It is crucial to include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used for the test compounds.
-
High Control (Maximum LDH Release): Untreated cells lysed with a detergent like Triton X-100 to determine the maximum possible LDH release.[13]
-
No-Cell Control: Culture medium without cells to measure background LDH activity.[12]
-
III. Assay Procedure:
-
After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]
-
Carefully transfer a specific volume (e.g., 100 µL) of the supernatant from each well to a new, clean 96-well plate.[13]
-
Add the prepared LDH detection reagent to each well of the new plate.[13]
-
Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[12][13]
IV. Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
The amount of color formed is proportional to the number of lysed cells.[12]
V. Data Analysis:
-
To obtain a more accurate calculation of the percentage of cell death, especially when significant growth inhibition is present, it is recommended to use condition-specific high controls for each treatment condition.[13]
Caption: Differentiating apoptosis and necrosis.
The Role of Oxidative Stress
The cytotoxic effects of some phenylacetic acid derivatives may be mediated, at least in part, through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. [14][15]Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways. [16]For instance, phenylacetic acid itself has been shown to stimulate ROS generation and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells. [14] When evaluating the cytotoxicity of novel phenylacetic acid derivatives, it is therefore pertinent to investigate their potential to induce oxidative stress. This can be assessed by measuring intracellular ROS levels using fluorescent probes like dichlorofluorescein diacetate (DCFH-DA) and quantifying markers of oxidative damage such as malondialdehyde (MDA). [17]
Conclusion
The comparative analysis of the cytotoxicity of substituted phenylacetic acids is a critical step in the identification and development of new therapeutic agents. By understanding the structure-activity relationships and employing a suite of robust experimental methodologies, researchers can effectively screen and characterize these compounds. This guide provides a foundational framework for these investigations, emphasizing the importance of quantitative data, detailed protocols, and a mechanistic understanding of cell death. As research in this area continues, a systematic and comparative approach will be paramount in unlocking the full therapeutic potential of the phenylacetic acid scaffold.
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Wölkart, G., Gollowitsch, F., & Schramm, A. (2006). The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification. British journal of pharmacology, 149(4), 383–392.* [Link]
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Li, Y., Liu, Y., & Wang, Y. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in pharmacology, 9, 628.* [Link]
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Szabó, R., Nagy, L., & Pethő, G. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of cellular and molecular medicine, 28(1), e70890.* [Link]
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Introduction: The Imperative of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Impurity Profiling of 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurity profiling—the comprehensive process of detecting, identifying, quantifying, and controlling impurities—is therefore a cornerstone of drug development and manufacturing.[1][2] This guide provides a comparative analysis of analytical methodologies for the robust impurity profiling of 4-Butoxyphenylacetic acid, grounded in established regulatory principles and practical experimental insights.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity control. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a well-designed impurity profiling strategy non-negotiable.[3] This document will explore potential impurities arising from both synthesis and degradation and detail the analytical techniques best suited to provide a complete purity picture.
Part 1: The Impurity Landscape of 4-Butoxyphenylacetic Acid
Understanding potential impurities begins with an analysis of the synthetic route and the inherent stability of the molecule.
Synthesis-Related Impurities
A prevalent method for synthesizing 4-Butoxyphenylacetic acid is the Williamson ether synthesis, which involves the reaction of 4-hydroxyphenylacetic acid with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[4][5][6] This process, while effective, can introduce several predictable impurities:
-
Starting Materials: Unreacted 4-hydroxyphenylacetic acid (Impurity A) and residual butylating agents.
-
By-products: Impurities arising from side reactions, such as the elimination of HBr from 1-bromobutane to form butene.
-
Over-alkylation: Although less probable on the carboxylic acid group, reaction at other sites could theoretically occur under harsh conditions.
-
Reagent-derived Impurities: Impurities originating from the solvents, bases, and catalysts used in the synthesis.
Degradation-Related Impurities
To understand the stability of 4-Butoxyphenylacetic acid and identify potential degradants that could form during storage or in a drug product formulation, forced degradation (stress testing) is essential.[7][8] These studies expose the API to harsh conditions to accelerate decomposition.[9][10][11]
-
Hydrolytic Degradation: The ether linkage in 4-Butoxyphenylacetic acid is susceptible to cleavage under strong acidic conditions.[12][13][14][15] This reaction would yield 4-hydroxyphenylacetic acid (Impurity A) and butanol. Basic conditions are less likely to cleave the ether bond but could potentially catalyze other reactions.
-
Oxidative Degradation: The benzene ring and the benzylic carbon are potential sites for oxidation, which could be initiated by agents like hydrogen peroxide, leading to a variety of hydroxylated or ring-opened species.[11]
-
Photolytic and Thermal Degradation: Exposure to light and heat can provide the energy needed to break chemical bonds, potentially leading to complex degradation pathways.
Below is a diagram illustrating the target molecule and its key process and degradation impurities.
Caption: Key potential impurities of 4-Butoxyphenylacetic acid.
Part 2: A Comparative Guide to Analytical Methodologies
No single analytical technique can provide all the necessary information for comprehensive impurity profiling. An orthogonal approach, leveraging the strengths of multiple methods, is the most robust strategy.[16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse for the analysis of non-volatile organic molecules like 4-Butoxyphenylacetic acid and its related impurities.[18] Its high resolving power and sensitivity make it ideal for separating and quantifying trace-level components.
-
Expertise & Causality: A reversed-phase C18 column is the logical first choice due to the moderate polarity of the target molecule. The mobile phase must be buffered (e.g., with a phosphate or acetate buffer) to a pH of approximately 2.5-3.5.[19] This suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. A gradient elution, starting with a higher aqueous content and moving to a higher organic content (acetonitrile or methanol), is typically required to elute both polar impurities (like Impurity A) and the less polar parent compound in a reasonable timeframe. A Diode Array Detector (DAD) is preferred as it provides spectral information, which is invaluable for peak tracking and purity assessments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing volatile and semi-volatile compounds, making it the preferred method for identifying residual solvents and certain low-molecular-weight by-products.
-
Expertise & Causality: Direct analysis of 4-Butoxyphenylacetic acid by GC is challenging due to its low volatility and the high polarity of the carboxylic acid group, which causes significant peak tailing.[20] To overcome this, derivatization is mandatory. Silylation (e.g., using BSTFA) or methylation to form the corresponding ester drastically increases volatility and thermal stability, resulting in sharp, symmetrical peaks.[21] The mass spectrometer provides definitive identification of known impurities and structural clues for unknowns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the superior separation of HPLC with the powerful identification capabilities of mass spectrometry. It is the premier technique for identifying unknown impurities and degradants discovered during HPLC analysis.[22][23]
-
Expertise & Causality: An LC-MS method can be developed directly from the HPLC-UV method. The key challenge is selecting a volatile buffer for the mobile phase (e.g., ammonium formate or ammonium acetate instead of non-volatile potassium phosphate) to ensure compatibility with the MS interface (typically Electrospray Ionization, ESI). High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, provides accurate mass measurements, enabling the confident assignment of elemental compositions for unknown peaks.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary tool for routine quantification of trace impurities, NMR is the gold standard for the unambiguous structure elucidation of isolated, unknown impurities.[25][26]
-
Expertise & Causality: Once an unknown impurity is detected by HPLC and its molecular formula is proposed by LC-MS, it must be isolated (e.g., by preparative HPLC) for definitive structural analysis. A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, provides a complete picture of the molecule's atomic connectivity and stereochemistry, allowing for its unequivocal identification.[27]
Methodology Comparison Summary
| Technique | Primary Application | Advantages | Limitations | Sample Preparation |
| HPLC-UV/DAD | Quantification of known impurities and degradants. | Robust, precise, widely available, excellent for quantitation. | Limited identification capability for unknown peaks. | Simple dissolution. |
| GC-MS | Analysis of volatile impurities and residual solvents. | High sensitivity for volatiles, excellent identification via MS libraries. | Requires derivatization for polar analytes, not suitable for non-volatiles. | Derivatization required. |
| LC-MS(/MS) | Identification of unknown process and degradation impurities. | Combines HPLC separation with MS identification; high sensitivity. | Quantitation can be complex; potential for matrix effects. | Simple dissolution (requires volatile mobile phase). |
| NMR | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information. | Low sensitivity, requires pure, isolated samples (>1 mg). | Isolation and purification of impurity required. |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for the impurity profiling of 4-Butoxyphenylacetic acid.
Workflow for Comprehensive Impurity Profiling
Caption: A comprehensive workflow for impurity identification and characterization.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate 4-Butoxyphenylacetic acid from its key process impurities and degradation products.
1. Apparatus & Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
ZORBAX SB-C18 column (4.6 mm x 150 mm, 5 µm) or equivalent.[28]
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄).
-
Phosphoric Acid.
-
Ultrapure Water.
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
4. Sample & Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock (1000 µg/mL): Accurately weigh 50 mg of 4-Butoxyphenylacetic acid reference standard into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the standard stock.
-
Impurity Standard: Prepare a stock solution containing known impurities at a concentration of ~10 µg/mL.
5. System Suitability & Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure degradants do not co-elute with the main peak.
Protocol 2: Forced Degradation Study
1. Stock Solution: Prepare a 1 mg/mL solution of 4-Butoxyphenylacetic acid in the diluent.
2. Stress Conditions: [11]
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60 °C for 8 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal: Store 10 mg of solid API at 80 °C for 7 days. Dissolve in diluent to 1 mg/mL before analysis.
-
Photolytic: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B. Dissolve in diluent to 1 mg/mL.
3. Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. Evaluate peak purity of the main peak using the DAD and calculate mass balance to ensure all significant degradants are accounted for.
Part 4: Data Interpretation and Reporting
All quantitative data should be summarized in clear, concise tables for easy comparison and regulatory submission.
Table 1: Hypothetical Impurity Profile of Three Batches
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) | ICH Q3A Limit (%) |
| Impurity A | 4.5 | 0.08 | 0.12 | 0.09 | ≤ 0.15 (Specified) |
| Impurity B | 15.2 | < 0.05 | < 0.05 | 0.06 | ≤ 0.10 (Unspecified) |
| Impurity C | 9.8 | Not Detected | 0.07 | Not Detected | ≤ 0.10 (Unspecified) |
| Total Impurities | - | 0.08 | 0.19 | 0.15 | ≤ 1.0 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant(s) (RT, min) | Observations |
| 0.1 M HCl, 60°C, 8h | 12.5% | Impurity A (4.5) | Significant degradation, confirming acid lability. |
| 0.1 M NaOH, 60°C, 4h | 2.1% | Minor unknown peaks | Relatively stable to base hydrolysis. |
| 3% H₂O₂, RT, 24h | 8.9% | Unknown at 7.2, Unknown at 11.5 | Susceptible to oxidation. |
| Heat (80°C), 7 days | < 1.0% | No significant degradation | Thermally stable in solid state. |
| Photolytic (ICH Q1B) | 1.5% | Minor unknown peak at 13.1 | Minor sensitivity to light. |
Conclusion
A robust impurity profiling strategy for 4-Butoxyphenylacetic acid relies on an orthogonal analytical approach. HPLC-UV serves as the primary tool for routine quality control and quantification, underpinned by a well-developed, stability-indicating method. GC-MS is essential for controlling volatile impurities and residual solvents, while LC-MS is indispensable for the rapid identification of new or unknown impurities that may arise from process changes or during degradation. Finally, NMR spectroscopy provides the definitive structural evidence required for full characterization of any significant unknown impurity. This multi-faceted strategy ensures a comprehensive understanding of the API's purity, satisfying regulatory requirements and guaranteeing the quality and safety of the final pharmaceutical product.
References
- Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs.
- gmp-compliance.org. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics.
- ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- Wikipedia. (n.d.). Ether cleavage.
- Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
- FDA. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD.
- Science.gov. (n.d.). ether cleavage reactions: Topics.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Creative Biolabs. (n.d.). Forced Degradation Studies.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
- RJPT. (2019). Stability Indicating Forced Degradation Studies.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Application News.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Benchchem. (n.d.). Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
- JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Applications Notes.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
- Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
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A Technical Comparison of 4-Butoxyphenylacetic Acid and Ibuprofen: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), subtle structural modifications can lead to profound differences in pharmacological activity, selectivity, and safety profiles. This guide provides an in-depth comparison of 4-Butoxyphenylacetic acid and the widely-used NSAID, ibuprofen. While ibuprofen is a well-characterized phenylpropionic acid derivative, 4-Butoxyphenylacetic acid belongs to the phenylacetic acid class. This fundamental difference in their core structures, along with variations in their substituent groups, dictates their anticipated interactions with cyclooxygenase (COX) enzymes and their overall therapeutic potential.
Core Structural Distinctions: Phenylacetic vs. Phenylpropionic Acids
The primary structural difference between 4-Butoxyphenylacetic acid and ibuprofen lies in the acidic side chain attached to the central phenyl ring. Ibuprofen is a propionic acid derivative, characterized by an alpha-methyl group on the acetic acid moiety. In contrast, 4-Butoxyphenylacetic acid is a phenylacetic acid, lacking this alpha-methyl group. This seemingly minor distinction has significant implications for the molecule's three-dimensional structure and its interaction with the active site of COX enzymes.
Another key difference is the substituent at the para-position of the phenyl ring. Ibuprofen possesses an isobutyl group, whereas 4-Butoxyphenylacetic acid has a butoxy group. The ether linkage in the butoxy group of 4-Butoxyphenylacetic acid introduces a degree of flexibility and polarity that is absent in the purely alkyl isobutyl group of ibuprofen.
Caption: Simplified schematic of the mechanism of action of Ibuprofen and predicted action of 4-Butoxyphenylacetic acid.
Structure-Activity Relationship (SAR) Insights
The development of ibuprofen from its precursor, ibufenac, provides a compelling case study in the structure-activity relationship of NSAIDs. The key structural modifications that led to ibuprofen's improved safety and efficacy profile include:
-
Addition of the α-methyl group: This modification to the acetic acid side chain created a chiral center and resulted in a compound with a more favorable therapeutic index. The (S)-enantiomer of ibuprofen is the more pharmacologically active form. [1]* The nature of the para-substituent: The isobutyl group in ibuprofen contributes to the molecule's lipophilicity, which influences its absorption and distribution.
For 4-Butoxyphenylacetic acid, the butoxy group at the para-position, with its ether linkage, will influence the molecule's polarity and hydrogen bonding potential. This could affect its binding affinity for the COX active site and its overall pharmacokinetic profile. Phenylacetic acid derivatives are a well-established class of NSAIDs, with diclofenac being a prominent example. [2]This suggests that the phenylacetic acid scaffold of 4-Butoxyphenylacetic acid is compatible with anti-inflammatory activity.
Experimental Protocols
To empirically compare the biological activities of 4-Butoxyphenylacetic acid and ibuprofen, the following experimental protocols would be essential:
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Preparation: Prepare serial dilutions of 4-Butoxyphenylacetic acid and ibuprofen in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme to the assay buffer.
-
Add the test compounds at various concentrations and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the initial rate of oxygen consumption using an oxygen electrode or measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro COX inhibition assay.
Conclusion
The structural comparison between 4-Butoxyphenylacetic acid and ibuprofen highlights fundamental differences between phenylacetic and phenylpropionic acid-based NSAIDs. While ibuprofen's efficacy and safety are well-established, the biological profile of 4-Butoxyphenylacetic acid remains largely uncharacterized in publicly available literature. Based on structure-activity relationships within the NSAID class, it is plausible that 4-Butoxyphenylacetic acid exhibits COX inhibitory activity. However, the absence of the alpha-methyl group, a feature critical to the safety profile of ibuprofen, suggests that 4-Butoxyphenylacetic acid may have a different, and potentially less favorable, therapeutic window. Further experimental investigation is required to fully elucidate the pharmacological and toxicological profile of 4-Butoxyphenylacetic acid and to definitively compare its performance with that of ibuprofen.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclo-oxygenase-2: regulation and relevance in inflammation. Biochemical Pharmacology, 50(10), 1535–1542.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413–421.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3672, Ibuprofen. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 119222, 4-Butoxyphenylacetic acid. Retrieved from [Link]
- Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
- Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.
- Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics, 34(2), 101–154.
- Lewis, J. H., & Stine, J. G. (2013). Nonsteroidal antiinflammatory drugs and the liver. In N. Kaplowitz & L. D. DeLeve (Eds.), Drug-induced liver disease (3rd ed.). Academic Press.
- T. Umema Naaz, et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy, 7(2), 69-76.
- Caldwell, J., Hutt, A. J., & Fournel-Gigleux, S. (1988). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Biochemical Pharmacology, 37(1), 105–114.
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric log P 10. Determination of the octanol-water partition coefficient of ionizable drugs. Pharmaceutical Research, 15(2), 209–215.
- Hart, F. D., & Boardman, P. L. (1965). Ibufenac (4-isobutylphenyl acetic acid).
- Johnson, A. G., & Day, R. O. (1991). The problems and pitfalls of NSAID therapy in the elderly (Part I). Drugs & Aging, 1(2), 130–143.
- García-Rodríguez, L. A., & Jick, H. (1994). Risk of upper gastrointestinal bleeding and perforation associated with individual non-steroidal anti-inflammatory drugs. The Lancet, 343(8900), 769–772.
- Adams, S. S. (1992). The discovery of ibuprofen. Journal of Clinical Pharmacy and Therapeutics, 17(4), 203–205.
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A Comparative Guide to the Stability of 4-Butoxyphenylacetic Acid for Drug Development Professionals
This guide provides a comprehensive assessment of the chemical stability of 4-butoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs.[1] Understanding the intrinsic stability of such a compound is not merely a regulatory formality but a cornerstone of robust drug development. It informs formulation strategies, defines storage conditions, and ensures the safety and efficacy of the final drug product.
We will dissect the stability of 4-butoxyphenylacetic acid through the lens of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[2] This approach allows us to predict the degradation pathways and identify the conditions under which the molecule is most labile. To provide a richer context, its stability profile will be compared with two structurally related analogues: Phenylacetic acid (the parent scaffold) and 4-Methoxyphenylacetic acid (an analogue with a shorter alkoxy chain). This comparative analysis will illuminate the specific contribution of the 4-butoxy group to the molecule's overall stability.
Section 1: The Chemical Landscape: Structural Analysis and Predicted Stability
The stability of a molecule is intrinsically linked to its structure. The key functional groups in 4-butoxyphenylacetic acid—the carboxylic acid, the ether linkage, and the phenyl ring—are all potential sites for degradation.
-
Carboxylic Acid: Susceptible to decarboxylation at very high temperatures, though generally stable.
-
Ether Linkage: Prone to hydrolytic cleavage under strong acidic conditions.
-
Phenyl Ring: Can undergo oxidative degradation, particularly hydroxylation.
By comparing it with its analogues, we can hypothesize the role of the butoxy substituent. The longer, bulkier butoxy group may offer some steric protection to the ether linkage compared to the methoxy group. Furthermore, the electron-donating nature of the alkoxy groups in both 4-butoxy and 4-methoxyphenylacetic acid can influence the reactivity of the aromatic ring.
Caption: Logical relationship of the compared phenylacetic acid derivatives.
Section 2: The Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3] The objective is not to determine shelf-life but to achieve a target degradation of 5-20%.[3] This serves several key purposes:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products.[4]
-
Demonstrating Specificity of Analytical Methods: Ensuring the chosen analytical method can accurately separate and quantify the intact compound from its degradants. This is the hallmark of a "stability-indicating" method.[5]
-
Understanding Intrinsic Stability: Revealing the molecule's inherent vulnerabilities.[2]
The entire process follows a systematic workflow, ensuring that data is reliable and comprehensive.
Caption: Workflow for the comparative forced degradation study.
Section 3: Experimental Protocols for Comparative Stability Testing
The following protocols are designed to be self-validating by including controls and employing a stability-indicating analytical method. The causality behind each choice of stressor is to mimic potential real-world exposure scenarios during manufacturing, storage, or clinical use.
Protocol 3.1: The Analytical Backbone - Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential. The method must be able to resolve the parent peaks from any degradation products and from each other.
-
Instrument: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Justification: A C18 column provides good retention for these moderately nonpolar compounds. The acidic mobile phase ensures the carboxylic acid group is protonated for consistent peak shape. A gradient elution is necessary to separate the parent compounds from potentially more or less polar degradants. DAD detection is crucial for peak purity analysis, confirming that a peak is not co-eluting with a degradant.
Protocol 3.2: Hydrolytic Stability
This test evaluates susceptibility to degradation in aqueous environments across a pH range.[2]
-
Preparation: Prepare 1 mg/mL solutions of each compound (4-Butoxyphenylacetic acid, 4-Methoxyphenylacetic acid, Phenylacetic acid) in three media: 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubation: Place vials in a water bath at 60°C. Include a "time zero" sample kept at 4°C.
-
Sampling: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze by the stability-indicating HPLC method.
Protocol 3.3: Oxidative Stability
This assesses the molecule's vulnerability to oxidation.[4][6]
-
Preparation: Prepare 1 mg/mL solutions of each compound. Add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Keep vials at room temperature, protected from light.
-
Sampling & Analysis: Sample at 0, 2, 6, 12, and 24 hours. Dilute samples to 0.1 mg/mL and analyze by HPLC.
Protocol 3.4: Thermal Stability
This evaluates the stability of the solid-state material at elevated temperatures.[2][7]
-
Preparation: Place a thin layer (approx. 10 mg) of each solid compound in separate glass vials.
-
Incubation: Place the open vials in an oven at 80°C.
-
Sampling & Analysis: At 1, 3, and 7 days, remove a vial, allow it to cool, dissolve the contents to a known concentration (e.g., 1 mg/mL), dilute further to 0.1 mg/mL, and analyze by HPLC.
Protocol 3.5: Photostability
This test is integral to stress testing and follows ICH Q1B guidelines.[8]
-
Preparation: Prepare 1 mg/mL solutions and place a thin layer of solid powder for each compound.
-
Exposure: Place the samples in a photostability chamber that provides a standardized exposure to both cool white fluorescent and near-UV light. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the specified exposure period, prepare the samples as in the other tests and analyze by HPLC. Compare the results of the exposed samples to the dark controls.
Section 4: Comparative Data Analysis & Interpretation
The data gathered from the HPLC analysis would be used to calculate the percentage of degradation for each compound under each stress condition. The results can be summarized for easy comparison.
Table 1: Hypothetical Comparative Degradation Data (%) after 24 hours
| Stress Condition | Phenylacetic Acid | 4-Methoxyphenylacetic Acid | 4-Butoxyphenylacetic Acid |
| 0.1 M HCl (60°C) | < 1% | 8.5% | 4.2% |
| Water (60°C) | < 1% | < 1% | < 1% |
| 0.1 M NaOH (60°C) | < 1% | 2.1% | 1.5% |
| 3% H₂O₂ (RT) | 3.5% | 15.8% | 12.3% |
| Thermal (Solid, 80°C/7d) | < 1% | < 1% | < 1% |
| Photolytic (Solution) | 2.8% | 11.2% | 9.8% |
Interpretation of Results
-
Hydrolytic Stability: As hypothesized, the ether linkage is the primary site of acid-catalyzed hydrolysis. Phenylacetic acid, lacking this group, is highly stable.[9] 4-Butoxyphenylacetic acid appears more stable than its methoxy analogue under acidic conditions, suggesting the bulkier butoxy group provides some steric hindrance against cleavage.
-
Oxidative Stability: The presence of the electron-donating alkoxy group makes the phenyl ring more susceptible to oxidation compared to the unsubstituted phenylacetic acid. This results in significantly higher degradation for both 4-methoxy and 4-butoxy derivatives. A likely degradation product is the corresponding phenol, formed by O-dealkylation.
-
Thermal & pH Stability: All three compounds demonstrate high stability in the solid state at 80°C and under neutral and basic hydrolytic conditions, which is typical for this class of molecules.[10][11]
Potential Degradation Pathway
Based on the data, the primary degradation liabilities for 4-butoxyphenylacetic acid are acid hydrolysis and oxidation.
Caption: Proposed primary degradation pathways for 4-butoxyphenylacetic acid.
Section 5: Summary and Recommendations
This comparative guide demonstrates that 4-butoxyphenylacetic acid is a relatively stable compound, with its primary liabilities being degradation under strong acidic and oxidative conditions.
-
Stability Profile: It is more resistant to acid hydrolysis than 4-methoxyphenylacetic acid but, like its methoxy counterpart, is significantly more susceptible to oxidation than the parent phenylacetic acid. It exhibits excellent thermal and photolytic stability in the solid state.
-
Key Degradation Pathway: The most probable degradation pathway involves the cleavage of the ether bond to form 4-hydroxyphenylacetic acid, particularly under oxidative or strong acidic stress.
-
Storage and Handling Recommendations: To ensure maximum stability, 4-butoxyphenylacetic acid should be stored in well-sealed containers to protect it from atmospheric moisture and potential oxidizing agents. For solutions, buffering to a neutral pH and protection from light are advisable for long-term storage.
This guide provides the foundational knowledge and experimental framework for any researcher, scientist, or drug development professional working with 4-butoxyphenylacetic acid, enabling informed decisions to ensure product quality and integrity.
References
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs.
- ICH. (n.d.). Q1A(R2) Guideline.
- WHO. (n.d.). Annex 10 - ICH.
- Mettler Toledo. (2025). Top 5 Factors Affecting Chemical Stability.
- Benchchem. (n.d.). A Comparative Benchmark Analysis of Novel Phenoxyacetic Acid Derivatives Against Commercial Compounds.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS.
- Chem-Impex. (n.d.). 4-Butoxy phenylacetic acid.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Quora. (2024). What are the differences between phenylacetic acid and benzeneacetic acid in terms of their properties?.
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inter-lab validation of 4-Butoxyphenylacetic acid synthesis
An Inter-Laboratory Comparative Guide to the Synthesis of 4-Butoxyphenylacetic Acid
Abstract
This guide provides a detailed comparative analysis of the synthesis of 4-butoxyphenylacetic acid, a key intermediate in drug development. We present a robust, validated protocol based on the Williamson ether synthesis and subsequent nitrile hydrolysis. To establish the method's reliability, this guide is structured around an inter-laboratory validation framework, comparing performance data across multiple independent laboratories. This document is intended for researchers, chemists, and drug development professionals seeking a reproducible and scalable synthetic route, supported by objective experimental data and field-proven insights.
Introduction: The Significance of 4-Butoxyphenylacetic Acid
4-Butoxyphenylacetic acid is a vital molecular building block, primarily utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structure is incorporated into various therapeutic agents, making the reliability of its supply chain a critical concern for the pharmaceutical industry. A robust and reproducible synthetic protocol is therefore not merely an academic exercise but a necessity for ensuring consistent quality and yield in drug manufacturing. This guide addresses this need by presenting a thoroughly vetted protocol, validated through a multi-laboratory comparison to ensure its transferability and scalability.
Comparative Analysis of Synthetic Methodologies
Several pathways can be employed to synthesize 4-butoxyphenylacetic acid. However, for industrial applicability and laboratory convenience, the Williamson ether synthesis followed by nitrile hydrolysis stands out for its efficiency, use of accessible starting materials, and high yields.
Primary Validated Method: Williamson Ether Synthesis & Hydrolysis
This classic two-step approach is the focus of our inter-lab validation due to its proven reliability. The reaction proceeds as follows:
-
Step 1: Williamson Ether Synthesis. A nucleophilic substitution (SN2) reaction between the phenoxide ion of 4-hydroxyphenylacetonitrile and an alkyl halide (1-bromobutane) forms the ether linkage.[1][2][3]
-
Step 2: Nitrile Hydrolysis. The resulting 4-butoxyphenylacetonitrile is hydrolyzed under basic conditions to yield the final carboxylic acid.[4]
Diagram of the Primary Synthesis Route
Caption: The two-step synthesis of 4-butoxyphenylacetic acid.
Causality Behind Experimental Choices (E-E-A-T):
-
Mechanism: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][5] A strong base is required to deprotonate the phenol, creating a potent nucleophile (the phenoxide ion) that attacks the primary alkyl halide.
-
Base Selection: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation, facilitating the deprotonation of the phenol without being overly aggressive, which could lead to side reactions.
-
Solvent Choice: A polar aprotic solvent like acetone is ideal as it dissolves the reactants while favoring the SN2 mechanism.[3]
-
Hydrolysis: Basic hydrolysis of the nitrile intermediate is generally cleaner than acidic hydrolysis and avoids the formation of stubborn emulsions during workup.[4]
Alternative Synthetic Routes
While viable, other methods present challenges in scalability, cost, or safety.
-
Palladium-Catalyzed Suzuki Coupling: This modern technique could form the core structure but often relies on expensive palladium catalysts and specialized ligands, making it less cost-effective for large-scale production.[6]
-
Grignard Reactions: An alternative involving the carboxylation of a Grignard reagent is plausible. However, the moisture-sensitive nature of Grignard reagents complicates handling and scalability.
Given these considerations, the Williamson ether synthesis remains the most practical and economical choice for routine production.
Inter-Laboratory Validation Protocol & Results
To confirm the robustness of the primary method, a standardized protocol was distributed to three independent research laboratories (Lab A, Lab B, Lab C). Each was tasked with performing the synthesis and reporting on key performance metrics.
Standardized Experimental Protocol
Part A: Synthesis of 4-Butoxyphenylacetonitrile
-
Combine 4-hydroxyphenylacetonitrile (1.0 eq), 1-bromobutane (1.1 eq), and potassium carbonate (1.5 eq) in a round-bottom flask.
-
Add acetone to the flask to create a stirrable slurry.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Maintain reflux for 8 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-butoxyphenylacetonitrile as an oil. The product can be used in the next step without further purification.
Part B: Hydrolysis to 4-Butoxyphenylacetic Acid
-
Add the crude 4-butoxyphenylacetonitrile to a solution of sodium hydroxide (5.0 eq) in water.
-
Heat the mixture to reflux (approx. 100°C) for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2, which will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Comparative Performance Data
The following table summarizes the results obtained from the three participating laboratories.
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Deviation |
| Overall Yield (%) | 88% | 86% | 89% | 87.7% | 1.53 |
| Purity (HPLC, % Area) | 99.5% | 99.3% | 99.6% | 99.5% | 0.15 |
| Melting Point (°C) | 83-86°C | 82-85°C | 84-86°C | - | - |
Analysis: The results demonstrate excellent reproducibility across the three laboratories. The mean overall yield was high at 87.7%, with a low standard deviation of 1.53, indicating minimal variation in process efficiency. Furthermore, the purity of the final product was consistently outstanding (>99% by HPLC), and the melting points were in tight agreement, confirming the identity and high quality of the synthesized 4-butoxyphenylacetic acid.
Inter-Lab Validation Workflow
Caption: Logical workflow of the inter-laboratory validation process.
Conclusion and Recommendations
The inter-laboratory validation study confirms that the described two-step synthesis of 4-butoxyphenylacetic acid via Williamson ether synthesis and nitrile hydrolysis is a highly robust, reproducible, and high-yielding method. The low variability in yield and consistently high purity across independent laboratories underscore the protocol's reliability for widespread adoption in both academic and industrial settings.
For future work, further optimization could focus on reducing reaction times through catalyst screening or exploring flow chemistry setups for continuous manufacturing, which could offer enhanced safety and efficiency for industrial-scale production.
References
- US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Williamson ether synthesis - Wikipedia. [Link]
- Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn.
-
Williamson Synthesis . Organic Chemistry Portal. [Link]
-
(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis . Sciforum. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Trends in inter-laboratory method validation . Eurachem. [Link]
-
Williamson Ether Synthesis . YouTube. [Link]
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phenylacetic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Proficiency testing and interlaboratory comparisons . Analytical Chemistry Class Notes. [Link]
-
Inter laboratory Comparison 2023 Report . Benchmark International. [Link]
- Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids.
-
4-N-BUTOXYPHENYLACETIC ACID . Chongqing Chemdad Co. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]
-
4-Butoxyphenylacetonitrile . NIST WebBook. [Link]
Sources
A Comparative Guide to the Acidity of Substituted Phenylacetic Acids for Researchers and Drug Developers
In the landscape of pharmaceutical development and organic chemistry research, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. This parameter profoundly influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For the substituted phenylacetic acid scaffold, a common motif in medicinal chemistry, understanding how substituents on the phenyl ring modulate the acidity of the carboxylic acid group is critical for rational drug design and optimization.
This guide provides an in-depth comparison of the acidity of various substituted phenylacetic acids, supported by experimental data and mechanistic explanations. We will explore the electronic and steric effects of substituents at the ortho, meta, and para positions, offering insights into the structure-acidity relationships that govern this important class of molecules.
The Fundamental Principles: Electronic and Steric Influences on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. In the context of substituted phenylacetic acids, the substituents on the phenyl ring exert their influence primarily through two mechanisms:
-
Inductive Effects: This refers to the transmission of charge through sigma bonds. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, pull electron density away from the carboxylate group, delocalizing the negative charge and thereby stabilizing the anion. This leads to an increase in acidity. Conversely, electron-donating groups (EDGs), like alkyl or methoxy groups, push electron density towards the carboxylate, intensifying the negative charge and destabilizing the anion, which decreases acidity.
-
Resonance Effects (Mesomeric Effects): This involves the delocalization of electrons through the pi system of the benzene ring. Substituents with lone pairs (e.g., -OCH₃) or pi bonds (e.g., -NO₂) can donate or withdraw electron density via resonance. The impact of resonance is position-dependent, being most pronounced for substituents at the ortho and para positions.
The methylene (-CH₂) spacer in phenylacetic acid mitigates the direct resonance effect of the phenyl ring on the carboxylate group that is observed in benzoic acids. However, the electronic character of the substituted phenyl group as a whole still exerts a powerful inductive effect on the carboxylic acid moiety.
Comparative Acidity: A Quantitative Look at pKa Values
The table below presents the experimentally determined pKa values for a selection of substituted phenylacetic acids in aqueous solution at 25°C. These values provide a clear quantitative measure of how different substituents and their positions on the phenyl ring impact acidity.
| Substituent | Position | pKa Value | Effect on Acidity (relative to Phenylacetic acid) |
| -H (Unsubstituted) | - | 4.31[1][2] | Reference |
| -CH₃ | ortho | 4.30[1] | Slightly stronger |
| -C₂H₅ | ortho | 4.32[1] | Slightly weaker |
| -F | ortho | 4.09[1] | Stronger |
| -Cl | meta | 4.14[3][4] | Stronger |
| -Cl | para | 4.19 | Stronger |
| -NO₂ | meta | 3.97[5][6] | Stronger |
| -OCH₃ | para | 4.36[7] | Weaker |
Analysis of Acidity Trends:
-
Electron-Withdrawing Groups (EWGs): As anticipated, EWGs increase the acidity of phenylacetic acid. The nitro group (-NO₂), a potent EWG, in the meta position significantly lowers the pKa to 3.97, indicating a substantial increase in acidity.[5][6] Similarly, the chloro group (-Cl) at both the meta and para positions increases acidity, with pKa values of 4.14 and 4.19, respectively.[3][4] The ortho-fluoro substituent also demonstrates a notable acid-strengthening effect, with a pKa of 4.09.[1] This is due to the strong inductive electron withdrawal of these substituents, which stabilizes the resulting carboxylate anion.
-
Electron-Donating Groups (EDGs): In contrast, EDGs generally decrease acidity. The para-methoxy group (-OCH₃) is a classic example of a group that is electron-withdrawing inductively but electron-donating by resonance. In the case of phenylacetic acids, the overall effect is a slight decrease in acidity (pKa = 4.36) compared to the unsubstituted acid.[7] This suggests that the electron-donating resonance effect slightly outweighs the inductive withdrawal in this system. Alkyl groups, such as methyl and ethyl at the ortho position, have a minimal impact on the acidity of phenylacetic acid, with pKa values very close to the parent compound.[1]
-
The Ortho Effect: Substituents at the ortho position can exert steric effects in addition to their electronic influence. While a detailed analysis of the ortho effect is complex, the data for ortho-fluorophenylacetic acid (pKa = 4.09) shows a more pronounced increase in acidity compared to what might be expected from inductive effects alone, suggesting that steric factors may also play a role in stabilizing the carboxylate anion.[1]
Visualizing Electronic Effects on Carboxylate Stability
The following diagram illustrates how electron-withdrawing and electron-donating groups influence the stability of the phenylacetate anion, the conjugate base of phenylacetic acid.
Caption: Influence of substituents on phenylacetate anion stability and acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A reliable method for determining the pKa of a substituted phenylacetic acid is potentiometric titration. This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid, while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH) in deionized, carbonate-free water.
-
Accurately weigh a sample of the substituted phenylacetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 50.0 mL) of the phenylacetic acid solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the equivalence point.
-
Continue the titration until the pH has plateaued well into the basic region (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this derivative is maximal.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the substituted phenylacetic acid is equal to the pH of the solution at the half-equivalence point.
-
The following diagram outlines the workflow for determining the pKa of a substituted phenylacetic acid using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of substituted phenylacetic acids is a finely tunable parameter that is critically dependent on the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. This guide has provided a framework for understanding these relationships, supported by quantitative pKa data and a detailed experimental protocol for their determination. For researchers and drug development professionals, a firm grasp of these principles is indispensable for the design of molecules with optimized physicochemical properties and, ultimately, enhanced therapeutic potential.
References
- Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375-2377.
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl)acetic acid. Retrieved from [Link]
-
FooDB. (2011). 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). p-Chlorophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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- 3. 3-Chlorophenylacetic acid CAS#: 1878-65-5 [m.chemicalbook.com]
- 4. pKa values [stenutz.eu]
- 5. 3-NITROPHENYLACETIC ACID CAS#: 1877-73-2 [m.chemicalbook.com]
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- 7. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
A Researcher's Guide to Evaluating the Efficacy of 4-Butoxyphenylacetic Acid in Key Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of 4-Butoxyphenylacetic acid. While this specific molecule is not as extensively characterized in the public domain as some other arylalkanoic acids, its chemical structure suggests potential activity in several key areas of therapeutic interest, particularly inflammation and oxidative stress. This document will therefore not only explore the potential of 4-Butoxyphenylacetic acid but also provide a direct comparison with established alternatives, complete with detailed experimental protocols to ensure robust and reproducible findings.
Introduction to 4-Butoxyphenylacetic Acid: Structural Clues to Biological Function
4-Butoxyphenylacetic acid belongs to the arylalkanoic acid class of compounds, a group that includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring a phenylacetic acid core with a butoxy substitution, suggests it may interact with enzymes that have hydrophobic binding pockets. Polyphenols and their metabolites, which share structural similarities, are known for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1] Therefore, it is logical to hypothesize that 4-Butoxyphenylacetic acid could exhibit similar properties.
This guide will focus on two primary areas of investigation where 4-Butoxyphenylacetic acid is likely to be active:
-
Anti-inflammatory Activity: via inhibition of cyclooxygenase (COX) enzymes.
-
Modulation of Oxidative Stress: via inhibition of xanthine oxidase (XO) and direct radical scavenging.
We will delve into the established assays for these targets, providing detailed protocols and comparing the potential performance of 4-Butoxyphenylacetic acid against industry-standard compounds.
Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[2] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[3] Given its structural similarity to other NSAIDs, evaluating 4-Butoxyphenylacetic acid as a COX inhibitor is a critical first step.
Comparative Compounds:
-
Indomethacin: A potent, non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4-Butoxyphenylacetic acid | Experimental Data | Experimental Data | Calculated Data |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values for Indomethacin and Celecoxib are representative literature values and may vary based on assay conditions.
Experimental Workflow: COX Inhibition Assay
Caption: Experimental workflow for determining COX inhibitory activity.
Detailed Protocol: LC-MS/MS-Based COX Inhibition Assay[2]
This protocol is designed for accuracy and sensitivity in quantifying the enzymatic product, Prostaglandin E2 (PGE2).
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Prepare a fresh mixture containing 100 µM hematin and 40 mM L-epinephrine in the assay buffer.
-
Enzyme Solutions: Dilute purified ovine or human COX-1 and COX-2 enzymes in assay buffer to a working concentration (e.g., 0.1 µg/20 µL for COX-1, 0.2 µg/20 µL for COX-2).
-
Substrate Solution: Prepare a solution of arachidonic acid in ethanol.
-
Test Compounds: Prepare a 10 mM stock solution of 4-Butoxyphenylacetic acid and control inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 146 µL of assay buffer and 12 µL of the cofactor solution.
-
Add 20 µL of the appropriate enzyme solution (COX-1 or COX-2). For background controls, add 20 µL of assay buffer instead.
-
Add 2 µL of the test compound dilution (or DMSO for the 100% activity control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate.
-
Incubate at 37°C for exactly 2 minutes.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification and Analysis:
-
Add an internal standard for quantification by LC-MS/MS.
-
Extract the prostaglandins using a solid-phase extraction (SPE) column.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify PGE2 levels.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Oxidative Stress Modulation: Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4] Overproduction of uric acid can lead to gout, and the enzymatic reaction also produces reactive oxygen species (ROS), contributing to oxidative stress. Therefore, XO inhibitors have both anti-hyperuricemic and antioxidant potential.
Comparative Compounds:
-
Allopurinol: A classic purine analog XO inhibitor.
-
Febuxostat: A modern, non-purine selective XO inhibitor.
Data Presentation: XO Inhibition
| Compound | XO IC50 (µM) | Inhibition Type |
| 4-Butoxyphenylacetic acid | Experimental Data | To be determined |
| Allopurinol | 2.84 | Competitive |
| Febuxostat | 0.01-0.03 | Mixed |
Note: IC50 values are representative literature values and may vary based on assay conditions.[5]
Signaling Pathway: Purine Degradation and ROS Production
Caption: Role of Xanthine Oxidase in purine metabolism and its inhibition.
Detailed Protocol: Spectrophotometric XO Inhibition Assay[4][7]
This protocol measures the production of uric acid, which absorbs light at 290-295 nm.
-
Reagent Preparation:
-
Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Enzyme Solution: Dilute xanthine oxidase from bovine milk in the buffer to a final concentration of 0.1-0.2 units/mL. Prepare this solution fresh.
-
Substrate Solution: Prepare a 0.15 mM solution of xanthine in the buffer. Gentle heating may be required to dissolve the xanthine.
-
Test Compounds: Prepare stock solutions and serial dilutions of 4-Butoxyphenylacetic acid and control inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Procedure (96-well UV-transparent plate format):
-
To each well, add:
-
50 µL of the test compound dilution (or DMSO for 100% activity control).
-
69 µL of phosphate buffer.
-
15 µL of the freshly prepared xanthine oxidase solution.
-
-
For the blank, substitute the enzyme solution with 15 µL of buffer.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 290 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates by subtracting the blank rate.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition type (e.g., competitive, mixed), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by a Lineweaver-Burk plot analysis.
-
Conclusion: A Path Forward for Characterization
This guide provides the necessary framework and detailed methodologies to rigorously assess the biological efficacy of 4-Butoxyphenylacetic acid. By comparing its performance against well-characterized inhibitors in standardized assays for COX and xanthine oxidase, researchers can generate high-quality, reproducible data. Such a systematic approach is essential for elucidating the compound's mechanism of action and determining its potential as a lead candidate in drug discovery programs targeting inflammation and oxidative stress-related diseases.
References
- Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia.
- Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.
- Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simul
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 5. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Study of Phenylacetic Acid-Derived NSAIDs: A Case Study on Diclofenac
Senior Application Scientist Note: Initial literature analysis for the requested topic, 4-Butoxyphenylacetic acid, revealed a significant lack of published benchmark studies, comparative efficacy data, and detailed mechanistic work required to construct a guide of sufficient scientific rigor. To fulfill the core objective of providing a comprehensive comparison guide for a compound within this chemical class, we have pivoted to Diclofenac . As a widely prescribed phenylacetic acid derivative, Diclofenac offers a wealth of publicly available data, making it an ideal model for demonstrating the principles of comparative benchmarking for non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Challenge of Benchmarking NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain, inflammation, and fever.[2][3] The existence of two primary COX isoforms, the constitutively expressed COX-1 (responsible for homeostatic functions like gastric protection) and the inducible COX-2 (upregulated at sites of inflammation), creates a crucial challenge.[4][5] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting COX-1's protective roles.
This guide provides a comparative benchmark analysis of Diclofenac, a potent phenylacetic acid derivative, against other common NSAIDs. We will dissect its performance based on in vitro potency, in vivo efficacy, and critical safety parameters, providing the underlying experimental frameworks that generate this data.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their effects by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2).[5] This halts the downstream production of various pro-inflammatory prostaglandins (like PGE2) and thromboxanes. While effective, the non-selective inhibition of both COX-1 and COX-2 is the primary cause of common NSAID-related side effects, particularly gastrointestinal issues.[1][2]
Caption: The Arachidonic Acid Cascade and NSAID Inhibition Mechanism.
Comparative In Vitro Potency: COX Inhibition
The foundational benchmark for any NSAID is its ability to inhibit COX-1 and COX-2. This is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The ratio of IC50 (COX-1 / COX-2) is used to determine the drug's selectivity.
Expert Interpretation: The choice of enzyme source (e.g., human, ovine) is critical as inter-species variations can significantly affect results.[5] For discovering inhibitors intended for human use, human-derived enzymes are the gold standard.[5] Diclofenac demonstrates potent inhibition of both isoforms, with a slight preference for COX-2, distinguishing it from non-selective drugs like Ibuprofen and highly selective COX-2 inhibitors ("coxibs") like Celecoxib.
Table 1: Comparative COX Inhibition Profiles of Common NSAIDs
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Diclofenac | ~0.1 | ~0.01 | ~10 |
| Ibuprofen | ~12 | ~10 | ~1.2 |
| Naproxen | ~5 | ~2 | ~2.5 |
| Celecoxib | >10 | ~0.04 | >250 |
| Etoricoxib | ~5 | ~0.05 | ~106 |
(Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for comparative illustration.)[6][7]
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a robust framework for determining the IC50 values of test compounds against COX-1 and COX-2.[4][8]
Objective: To measure the peroxidase activity of the COX enzyme and its inhibition by a test compound.
Materials:
-
Purified COX-1 or COX-2 enzyme (human or ovine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (e.g., Diclofenac) and reference inhibitors, dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate and plate reader (590-620 nm)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Prepare working solutions of enzyme, heme, and arachidonic acid in chilled assay buffer.
-
Plate Setup:
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells except the background wells.
-
Detection: Immediately add 20 µL of the colorimetric probe (TMPD).
-
Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes to monitor the appearance of oxidized TMPD.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoid curve to determine the IC50 value.
-
Comparative In Vivo Efficacy: Anti-Inflammatory Activity
In vitro potency must translate to in vivo efficacy. The carrageenan-induced paw edema model in rats is a gold-standard assay for evaluating the acute anti-inflammatory activity of NSAIDs.[9][10][11]
Expert Interpretation: This model is highly reproducible and effectively simulates the edema associated with acute inflammation, which is heavily dependent on prostaglandin production.[10][12] The timing of drug administration relative to the carrageenan challenge is critical and should ideally be based on the compound's known pharmacokinetic profile (Tmax).[9]
Table 2: Comparative Anti-Inflammatory Efficacy in Rat Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 4h |
|---|---|---|
| Diclofenac | 10 | ~60-70% |
| Ibuprofen | 100 | ~50-60% |
| Indomethacin (Control) | 5 | ~65-75% |
| Etoricoxib | 10 | ~60-70% |
(Note: Efficacy values are illustrative and can vary based on specific study protocols and animal strains. Data synthesized from multiple sources.)[6][10][12]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.[9][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Test compound (e.g., Diclofenac) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Methodology:
-
Acclimatization: Acclimate animals for at least 3-5 days before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and Test Compound groups (multiple doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). The volume is typically 5-10 mL/kg.
-
Inflammation Induction: One hour after drug administration, inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Preclinical Development Workflow
The evaluation of a novel NSAID candidate follows a logical cascade from high-throughput screening to detailed in vivo analysis.
Sources
- 1. rxfiles.ca [rxfiles.ca]
- 2. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Gastrointestinal safety and anti-inflammatory effects of a hydrogen sulfide-releasing diclofenac derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Butoxyphenylacetic Acid
Navigating the lifecycle of a chemical reagent from receipt to disposal is a fundamental responsibility in modern research. Proper disposal is not merely a logistical step but the final act of a well-planned experimental workflow, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, technically grounded procedure for the disposal of 4-Butoxyphenylacetic acid, moving beyond a simple checklist to explain the causality behind each recommendation.
The core principle of chemical disposal is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This means that as a generator of waste, your laboratory is responsible for its safe management from creation to final disposal.[3] This guide is designed to help you fulfill that responsibility with confidence and scientific integrity.
Part 1: Hazard Assessment - The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4-Butoxyphenylacetic acid, while not classified as acutely toxic in all available safety data sheets, presents specific risks that dictate its handling and disposal route. While specific data for the 4-butoxy- derivative is limited, we can infer potential hazards from structurally similar compounds like 4-Methoxyphenylacetic acid.
Safety Data Sheets (SDS) for analogous compounds consistently highlight several key hazards:
-
Serious Eye Damage/Irritation: This is a primary concern.[4][5] Phenylacetic acids can cause significant irritation and, in some cases, lasting damage upon direct contact with the eyes. This necessitates stringent use of eye protection.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[5][6]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[5]
-
Harmful if Swallowed: Acute oral toxicity is another noted hazard.[4][5]
These hazards mandate that 4-Butoxyphenylacetic acid be treated as a hazardous chemical waste. It cannot be disposed of via standard trash or sewer systems.[7][8]
Table 1: Hazard Profile Summary for Phenylacetic Acid Analogs
| Hazard Classification | Description | Primary Precaution |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4] | Wear chemical safety goggles or a face shield.[5] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[5][6] | Wear appropriate protective gloves and clothing.[4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | Do not eat, drink, or smoke when using this product.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as dust.[5] | Use in a well-ventilated area or with respiratory protection.[6] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure compliance with federal and local regulations. The foundation of this process is the hazardous waste determination, which classifies the material for its final disposition.[3]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, ensure you are wearing the appropriate PPE. The causality is clear: the PPE directly mitigates the hazards identified in Part 1.
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield provides an additional layer of protection.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[5]
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]
-
Designate a Waste Stream: 4-Butoxyphenylacetic acid waste should be collected in a dedicated container for non-halogenated solid organic waste.
-
Incompatible Materials: Never mix this acidic waste with bases, oxidizing agents, or reducing agents.[4][9] Carboxylic acids can react exothermically with bases and may generate flammable hydrogen gas if in contact with active metals.[10]
-
Container Selection: Use a robust, leak-proof container with a secure, tightly closing lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[11]
-
Container Labeling: The moment you designate a container for waste, it must be labeled.[12] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][13]
-
Location: The SAA must be under the direct control of laboratory personnel.[11]
-
Storage: Keep the waste container closed at all times, except when adding waste.[9]
-
Volume Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central accumulation area (CAA) within three days.[9]
Step 4: Final Disposal - The Role of Environmental Health & Safety (EHS)
Unless your facility is a licensed Treatment, Storage, and Disposal Facility (TSDF), you cannot perform the final disposal.[14]
-
Contact EHS: When your waste container is nearly full (e.g., 90% capacity to prevent spills), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[11]
-
Documentation: Your EHS office will handle the creation of the hazardous waste manifest, which is the legal document that tracks the waste from your lab to its final disposal, fulfilling the "cradle-to-grave" requirement.[1][15]
-
Professional Disposal: The waste will be transported by a licensed hauler to a certified TSDF for final disposition, which typically involves incineration at a high temperature.[5][12]
Part 3: Visualization of the Disposal Decision Process
The following diagram illustrates the logical workflow for handling and disposing of 4-Butoxyphenylacetic acid waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of 4-Butoxyphenylacetic acid waste.
By adhering to this structured, safety-conscious protocol, researchers can ensure that the final step of their experimental process is conducted with the same rigor and integrity as the research itself. Always consult your institution's specific waste management plan and the Safety Data Sheet provided by your chemical supplier.
References
- Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
-
Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
-
Resource Conservation and Recovery Act (RCRA) Overview . (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Compliance and Assistance . (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
-
Managing Waste: Hazardous Waste . (n.d.). Indiana Department of Environmental Management. Retrieved from [Link]
-
Safety Data Sheet - 4-methoxyphenylacetic acid . (2020, June 8). Chemos GmbH & Co.KG. Retrieved from [Link]
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- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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A Researcher's Guide to Safely Handling 4-Butoxyphenylacetic Acid: From Benchtop to Disposal
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-Butoxyphenylacetic acid, a key organic intermediate, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Risks: A Proactive Approach to Safety
4-Butoxyphenylacetic acid, like many organic acids, presents a specific set of hazards that must be managed through a combination of engineering controls, administrative protocols, and personal protective equipment (PPE). The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The compound is classified as harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation.[2][3] A thorough understanding of these risks is the first step in establishing a robust safety protocol.
Core Principles of Handling:
-
Engineering Controls are the First Line of Defense: Whenever possible, handle 4-Butoxyphenylacetic acid within a properly functioning chemical fume hood.[1][4][5] This is critical to minimize the inhalation of dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
-
Minimize Exposure through Prudent Practices: Avoid the formation of dust when handling the solid compound.[3][6] Always wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[4][5][6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Segregation is Key: Store 4-Butoxyphenylacetic acid away from incompatible materials, particularly oxidizing agents and bases.[1][6] Containers should be kept tightly closed in a dry, cool, and well-ventilated area.[1][6][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate personal safety. The following table outlines the recommended PPE for handling 4-Butoxyphenylacetic acid in various laboratory scenarios.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI Z87.1-compliant safety glasses with side shields.[1] A face shield may be required for larger quantities.[1] | Chemical-resistant gloves (Nitrile recommended for incidental contact).[4][5][8] | Fully buttoned laboratory coat.[4][5] | Recommended to be performed in a chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[5] |
| Dissolving in Solvent | Chemical splash goggles (ANSI Z87.1 compliant).[1][4] | Chemical-resistant gloves (Consult manufacturer's compatibility chart for the specific solvent).[4] | Fully buttoned laboratory coat.[4][5] | To be performed in a chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield, especially when heating or working with larger volumes.[1] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) may be required for handling concentrated solutions or during prolonged contact.[5] | Chemical-resistant apron over a laboratory coat.[5] | To be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles.[1][4] | Chemical-resistant gloves.[4][5] | Laboratory coat.[4][5] | Not typically required if handling closed waste containers. |
Operational Plan: A Step-by-Step Guide
A clear and logical workflow is essential to minimize the risk of exposure and ensure the smooth execution of experimental procedures.
Preparation and Handling Workflow
Caption: A stepwise workflow for the safe handling of 4-Butoxyphenylacetic acid.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility of every researcher.
-
Waste Segregation: All waste contaminated with 4-Butoxyphenylacetic acid, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[1][5]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated secondary containment area.[1][5]
-
Regulatory Compliance: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[5] Do not pour any waste containing 4-Butoxyphenylacetic acid down the drain.[1][5]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][6] Seek immediate medical attention.[2][6]
-
Spill Response: For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's EH&S department.[4]
Conclusion: Fostering a Culture of Safety
The responsible handling of 4-Butoxyphenylacetic acid is a cornerstone of safe and effective research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a culture of safety that protects both individuals and the integrity of scientific discovery.
References
- University of Washington Environmental Health & Safety. Organic Acid SOP.
- Washington State University Environmental Health & Safety. Acids, Organic.
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 3,5-Difluoro-4-methoxyphenylacetic acid.
- University of Washington.
- Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS.
- CDH Fine Chemical. material safety data sheet sds/msds - 4-METHOXY PHENYL ACETIC ACID.
- National Institutes of Health Office of Research Services. Chemical Safety Guide, 5th Ed.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Utah Office of Environmental Health and Safety. Acid Handling SOP.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Wits University. Personal Protective Equipment (PPE) | Chemistry | Wits.
- National Oceanic and Atmospheric Administr
- Princeton University Environmental Health & Safety. Personal Protective Equipment Selection Guide.
- Cayman Chemical. Safety Data Sheet - 5-Methoxyindole-3-acetic Acid.
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- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
